Pyridinitril
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2N3/c14-12-9(6-16)11(8-4-2-1-3-5-8)10(7-17)13(15)18-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZITGHGWBXFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042358 | |
| Record name | Pyridinitril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086-02-8 | |
| Record name | Pyridinitril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinitril [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinitril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridinitril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINITRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I841O866 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile: A Technical Guide for Advanced Chemical Research
Foreword: The Strategic Importance of the Pyridine Dicarbonitrile Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyridine core remains a cornerstone of molecular design. Its unique electronic properties and versatile functionalization potential have cemented its role in the development of a vast array of therapeutic agents and functional materials. Within this broad class of compounds, the 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile scaffold has emerged as a particularly valuable building block. The presence of two nitrile groups, which are potent electron-withdrawing moieties and versatile synthetic handles, coupled with the strategically positioned phenyl group and reactive chloro substituents, creates a molecule primed for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Strategic Synthesis: Navigating the Pathways to a Privileged Scaffold
The synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile can be approached through several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide will detail two of the most robust and scientifically sound approaches: a multicomponent assembly followed by a diasotization/chlorination sequence, and a pyridine ring construction followed by direct chlorination.
Route 1: Multicomponent Synthesis and Subsequent Sandmeyer-type Transformation
This elegant approach leverages the power of multicomponent reactions (MCRs) to rapidly assemble a highly functionalized pyridine core. MCRs are prized for their efficiency and atom economy, offering a streamlined path to complex molecules from simple precursors.[1][2] This route commences with the one-pot synthesis of a 2,6-diamino-4-phenylpyridine-3,5-dicarbonitrile intermediate, which is then converted to the target dichlorinated product via a Sandmeyer-type reaction.[3][4]
Conceptual Workflow for Route 1
Caption: Workflow for the synthesis of the target molecule via a multicomponent reaction followed by a Sandmeyer reaction.
Experimental Protocol: Step 1 - Synthesis of 2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile
This one-pot, three-component condensation reaction provides a highly efficient route to the key diamino intermediate.[5]
-
Materials:
-
Benzaldehyde
-
Malononitrile
-
Ammonium Acetate
-
Ethanol (or a suitable solvent-free system)
-
Catalyst (e.g., a reusable heterogeneous catalyst like nanomagnetic Fe3O4@SiO2@ZnCl2, or a simple base)[5]
-
-
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 eq), malononitrile (2.0 eq), and a molar excess of ammonium acetate.
-
If using a solvent, add ethanol to the mixture. For a solvent-free approach, proceed to the next step.
-
Add the catalyst (if applicable).
-
The reaction mixture is then heated under reflux (for solvent-based reactions) or at an elevated temperature (e.g., 110 °C for solvent-free conditions) and stirred.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solid product precipitates, it is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Experimental Protocol: Step 2 - Synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4]
-
Materials:
-
2,6-Diamino-4-phenylpyridine-3,5-dicarbonitrile
-
Sodium Nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
-
Procedure:
-
A solution of 2,6-diamino-4-phenylpyridine-3,5-dicarbonitrile (1.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (2.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the bis-diazonium salt is monitored.
-
In a separate flask, a solution or suspension of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution is then added slowly to the copper(I) chloride solution. Vigorous evolution of nitrogen gas is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then poured into water and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile.
-
Route 2: Pyridine Ring Construction and Subsequent Chlorination
This more traditional approach involves the initial synthesis of a 4-phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile intermediate, followed by a robust chlorination step using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl3).[6][7]
Conceptual Workflow for Route 2
Caption: Workflow for the synthesis of the target molecule via a dihydroxypyridine intermediate followed by chlorination.
Experimental Protocol: Step 1 - Synthesis of 4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile
This step involves the condensation of benzaldehyde with two equivalents of an active methylene compound, in this case, ethyl cyanoacetate, followed by cyclization.
-
Materials:
-
Benzaldehyde
-
Ethyl Cyanoacetate
-
Piperidine (or another suitable base)
-
Ethanol
-
-
Procedure:
-
A mixture of benzaldehyde (1.0 eq), ethyl cyanoacetate (2.0 eq), and a catalytic amount of piperidine in ethanol is prepared in a round-bottom flask.
-
The mixture is heated under reflux with stirring.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the 4-phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile intermediate.
-
Experimental Protocol: Step 2 - Chlorination of 4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile
Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxypyridines to their corresponding chloro derivatives.[8][9][10]
-
Materials:
-
4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile
-
Phosphorus Oxychloride (POCl3)
-
Phosphorus Pentachloride (PCl5) (optional, can enhance reactivity)[9]
-
Ice
-
-
Procedure:
-
To a reaction vessel, 4-phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile (1.0 eq) is added.
-
An excess of phosphorus oxychloride is added, and if desired, phosphorus pentachloride (catalytic to stoichiometric amount) can be added to increase the reaction rate.
-
The mixture is heated to reflux (approximately 110-120 °C) and stirred.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).
-
The precipitated product is collected by filtration, washed thoroughly with water, and dried.
-
The crude 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Structural Elucidation and Characterization
The unequivocal identification of the synthesized 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile is paramount. A combination of spectroscopic techniques is employed for this purpose. While experimental data for this specific molecule is not widely published, the following table provides predicted and inferred spectroscopic data based on the analysis of structurally similar compounds.[11]
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show signals in the aromatic region. The protons of the phenyl group would likely appear as a multiplet between δ 7.4-7.8 ppm. Due to the symmetrical nature of the pyridine ring, a single signal for the equivalent protons at C3 and C5 is not expected as these are substituted with nitrile groups. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbons bearing the nitrile groups (C3 and C5) would appear around δ 115 ppm. The carbons attached to the chlorine atoms (C2 and C6) would be deshielded and appear further downfield, likely around δ 150-155 ppm. The quaternary carbon of the phenyl group attached to the pyridine ring (C1') would be around δ 135 ppm, and the other phenyl carbons would appear in the δ 128-130 ppm range. The C4 carbon of the pyridine ring would be in the region of δ 145-150 ppm. |
| Mass Spec. (EI) | The molecular ion peak (M+) would be observed with a characteristic isotopic pattern for a molecule containing two chlorine atoms. The nominal mass is 274 g/mol . Fragmentation may involve the loss of chlorine atoms and the nitrile groups. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile scaffold is of significant interest to the pharmaceutical industry due to its potential to serve as a versatile starting material for the synthesis of novel bioactive molecules. The pyridine dicarbonitrile motif is found in a number of compounds with diverse biological activities.[12][13][14]
The two reactive chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides. This enables the rapid generation of libraries of compounds for high-throughput screening. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, further expanding the chemical space that can be explored.
Substituted pyridine-3,5-dicarbonitriles have been investigated for a variety of therapeutic applications, including as inhibitors of protein kinase Cθ (PKCθ) and as potential agents for the treatment of prion diseases.[15][16] The unique electronic and steric properties of the 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile core make it an attractive platform for the design of inhibitors targeting various enzymes and receptors.
Conclusion
The synthesis of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile represents a key enabling step for the exploration of a rich and diverse chemical space. The two presented synthetic routes, one leveraging the efficiency of multicomponent reactions and the other employing a more classical ring construction and chlorination strategy, provide reliable and adaptable methods for accessing this valuable scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery and materials science endeavors. The continued exploration of the chemistry of this and related pyridine dicarbonitriles will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.
References
-
Supplementary data - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
- Al-Omair, M. A., Ali, A., & El-Gazzar, A. B. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18635–18654.
- Bikobo, D. N., Zhuravlev, A. V., & Knyazeva, E. A. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), 12053–12071.
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved January 12, 2026, from [Link]
-
One-Pot-Multicomponent Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile Derivatives Using Nanomagnetic Fe3O4@SiO2@ZnCl2. (n.d.). Retrieved January 12, 2026, from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
- Gryba, R., Bezvikonnyi, O., Bezsonov, V., Stanko, O., & Volyniuk, D. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2153–2163.
-
ResearchGate. (2009). C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCθ inhibitors: Part I. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 12, 2026, from [Link]
- Singh, S., & Singh, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3175.
- Wang, H., Wen, K., Yu, P., Sun, Z., & Chen, F. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4437–4446.
- Subrath, J., Wang, D., Wu, B., Niu, C., Boschelli, D. H., Lee, J., Yang, X., Brennan, A., & Chaudhary, D. (2009). C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I. Bioorganic & Medicinal Chemistry Letters, 19(18), 5423–5425.
- Maleki, B., Salehabadi, H., & Ghamari, N. (2018). One-Pot-Multicomponent Synthesis of 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile Derivatives Using Nanomagnetic Fe3O4@SiO2@ZnCl2. Indonesian Journal of Chemistry, 18(4), 639.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 12, 2026, from [Link]
-
S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. (n.d.). Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent†. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 12, 2026, from [Link]
- Gryba, R., Bezvikonnyi, O., Bezsonov, V., Stanko, O., Volyniuk, D., & Grazulevicius, J. V. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2153–2163.
- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
-
ResearchGate. (n.d.). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. Retrieved January 12, 2026, from [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). Retrieved January 12, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2,6-Diamino-4-(4-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarbonitrile. Retrieved January 12, 2026, from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Retrieved January 12, 2026, from [Link]
-
Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Pyridine, 2-phenyl-. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 13C-NMR data of compounds 1-3, 5 and 6 (MeOH-d4, 125 MHz, δ ppm). Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro-. Retrieved January 12, 2026, from [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. C-5 Substituted heteroaryl 3-pyridinecarbonitriles as PKCtheta inhibitors: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridinitril (CAS 1086-02-8): A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinitril, with the CAS number 1086-02-8, is chemically known as 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile.[1][2][3] This molecule belongs to the phenylpyridine class of compounds.[1][4] The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[5] The specific substitution pattern of this compound, featuring two reactive chlorine atoms and two nitrile groups, presents a versatile platform for the synthesis of diverse chemical libraries with potential therapeutic applications. While historically documented as a fungicide with a mode of action involving the disruption of mitochondrial electron transport, the core structure of this compound holds significant, largely untapped potential in modern drug discovery, particularly in the realm of oncology.[4] This guide provides an in-depth technical overview of this compound, from its synthesis to its potential applications as a kinase inhibitor, based on the activities of its close structural analogs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1086-02-8 |
| Molecular Formula | C₁₃H₅Cl₂N₃ |
| Molecular Weight | 274.104 g/mol [2] |
| IUPAC Name | 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile[1] |
| Synonyms | Pyridinitrile, DDPP, IT 3296, 2,6-Dichloro-3,5-dicyano-4-phenylpyridine[2] |
| Melting Point | 203-204 °C[2] |
| Boiling Point (Predicted) | 447.3 ± 45.0 °C[2] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³[2] |
| XLogP3 | 3.8[1] |
| Appearance | Solid |
Synthesis of the this compound Scaffold
The synthesis of the 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile core can be achieved through a multi-step process. The following is a representative protocol based on established synthetic routes for similar pyridine dicarbonitrile structures.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile (Intermediate)
-
To a solution of malononitrile (2 equivalents) and triethyl orthoformate (1 equivalent) in pyridine (1 equivalent), add concentrated HCl at 80°C.
-
Cool the reaction mixture to room temperature and add water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate successively with water, ethanol, and diethyl ether to afford the intermediate, 2-amino-6-chloropyridine-3,5-dicarbonitrile.
Step 2: Synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile
-
To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) and CuCl₂ (1.5 equivalents) in dry acetonitrile, add isopentyl nitrite (1.5 equivalents).
-
Heat the mixture at 65°C for 5 hours.
-
Acidify the solution to pH 3 with 2N HCl.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers with Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using dichloromethane as the eluent to yield 2,6-dichloropyridine-3,5-dicarbonitrile.
Step 3: Phenylation of the Pyridine Core (Conceptual)
Caption: Conceptual workflow for the synthesis of this compound.
The Pyridine Dicarbonitrile Scaffold in Drug Discovery: A Focus on Oncology
While direct biological data for this compound is limited, the broader class of pyridine-based compounds, particularly those with similar substitution patterns, has been extensively explored in drug discovery. These scaffolds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.
Potential as Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a common feature in many kinase inhibitors.[6] Structurally related compounds to this compound have demonstrated potent inhibitory activity against several kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs) and Pim-1 kinase.[5][7]
Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.[8] The 2,6-dichloro-phenylpyridine moiety, a core component of this compound, is found in several potent FGFR inhibitors.[7] Similarly, Pim-1 kinase is a proto-oncogene that is overexpressed in many human cancers, and pyridine-based compounds have shown promise as Pim-1 inhibitors.[5]
Cytotoxic Activity of Structural Analogs
The anticancer potential of the pyridine dicarbonitrile scaffold is further supported by the cytotoxic activity of its analogs against various cancer cell lines. The table below summarizes the in vitro activity of some representative pyridine derivatives.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-based PIM-1 Inhibitor | MCF-7 (Breast) | 0.5 | [5] |
| Pyridine-based PIM-1 Inhibitor | HepG2 (Liver) | 5.27 | [5] |
| 2,6-dichloro-phenylacrylonitrile | MCF-7 (Breast) | 0.127 (GI₅₀) | [9] |
| Pyrimidodiazepine (quinazoline-based) | K-562 (Leukemia) | 0.622 (GI₅₀) | [10][11] |
| Pyrimidodiazepine (quinazoline-based) | HCT-116 (Colon) | 0.622 (GI₅₀) | [10][11] |
| Cyanopyridone Derivative | MCF-7 (Breast) | 1.39 | [12] |
| Cyanopyridone Derivative | HepG2 (Liver) | 2.68 | [12] |
Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.
Postulated Mechanism of Action: Inhibition of the FGFR Signaling Pathway
Based on the evidence from structurally similar compounds, a plausible mechanism of action for this compound in an oncological context is the inhibition of the FGFR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis.
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways ultimately regulate gene expression and promote cell growth and survival.
This compound, with its 2,6-dichloro-4-phenylpyridine core, could act as a Type I ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain. This would prevent the phosphorylation of the receptor and subsequent activation of downstream signaling, thereby inhibiting cancer cell proliferation and survival.
Caption: Postulated mechanism of action of this compound via inhibition of the FGFR signaling pathway.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of this compound as a potential kinase inhibitor, a series of in vitro and in vivo assays would be necessary. The following are representative protocols for these key experiments.
Caption: Experimental workflow for the biological evaluation of this compound.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay for FGFR)[13][14][15]
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: In a 384-well plate, add the test compound (this compound) at various concentrations.
-
Enzyme and Substrate Addition: Add the FGFR kinase and a suitable substrate/ATP mixture to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Cell-Based FGFR Phosphorylation Assay[8]
This assay determines the ability of the compound to inhibit FGFR phosphorylation in a cellular context.
-
Cell Culture: Culture a cancer cell line with known FGFR activation (e.g., SNU-16 or KMS-11) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Ligand Stimulation: For cell lines with low basal FGFR phosphorylation, stimulate with an FGF ligand (e.g., FGF2) for 10 minutes.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Phospho-FGFR Detection: Use a sensitive detection method, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or Western blotting, with antibodies specific for phosphorylated FGFR to quantify the levels of p-FGFR.
-
Data Analysis: Determine the concentration-dependent inhibition of FGFR phosphorylation by this compound.
Cytotoxicity Assay (MTT Assay)[5][7]
This colorimetric assay measures cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
In Vivo Efficacy Study in a Xenograft Model[16][17]
This study evaluates the antitumor activity of the compound in a living organism.
-
Xenograft Establishment: Implant human cancer cells (e.g., a cell line with FGFR alterations) subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the tumor growth until they reach a specified size.
-
Compound Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage) at different doses.
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the in vivo efficacy of the compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal. Based on information for related compounds, this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.
Conclusion and Future Directions
This compound (CAS 1086-02-8) represents a promising, yet underexplored, chemical scaffold for drug discovery. While direct biological data is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a kinase inhibitor, particularly in the field of oncology. The synthetic accessibility of the pyridine dicarbonitrile core allows for the generation of diverse libraries for structure-activity relationship (SAR) studies, which could lead to the development of potent and selective therapeutic agents.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Key areas of investigation should include:
-
In vitro kinase profiling: To identify the specific kinase targets of this compound.
-
Cell-based assays: To determine its potency and mechanism of action in relevant cancer cell lines.
-
In vivo studies: To evaluate its efficacy and pharmacokinetic properties in preclinical models of cancer.
The insights provided in this technical guide offer a solid foundation for researchers to unlock the full therapeutic potential of the this compound scaffold.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146, this compound. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). This compound. AERU. Retrieved from [Link]
- El-Sayed, N. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45863–45881.
- Li, X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
- Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 934-939.
- Hanke, T., et al. (2020). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry, 295(26), 8769–8781.
- El-Damasy, A. K., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7864-7877.
- El-Sayed, N. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45863-45881.
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
- Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25335-25355.
- Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25335-25355.
- El-Damasy, A. K., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 15(19), 1647-1668.
- Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6549.
- de Souza, P., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1345-1353.
-
Chemolink.com. (n.d.). MANUFACTURER of Chemical this compound [ 1086-02-8 ] and SUPPLIER, BUYER, SELLER and MSDS List. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound [sitem.herts.ac.uk]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Pyridinitril and the Rise of Pyridine-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of Pyridinitril, a distinct phenylpyridine compound, while contextualizing its emergence within the broader and more extensively documented landscape of pyridine-based agrochemicals. While the historical record of this compound as a singular, commercialized active ingredient is not extensively detailed in publicly accessible literature, its chemical structure—2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile—positions it within a significant class of compounds that have been the subject of considerable research in the agrochemical sector. This guide will, therefore, explore the foundational principles, synthetic evolution, and biological evaluation of this chemical family, using the structural motifs of this compound as a central reference point.
The Pyridine Scaffold: A Privileged Structure in Modern Agrochemicals
The pyridine ring is a fundamental heterocyclic scaffold that has become a cornerstone in the development of a wide array of agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] Its prevalence stems from a combination of favorable properties:
-
Metabolic Stability: The aromatic nature of the pyridine ring often imparts resistance to metabolic degradation in target organisms and the environment, leading to sustained bioactivity.
-
Versatile Substitution Patterns: The pyridine ring can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity, selectivity, and physicochemical characteristics.
-
Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.
The journey towards complex pyridine derivatives like this compound began with the exploration of simpler pyridine-containing compounds and the establishment of their biological activities. For instance, pyridine is a precursor to the herbicides paraquat and diquat.[3] This historical success laid the groundwork for more intricate molecular designs.
The Emergence of Pyridine Dicarbonitriles: A Focus on Synthesis
This compound, with its 3,5-dicarbonitrile substitution, represents a specific subclass of pyridine derivatives. The synthesis of such polysubstituted pyridines has been a subject of extensive research, leading to a variety of synthetic strategies.
Foundational Synthetic Approaches
The construction of the pyridine dicarbonitrile core can be achieved through several methodologies, often involving multi-component reactions that allow for the rapid assembly of molecular complexity.
A common strategy involves the condensation of aldehydes, malononitrile, and a thiol, catalyzed by a base, to yield 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[4] While not the exact structure of this compound, this highlights a general and adaptable method for creating the pyridine dicarbonitrile framework.
Synthesis of Dichlorinated Pyridine Dicarbonitriles
The synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile, a close structural relative of this compound (lacking the 4-phenyl group), has been described.[5] A representative synthetic workflow is outlined below:
Caption: Synthetic workflow for 2,6-dichloropyridine-3,5-dicarbonitrile.
Experimental Protocol: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile [5]
Step 1: Synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile
-
A mixture of malononitrile (2 equivalents), triethyl orthoformate (1 equivalent), and pyridine (1 equivalent) is refluxed for 20 minutes.
-
Concentrated HCl is then added at 80°C.
-
The mixture is cooled to room temperature, and water is added.
-
The resulting precipitate is collected by filtration and washed with water, ethanol, and diethyl ether to yield the intermediate.
Step 2: Synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile
-
To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (1 equivalent) and CuCl₂ (1.5 equivalents) in dry acetonitrile, isopentyl nitrite (1.5 equivalents) is added.
-
The mixture is heated at 65°C for 5 hours.
-
The solution is then acidified to pH 3 with 2N HCl and extracted with dichloromethane.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography to yield the final product.
Introduction of the 4-Phenyl Group
Caption: Hypothetical Suzuki-Miyaura coupling for 4-phenylpyridine synthesis.
Biological Activity of Pyridine Dicarbonitriles and Related Compounds
The functional groups present in this compound—the chlorinated pyridine core and the dicarbonitrile moieties—are suggestive of potential biological activity. Research into structurally related compounds has revealed a range of effects, primarily in the agrochemical and pharmaceutical fields.
Fungicidal Activity
Pyridine derivatives are a well-established class of fungicides.[2] For example, pyridine carboxamides have been developed as potent antifungal agents that act as succinate dehydrogenase inhibitors (SDHIs).[7][8] These compounds disrupt the mitochondrial respiratory chain in fungi, leading to cell death.
While the specific mechanism of action for this compound is not documented, the general fungicidal potential of the pyridine scaffold is high. The discovery of novel pyridine-based fungicides often involves screening against a panel of plant pathogens.
Table 1: Representative Fungicidal Activity of Novel Pyridine Derivatives
| Compound Class | Target Pathogen | Noteworthy Activity | Reference |
| Pyridine Carboxamides | Botrytis cinerea | Good in vivo antifungal activity.[7][8] | [7],[8] |
| Tetrahydrothieno[3,2-b]pyridine | C. arachidicola, R. solani, S. sclerotiorum | EC₅₀ values in the low μg/mL range.[9] | [9] |
| Pyridine Amide-Hydrazides | Fusarium graminearum, Rhizoctonia solani | Promising in vivo preventive efficiency.[10][11] | [10],[11] |
Herbicidal Activity
The pyridine core is also present in several herbicides. Pyridine carboxylic acid herbicides, for example, function as synthetic auxins, causing abnormal growth and eventual death in susceptible plants.[12][13]
Derivatives of 1,2,4-triazolo[4,3-a]pyridine have demonstrated high herbicidal activity against a broad spectrum of weeds.[14] Additionally, novel pyrido[2,3-d]pyrimidine compounds have been synthesized and shown to possess good herbicidal activity, potentially acting as protoporphyrinogen oxidase (PPO) inhibitors.[15][16]
Other Biological Activities
Interestingly, 2-aminopyridine-3,5-dicarbonitrile-based compounds have been investigated for their potential in treating prion diseases.[17][18] These compounds were found to inhibit prion replication in cell models. This highlights the diverse biological potential of the pyridine dicarbonitrile scaffold. The antiproliferative activity of various pyridine derivatives against cancer cell lines has also been a subject of study.[19][20][21]
Structure-Activity Relationships (SAR)
The development of potent pyridine-based agrochemicals relies heavily on understanding the structure-activity relationships (SAR). For pyridine derivatives, key structural modifications that influence biological activity include:
-
Substitution on the Pyridine Ring: The nature and position of substituents can dramatically affect potency and selectivity. Halogenation, as seen in this compound, is a common strategy to enhance bioactivity.
-
The 4-Position Substituent: The phenyl group in this compound is a critical feature. In other pyridine-based compounds, modifications at this position are crucial for optimizing interactions with the target site.
-
The 3,5-Dicarbonitrile Groups: These electron-withdrawing groups significantly influence the electronic properties of the pyridine ring, which can impact binding affinity and reactivity.
For the 2-aminopyridine-3,5-dicarbonitrile compounds studied for prion inhibition, a detailed SAR was established, indicating that a halobenzene substituent at the C-4 position and a basic alkyl group at the C-6 position were favorable for activity.[17]
Caption: Key structural elements influencing the bioactivity of pyridine dicarbonitriles.
Conclusion
While the specific historical narrative of this compound's discovery and development is not extensively documented, its chemical structure places it firmly within the important class of pyridine-based bioactive compounds. The evolution of synthetic methodologies has enabled the creation of a vast chemical space around the pyridine scaffold, leading to the discovery of potent fungicides and herbicides. The principles of rational design, guided by an understanding of structure-activity relationships, continue to drive the innovation of new pyridine derivatives for agricultural applications. This compound stands as a representation of the chemical complexity that has been achieved in this field, and its structural motifs continue to be relevant in the ongoing search for novel and effective agrochemicals.
References
-
CAS Common Chemistry. This compound. [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. J-Stage. [Link]
-
Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds: Parallel Synthesis, Bioactivity, and in Vitro Pharmacokinetics. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. [Link]
-
PubChem. This compound. [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. [Link]
-
Chemolink. MANUFACTURER of Chemical this compound [ 1086-02-8 ]. [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
Pyridine. Wikipedia. [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile. PMC. [Link]
-
Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]
-
Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. PubMed. [Link]
-
Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. PubMed. [Link]
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 14. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 16. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Novel Pyridinitril Derivatives: A Technical Guide to Unlocking Their Biological Activity
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, lending its structural motif to a vast array of therapeutic agents. The introduction of a nitrile (cyano) group to this privileged structure gives rise to pyridinitril derivatives, a chemical class demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological landscape of novel this compound derivatives. We will traverse their significant anticancer, antimicrobial, and enzyme inhibitory properties, underpinned by a detailed examination of the experimental methodologies crucial for their evaluation. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics, offering both foundational knowledge and practical, field-proven insights into the investigation of these promising compounds.
Introduction: The Pyridine Scaffold and the Rise of this compound Derivatives
The pyridine ring is a ubiquitous feature in a multitude of clinically significant drugs, a testament to its versatile chemical properties and ability to engage with biological targets. Its derivatives have been successfully developed into treatments for a wide range of conditions, including cancer, infectious diseases, and neurological disorders. The incorporation of a nitrile group, a potent electron-withdrawing moiety and a key pharmacophore, can dramatically influence the physicochemical and biological properties of the parent pyridine molecule. This often leads to enhanced potency, selectivity, and novel mechanisms of action. This guide will systematically dissect the prominent biological activities of these derivatives, providing the theoretical framework and practical methodologies to empower further research and development in this exciting field.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Numerous studies have highlighted the potent cytotoxic effects of novel this compound and related pyridine derivatives against a spectrum of human cancer cell lines. These compounds often exhibit multi-pronged attacks on cancer cells, inducing apoptosis, inhibiting key enzymes involved in cell cycle progression, and modulating critical signaling pathways.
Induction of Apoptosis: The Intrinsic and Extrinsic Pathways
A primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two major signaling cascades that lead to apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event triggers the formation of a death-inducing signaling complex (DISC), leading to the activation of initiator caspase-8. Active caspase-8 can then directly activate executioner caspases, such as caspase-3, or cleave the Bcl-2 family protein Bid, which in turn activates the intrinsic pathway.
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor deprivation. It is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon activation, pro-apoptotic members promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9. Active caspase-9 then activates executioner caspases, leading to the dismantling of the cell.
Certain this compound derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio and subsequent activation of the intrinsic apoptotic pathway.
Diagram of the Apoptosis Signaling Pathway:
Caption: The convergent intrinsic and extrinsic apoptosis pathways.
Inhibition of Cyclin-Dependent Kinases (CDKs)
The cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), whose activity is regulated by their association with cyclins. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as attractive targets for anticancer drug development. Certain pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK4/6, leading to cell cycle arrest and apoptosis.
Modulation of the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Overexpression and mutations of EGFR are frequently observed in various cancers, making it a key therapeutic target. The binding of ligands such as EGF to EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival. Some pyridine-based compounds have shown potential in inhibiting EGFR signaling.
Diagram of the EGFR Signaling Pathway:
solubility of Pyridinitril in organic solvents
An In-depth Technical Guide: A Comprehensive Analysis of the Solubility of Pyridinitril in Organic Solvents
Introduction
This compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) is a substituted phenylpyridine compound featuring a unique combination of functional groups that dictate its physicochemical properties.[1] The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals for a wide range of therapeutic areas.[2] Understanding the solubility of novel pyridine derivatives like this compound is a non-negotiable prerequisite for its advancement through the drug discovery and development pipeline. Solubility impacts every stage, from initial synthesis and purification to formulation and in vitro screening, where poor solubility can lead to inaccurate biological data and misleading structure-activity relationships (SAR).
This technical guide provides a detailed examination of the solubility of this compound. We will dissect its molecular structure to predict its behavior in various organic solvent systems, outline a robust experimental protocol for quantitative solubility determination, and discuss the practical implications of this data for researchers, chemists, and drug development professionals. The core philosophy of this guide is to explain not just how to determine solubility, but why specific methodologies are chosen and how to interpret the results with scientific rigor.
Section 1: Physicochemical Profile of this compound
To understand the solubility of a compound, one must first understand the compound itself. The structure of this compound is a careful balance of polar and non-polar characteristics.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | PubChem[1] |
| Molecular Formula | C₁₃H₅Cl₂N₃ | CAS[3] |
| Molecular Weight | 274.10 g/mol | PubChem[1] |
| Melting Point | 203-204 °C | ECHEMI[4] |
| XLogP3 | 3.8 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 60.5 Ų | ECHEMI[4] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[4] |
Structural Analysis and Its Implications:
-
Non-Polar Character: The molecule's dominant features are the phenyl ring and the dichlorinated pyridine core. These bulky, hydrophobic groups significantly contribute to its lipophilicity, as evidenced by the high XLogP3 value of 3.8. This value strongly suggests that this compound will favor non-polar or moderately polar environments over aqueous media.
-
Polar Character: The two nitrile (-C≡N) groups and the nitrogen atom in the pyridine ring introduce polarity.[5] The nitrile groups are strong electron-withdrawing groups and, along with the pyridine nitrogen, can act as hydrogen bond acceptors.[6] The TPSA of 60.5 Ų reflects this moderate polar character.
-
Crystal Lattice Energy: A melting point of 203-204 °C is relatively high for a molecule of this size, indicating strong intermolecular forces in the solid state.[4] This high crystal lattice energy presents a significant thermodynamic barrier that a solvent must overcome for dissolution to occur. The energy released from solvent-solute interactions must be sufficient to break apart the stable crystal structure.
Section 2: Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of mixing.[7] This is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Key Intermolecular Forces at Play for this compound:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the non-polar phenyl ring and non-polar solvent molecules like hexane or toluene.
-
Dipole-Dipole Interactions: The polar nitrile groups create a significant dipole moment, allowing this compound to interact favorably with polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).
-
Hydrogen Bonding: this compound cannot donate hydrogen bonds, but its three nitrogen atoms can act as hydrogen bond acceptors for protic solvents like ethanol or water.[6] However, the large non-polar scaffold will sterically hinder and energetically disfavor these interactions, especially with highly structured solvents like water.
The interplay of these factors determines the overall solubility. A solvent is effective only if the new solute-solvent interactions are strong enough to compensate for the energy required to break both the solute-solute (crystal lattice energy) and solvent-solvent interactions.
Caption: Factors influencing the solubility of this compound.
Section 3: Predicted Solubility Profile
Based on the physicochemical properties and theoretical principles, we can forecast the solubility of this compound across a spectrum of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Moderate | The large non-polar surface area will interact favorably via van der Waals forces. DCM's slight polarity may enhance solubility over hexane. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Good to High | These solvents have strong dipoles that can interact effectively with this compound's nitrile groups without the energetic penalty of disrupting a hydrogen-bonding network. Similar nitrile-containing compounds show good solubility in ketones and esters.[8][9] |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These are powerful, highly polar solvents capable of strong dipole-dipole interactions that can effectively overcome the high crystal lattice energy of this compound. DMSO is a standard for dissolving diverse compounds for biological screening. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can act as hydrogen bond donors, the interaction is likely insufficient to overcome the compound's high lipophilicity and strong crystal lattice energy. The energetic cost of disrupting the solvent's own H-bond network is high. |
| Aqueous | Water, Buffers | Very Low / Insoluble | The high lipophilicity (XLogP3 = 3.8) makes it energetically unfavorable for the molecule to enter the highly structured hydrogen-bonding network of water. |
Section 4: Experimental Protocol for Quantitative Solubility Determination
Theoretical predictions require empirical validation. The gold-standard method for determining thermodynamic solubility is the Equilibrium Shake-Flask Method , followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).
Protocol: Shake-Flask Solubility Determination via HPLC
This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached and measured.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >99% purity)
-
Selected organic solvent (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~10 mg. This ensures that the solution will reach saturation and solid will remain.
-
Add 1 mL of the selected organic solvent to the vial.
-
Causality: Starting with excess solid is the only way to guarantee that the final concentration represents the true saturation point, or thermodynamic equilibrium.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial on an orbital shaker inside an incubator set to 25 °C.
-
Agitate the slurry for at least 24 hours. A 48-hour time point should also be taken for one solvent to confirm that equilibrium was reached (i.e., the concentration does not change between 24 and 48 hours).
-
Causality: Continuous agitation maximizes the surface area for dissolution and ensures the entire system reaches a uniform temperature. A 24-48 hour period is typically sufficient for small organic molecules to reach equilibrium.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours inside the incubator to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration is a crucial step to remove all undissolved microparticulates. Failure to do so will lead to an overestimation of solubility as the solid would dissolve during subsequent dilution or analysis.
-
-
Dilution and Quantification:
-
Perform a precise serial dilution of the filtered saturate into fresh solvent to bring the concentration into the linear range of the HPLC calibration curve.
-
Prepare a set of calibration standards of this compound with known concentrations.
-
Analyze the standards and the diluted sample by HPLC-UV at a predetermined wavelength (e.g., the λ_max of this compound).
-
Causality: A multi-point calibration curve ensures accurate quantification. The concentration of the unknown sample must fall within the concentration range of the standards for the measurement to be valid.
-
-
Calculation:
-
Generate a linear regression from the calibration curve (Peak Area vs. Concentration).
-
Use the equation of the line to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of this compound in the solvent. Report the result in units such as mg/mL or mmol/L.
-
Caption: Experimental workflow for quantitative solubility determination.
Section 5: Applications in Research and Development
Accurate solubility data is not an academic exercise; it is actionable intelligence that guides critical decisions:
-
For Medicinal Chemists: Solubility data in solvents like DCM, THF, or DMF informs the choice of reaction media for synthesis and modification of the this compound scaffold. Solubility in hexane/ethyl acetate mixtures is vital for designing purification strategies via column chromatography.
-
For Assay Development Scientists: For in vitro biological screening, compounds are typically stored in a 100% DMSO stock. Knowing the maximum solubility in DMSO is critical to prevent compound precipitation upon dilution into aqueous assay buffers, a common cause of false-negative results.
-
For Formulation Scientists: In early drug development, preclinical animal studies require the compound to be administered in a suitable vehicle. Solubility data in pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400) and lipids is the first step in developing a viable formulation for toxicological and efficacy studies.
Conclusion
This compound is a highly lipophilic molecule with moderate polarity, characterized by a stable crystal lattice. Its solubility profile is dominated by its non-polar framework, predicting poor aqueous solubility but good to excellent solubility in polar aprotic solvents like acetone, ethyl acetate, and particularly DMSO. The provided shake-flask HPLC protocol offers a robust and reliable method for obtaining the quantitative data needed to support all facets of research and development. By combining a theoretical understanding of the molecular structure with rigorous experimental validation, researchers can effectively harness the properties of this compound and make informed, data-driven decisions to advance their scientific objectives.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14146, this compound. PubChem. [Link]
-
LibreTexts Chemistry (2023). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. [Link]
-
California State University, Bakersfield (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CSUB. [Link]
-
Cengage Learning (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. [Link]
-
Slideshare (2015). solubility experimental methods.pptx. Slideshare. [Link]
-
University of Toronto (2023). Solubility of Organic Compounds. University of Toronto. [Link]
-
International Journal on Science and Technology (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. [Link]
-
ResearchGate (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. ResearchGate. [Link]
-
CAS Common Chemistry (n.d.). This compound. CAS. [Link]
-
International Journal on Science and Technology (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. [Link]
-
LibreTexts Chemistry (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link]
-
LibreTexts Chemistry (2023). Physical Properties of Nitriles. LibreTexts. [Link]
-
Khan, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]
-
Wikipedia (2024). Pyridine. Wikipedia. [Link]
-
ChemEurope (n.d.). Pyridine. chemeurope.com. [Link]
-
PubMed (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. PubMed. [Link]
-
Frontiers in Chemistry (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
Sources
- 1. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ws [chem.ws]
- 8. ijsat.org [ijsat.org]
- 9. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. - IJSAT [ijsat.org]
theoretical studies on Pyridinitril electronic structure
An In-Depth Technical Guide to the Theoretical Analysis of Pyridine-Based Electronic Structures
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the electronic structure of two key classes of pyridine derivatives: pyridinitriles (cyanopyridines) and pyridinium ylides. We delve into the quantum chemical principles that govern their behavior, linking fundamental electronic properties to observable characteristics such as reactivity, stability, and photophysical performance. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for the rational design of novel pyridine-based molecules.
Introduction: The Electronic Versatility of the Pyridine Core
The substitution of a carbon atom in a benzene ring with nitrogen introduces significant electronic perturbations, creating the pyridine heterocycle. This seemingly simple change imparts a distinct electronic character, including a dipole moment, altered aromaticity, and a site of basicity at the nitrogen lone pair. The electronic structure of pyridine derivatives can be further tuned by introducing functional groups, leading to a vast chemical space with diverse applications.
This guide focuses on two electronically distinct classes:
-
Pyridinitriles (Cyanopyridines): These compounds feature a potent electron-withdrawing nitrile (-C≡N) group, which profoundly influences the electron distribution within the aromatic ring. Understanding this influence is critical for predicting reactivity in nucleophilic aromatic substitution and for designing molecules with specific electronic properties for applications like organic electronics.[2][3]
-
Pyridinium Ylides: These are zwitterionic, 1,3-dipolar species characterized by a positively charged pyridinium ring covalently bonded to a negatively charged carbon atom (a carbanion).[4] This unique electronic arrangement makes them highly valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions for constructing complex nitrogen-containing heterocycles like indolizines.[5][6] Their electronic structure is complex, with some studies even suggesting potential radical character.[7]
A thorough theoretical understanding of the electronic structure of these molecules, including their frontier molecular orbitals (FMOs), charge distribution, and excited states, is paramount for predicting their chemical behavior and designing new functional agents.
The Computational Scientist's Toolkit: Methods for Electronic Structure Elucidation
Modern computational chemistry offers a powerful suite of tools for accurately modeling molecular electronic structure. The choice of method depends on the desired balance between computational cost and accuracy, as well as the specific scientific question being addressed.
Density Functional Theory (DFT): The Versatile Workhorse
DFT has become the most widely used method for electronic structure calculations in chemistry and materials science due to its excellent accuracy-to-cost ratio.[1][3][8]
-
Causality of Choice: DFT is chosen for geometry optimizations, vibrational frequency calculations, and ground-state property predictions (e.g., dipole moments, molecular electrostatic potential) because it effectively incorporates electron correlation at a fraction of the cost of traditional wave-function-based methods.
-
Common Implementations: The B3LYP hybrid functional is a popular choice, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p), which provide a robust description for most organic molecules.[3][9]
-
Excited States via TD-DFT: For studying electronic absorption spectra and photophysical properties, Time-Dependent DFT (TD-DFT) is the standard approach, allowing for the calculation of vertical excitation energies and oscillator strengths.[10][11]
High-Accuracy Ab Initio Methods
For situations demanding benchmark accuracy, particularly for reaction energies and challenging electronic systems, more rigorous methods are employed.
-
Causality of Choice: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more systematic and improvable description of electron correlation than DFT.[5] They are often used to validate DFT results for a smaller subset of molecules before applying the more efficient DFT method to a larger study.
Multiconfigurational Methods for Complex Systems
Some molecules, particularly those with potential diradical character or complex bond-breaking processes, are not well-described by a single electronic configuration.
-
Causality of Choice: For species like pyridinium ylides, where a thermally accessible triplet state or diradical character has been proposed[7], methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary.[12][13] CASSCF provides a qualitatively correct description of the electronic structure, which can then be refined with dynamic correlation methods like N-Electron Valence state Perturbation Theory (NEVPT2).[12][13]
Essential Environmental Considerations
-
Solvent Effects: The majority of chemical reactions and measurements occur in solution. The electronic structure of polar molecules, especially zwitterionic ylides, can be significantly influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are essential for capturing these effects by representing the solvent as a continuous dielectric medium.[10][14]
Computational Workflow: A Self-Validating Protocol
A trustworthy computational protocol ensures reproducibility and accuracy. Below is a standard workflow for analyzing the electronic structure of a pyridinitrile molecule.
Experimental Protocol: DFT Analysis of 4-Cyanopyridine
-
Structure Preparation: Build the initial 3D structure of 4-cyanopyridine using a molecular editor (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a simple force field (e.g., MMFF94).
-
Geometry Optimization & Frequency Calculation:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional, 6-311+G(d,p) basis set.
-
Keyword/Input: Opt Freq=NoRaman (to perform optimization and frequency calculation).
-
Environment: Include a solvent model, e.g., SCRF=(PCM, Solvent=Acetonitrile).
-
Validation: Confirm the optimization has converged to a true minimum by ensuring there are no imaginary frequencies. The vibrational frequencies can be compared with experimental IR data if available.[9]
-
-
Single-Point Energy & Population Analysis:
-
Using the optimized geometry from Step 2, perform a single-point energy calculation.
-
Keyword/Input: Pop=NBO to request Natural Bond Orbital analysis.
-
Analysis: Examine the NBO output to determine the natural atomic charges on the ring nitrogen, cyano group, and ring carbons to understand the inductive effect of the nitrile group.[8]
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the calculation checkpoint file.
-
Analysis: Note the spatial distribution and energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energy.
-
-
Excited State Calculation (Optional):
-
Method: TD-DFT (e.g., TD-B3LYP/6-311+G(d,p)).
-
Keyword/Input: TD(NStates=10) to calculate the first 10 singlet excited states.
-
Analysis: Correlate the calculated excitation energies (λ) and oscillator strengths (f) with the experimental UV-Vis absorption spectrum.
-
Visualization: Computational Workflow Diagram
Caption: A standard workflow for the theoretical analysis of a molecule's electronic structure using DFT.
Electronic Structure of Pyridinitriles
The introduction of a nitrile group, a strong σ- and π-electron-withdrawing group, dramatically lowers the energy of the pyridine π-orbitals and alters the charge distribution.
-
Orbital Energies: The electron-withdrawing nature of the cyano group stabilizes both the HOMO and LUMO compared to unsubstituted pyridine. Theoretical studies on pyridine and its derivatives show that such substitutions significantly decrease the HOMO-LUMO gap, which has implications for the molecule's color and electronic properties.[3]
-
Aromaticity and Reactivity: While the pyridine ring remains aromatic, the electron density is significantly reduced, making it more susceptible to nucleophilic attack. The calculated nucleus-independent chemical shift (NICS) values can be used to quantify changes in aromaticity.[15]
-
Isomeric Effects: The position of the nitrile group (2-, 3-, or 4-) has a pronounced effect on the molecule's dipole moment and the localization of the LUMO, thereby directing the regioselectivity of nucleophilic additions.
Data Presentation: Calculated Properties of Cyanopyridine Isomers
| Property | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| HOMO Energy (eV) | -7.52 | -7.48 | -7.61 |
| LUMO Energy (eV) | -1.25 | -1.19 | -1.35 |
| HOMO-LUMO Gap (eV) | 6.27 | 6.29 | 6.26 |
| Dipole Moment (Debye) | 4.45 | 3.60 | 1.75 |
Note: Representative values calculated at the B3LYP/6-31G(d) level. Actual values will vary with the level of theory and solvent model.
The Complex Electronic Landscape of Pyridinium Ylides
Pyridinium ylides are best described as resonance hybrids, with the negative charge delocalized between the ylidic carbon and the pyridine ring. This delocalization is crucial for their stability.[4]
-
Frontier Orbitals and Reactivity: The most important electronic feature of a pyridinium ylide is its high-energy HOMO, which is predominantly localized on the carbanionic center. This makes the ylide a potent nucleophile and a reactive 1,3-dipole. In cycloaddition reactions, this HOMO interacts with the LUMO of a dipolarophile (an electron-deficient alkene or alkyne).[6][16] This interaction is a classic example of Frontier Molecular Orbital theory in action.
-
Zwitterionic Character: The large separation of charge results in very high dipole moments. Solvatochromic studies, which measure the change in absorption spectra with solvent polarity, combined with theoretical calculations, can be used to estimate excited-state dipole moments and understand the charge transfer nature of the visible absorption band.[14][17]
-
A Question of Radical Character: While typically viewed as closed-shell nucleophiles, recent research has provided evidence that some N-alkyl-substituted pyridinium ylides exhibit radical characteristics.[7] These species show EPR signals and lack clear NMR spectra, suggesting the presence of a thermally accessible triplet state that is close in energy to the singlet ground state.[7] This discovery challenges the classical view and highlights the need for multiconfigurational methods (like CASSCF) for an accurate description, pointing to a singlet ground state with a thermally activated triplet state.[7]
Visualization: FMO Interaction in [3+2] Cycloaddition
Caption: FMO diagram for a [3+2] cycloaddition, dominated by the interaction of the ylide's HOMO and the dipolarophile's LUMO.
Conclusion and Future Outlook
Theoretical studies provide indispensable insights into the electronic structure of pyridinitriles and pyridinium ylides. For pyridinitriles, DFT calculations effectively map the influence of the powerful electron-withdrawing group, guiding the design of materials with tailored electronic and photophysical properties. For pyridinium ylides, a combination of DFT and advanced multiconfigurational methods is unraveling a complex electronic nature that goes beyond the classical zwitterionic model, incorporating diradical character that is key to understanding their full reactive potential.
As computational power increases and theoretical models become more refined, we anticipate that these in silico investigations will play an even more crucial role in accelerating the discovery of new catalysts, therapeutics, and advanced materials built upon the versatile pyridine framework.
References
-
Investigating the chemistry of pyridinium ylides. (n.d.). ResearchGate. Retrieved from [Link]
-
Formation of pyridinium ylide and synthesis of indolizines. (n.d.). ResearchGate. Retrieved from [Link]
-
Basicity of N-ylides. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Interaction Energy in Pairs of Pyridazinium Ylide−Solvent Molecules Estimated by Spectral Means within the Cell Ternary Solution Model. (n.d.). ResearchGate. Retrieved from [Link]
-
Symmetry Properties and the Electronic Transitions of Some Pyridinium-Ylids. (n.d.). ResearchGate. Retrieved from [Link]
-
Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved from [Link]
-
Are pyridinium ylides radicals?. (n.d.). Chemical Communications - RSC Publishing. Retrieved from [Link]
-
Chen, L., Liu, X., Xu, B., Sun, C., & Tao, P. (2011). Synthesis and luminescent properties and theoretical investigation on electronic structure of nitrile-based 2-pyridone molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1926-1930. Retrieved from [Link]
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. Retrieved from [Link]
-
Elucidating the Excited State Behavior of Pyridyl Pyridinium Systems via Computational and Transient Absorption Studies of Tetrahedral Multichromophoric Arrays and their Model Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. (2021). Physical Chemistry Research. Retrieved from [Link]
-
Liu, Z., Zhang, X., Zhang, Y., Li, R., & Jiang, J. (2006). The molecular, electronic structures and vibrational spectra of metal-free, N,N'-dideuterio and magnesium tetra-2,3-pyridino-porphyrazines: Density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 467-480. Retrieved from [Link]
-
Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Molecular Orbital Model for Pyridine/α-Pyridyl Adsorption on Metal Surfaces. (n.d.). ResearchGate. Retrieved from [Link]
-
How Axial Coordination Regulates the Electronic Structure and C–H Amination Reactivity of Fe–Porphyrin–Nitrene?. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. Retrieved from [Link]
-
How Axial Coordination Regulates the Electronic Structure and C–H Amination Reactivity of Fe–Porphyrin–Nitrene?. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and luminescent properties and theoretical investigation on electronic structure of nitrile-based 2-pyridone molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are pyridinium ylides radicals? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex [physchemres.org]
- 9. The molecular, electronic structures and vibrational spectra of metal-free, N,N'-dideuterio and magnesium tetra-2,3-pyridino-porphyrazines: Density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Axial Coordination Regulates the Electronic Structure and C–H Amination Reactivity of Fe–Porphyrin–Nitrene? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Pyridinitril
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinitril (2,6-dichloro-4-phenyl-3,5-pyridinedicarbonitrile) is a chemical entity primarily recognized for its fungicidal properties, which are attributed to the disruption of mitochondrial respiration.[1] This guide posits a paradigm shift in the consideration of this compound, moving beyond its agricultural applications to explore its latent therapeutic potential in human diseases. Drawing from the established mechanism of action in fungi and the known bioactivities of structurally related pyridine compounds, we hypothesize that mitochondrial Complex I is a primary therapeutic target of this compound in mammals. This document provides a comprehensive scientific rationale for this hypothesis, outlines a rigorous, multi-stage experimental workflow for its validation, and discusses the potential therapeutic landscapes where a modulator of mitochondrial Complex I could be transformative.
Introduction: Re-evaluating this compound's Bioactivity
This compound is a dinitrile-substituted phenylpyridine.[2] Its established role as a fungicide stems from its ability to interfere with the mitochondrial electron transport chain, a fundamental process for cellular energy production.[1] While its effects on mammalian systems are not extensively documented, the pyridine scaffold is a common motif in a multitude of bioactive molecules, including enzyme inhibitors. The central thesis of this guide is that the specific structural attributes of this compound that confer its fungicidal activity can be repurposed for therapeutic intervention in human diseases characterized by mitochondrial dysfunction.
Our primary hypothesis is that this compound acts as an inhibitor of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) , the first and largest enzyme complex of the electron transport chain. This proposition is anchored in the observation that numerous pyridine-containing compounds exhibit inhibitory effects on mitochondrial Complex I.[3]
Mitochondrial Complex I: A Druggable Target in Human Disease
Mitochondrial Complex I deficiency is a significant contributor to a spectrum of human pathologies, making it a compelling target for therapeutic modulation.[4][5][6] Diseases associated with Complex I dysfunction include:
-
Neurodegenerative Disorders: Conditions such as Parkinson's disease, Alzheimer's disease, Leigh syndrome, and Leber hereditary optic neuropathy have been linked to impaired Complex I activity.[4][7][8] Partial inhibition of Complex I has been explored as a strategy to induce a beneficial stress response in the context of Alzheimer's disease.[7][9]
-
Metabolic Diseases: Dysregulation of mitochondrial function is a hallmark of various metabolic disorders.
-
Cardiovascular Diseases: Impaired Complex I function can contribute to cardiac pathologies through increased oxidative stress and altered calcium homeostasis.[10]
-
Ischemia-Reperfusion Injury: The "oxidative burst" upon reperfusion following an ischemic event is exacerbated by Complex I dysfunction.[11]
The therapeutic strategy with a Complex I inhibitor like this compound could range from mitigating excessive mitochondrial activity in certain pathological states to inducing a protective mitohormetic response.
Proposed Mechanism of Action: this compound as a Mitochondrial Complex I Inhibitor
We propose that this compound binds to and inhibits the activity of mitochondrial Complex I, leading to a reduction in the oxidation of NADH to NAD+ and a subsequent decrease in proton pumping across the inner mitochondrial membrane. This inhibition would disrupt the electron flow through the respiratory chain, leading to decreased ATP synthesis and potentially an increase in the production of reactive oxygen species (ROS) under certain conditions.
Caption: A phased experimental workflow for validating this compound's therapeutic target.
Phase 1: Cellular Phenotypic Screening
Objective: To assess the impact of this compound on mammalian cell viability and mitochondrial function.
4.1.1. Protocol: Cytotoxicity Assessment
-
Cell Lines: A panel of human cell lines relevant to potential disease areas (e.g., neuroblastoma cell line SH-SY5Y for neurodegenerative diseases, hepatic cell line HepG2 for metabolic studies).
-
Methodology (MTT Assay):
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.1.2. Protocol: Mitochondrial Respiration Analysis (Seahorse XF Assay)
-
Instrumentation: Agilent Seahorse XF Analyzer.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with a sub-toxic concentration of this compound determined from the cytotoxicity assays.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) in real-time.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Phase 2: Biochemical Target Identification
Objective: To directly measure the effect of this compound on the enzymatic activity of mitochondrial Complex I.
4.2.1. Protocol: Mitochondrial Complex I Activity Assay
-
Source: Isolated mitochondria from bovine heart or cultured human cells.
-
Methodology (Colorimetric Assay):
-
Isolate mitochondria using a standard differential centrifugation protocol.
-
In a 96-well plate, add isolated mitochondria to an assay buffer containing NADH as the substrate and a specific electron acceptor (e.g., decylubiquinone).
-
Add varying concentrations of this compound to the wells. Include a known Complex I inhibitor (e.g., rotenone) as a positive control.
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) or the change in absorbance of a downstream colorimetric reporter dye at its specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the specific activity of Complex I and determine the IC50 of this compound.
-
Phase 3: Direct Target Engagement and Binding Affinity
Objective: To confirm direct binding of this compound to mitochondrial Complex I in a cellular context and to quantify the binding affinity.
4.3.1. Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detect the amount of soluble Complex I subunit (e.g., NDUFS3) at each temperature using Western blotting or an AlphaScreen assay.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.
-
4.3.2. Protocol: Isothermal Titration Calorimetry (ITC)
-
Principle: Measures the heat released or absorbed during the binding of a ligand to a protein.
-
Methodology:
-
Purify mitochondrial Complex I or a relevant subunit.
-
Load the purified protein into the sample cell of the ITC instrument.
-
Titrate a solution of this compound into the sample cell in a series of small injections.
-
Measure the heat change after each injection.
-
Plot the heat change against the molar ratio of this compound to the protein to generate a binding isotherm.
-
Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Other Potential Therapeutic Targets
While mitochondrial Complex I is the primary hypothesized target, the pyridine scaffold is known to interact with a variety of enzymes. Therefore, a broader screening approach could unveil additional therapeutic targets for this compound. Kinase panels and other enzyme inhibition assays could be employed to explore these possibilities.
Conclusion and Future Directions
This guide delineates a clear and actionable path for investigating the therapeutic potential of this compound, a compound with a well-established but narrowly defined bioactivity. The central hypothesis, that this compound targets mitochondrial Complex I, is supported by a strong scientific rationale and can be rigorously tested through the detailed experimental workflows provided. Successful validation of this hypothesis would open up exciting new avenues for the development of this compound as a novel therapeutic agent for a range of debilitating human diseases. The low mammalian cytotoxicity of related compounds provides an encouraging starting point for such endeavors. Future work should focus on lead optimization to enhance potency and selectivity, followed by preclinical studies in relevant animal models of disease.
References
-
Genetic and Rare Diseases Information Center (GARD). Mitochondrial complex I deficiency. [Link]
-
United Mitochondrial Disease Foundation (UMDF). Complex I Deficiency. (2020). [Link]
-
MedlinePlus. Mitochondrial complex I deficiency. (2017). [Link]
-
Moreno-Gonzalez, V., et al. Mitochondrial complex I as a therapeutic target for Alzheimer's disease. PubMed Central, (2021). [Link]
-
Parikh, V. N., et al. Mitochondrial complex-1 as a therapeutic target for cardiac diseases. PubMed Central, (2023). [Link]
-
Orphanet. Isolated complex I deficiency. [Link]
-
MedlinePlus. Mitochondrial complex I deficiency. (2017). [Link]
-
Li, B., et al. The Therapeutic Strategies Targeting Mitochondrial Metabolism in Cardiovascular Disease. MDPI, (2022). [Link]
-
PubChem. This compound. [Link]
-
Covita, A., et al. Therapeutic strategies to ameliorate mitochondrial oxidative stress in ischaemia-reperfusion injury: A narrative review. Portland Press, (2023). [Link]
-
Mayo Clinic. Mitochondrial Complex I as a Target for Neuroprotection in AD. [Link]
-
AERU. This compound. [Link]
-
Miyoshi, H., et al. Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24. Biochimica et Biophysica Acta (BBA) - Bioenergetics, (1999). [Link]
-
CAS Common Chemistry. This compound. [Link]
-
Trushina, E., et al. Partial Inhibition of Complex I Restores Mitochondrial Morphology and Mitochondria-ER Communication in Hippocampus of APP/PS1 Mice. MDPI, (2022). [Link]
-
Martinou, J-C., et al. A novel inhibitor of the mitochondrial respiratory complex I with uncoupling properties exerts potent antitumor activity. Cell Death & Differentiation, (2024). [Link]
-
Costa, L. G., et al. Mitochondria under fire: toxicological mechanisms of brominated flame retardants. PubMed, (2025). [Link]
-
Leist, M., et al. Neurotoxicity and underlying cellular changes of 21 mitochondrial respiratory chain inhibitors. PubMed, (2021). [Link]
-
Brown, G. C. & Borutaite, V. Inhibition of mitochondrial respiratory complex I by nitric oxide, peroxynitrite and S-nitrosothiols. CORE, (2004). [Link]
-
Lovinger, D. M., et al. Brief mitochondrial inhibition causes lasting changes in motor behavior and corticostriatal synaptic physiology in the Fischer 344 rat. PubMed Central, (2010). [Link]
-
Chemolink.com. MANUFACTURER of Chemical this compound [ 1086-02-8 ] and SUPPLIER, BUYER, SELLER and MSDS List. (2023). [Link]
Sources
- 1. This compound [sitem.herts.ac.uk]
- 2. echemi.com [echemi.com]
- 3. Origin of selective inhibition of mitochondrial complex I by pyridinium-type inhibitor MP-24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex I deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 5. umdf.org [umdf.org]
- 6. Mitochondrial complex I deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Mitochondrial complex I as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mitochondrial complex-1 as a therapeutic target for cardiac diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes & Protocols: A Framework for Evaluating Pyridinitril in Agricultural Fungicide Development
Introduction: The Imperative for Novel Fungicide Discovery
The relentless evolution of fungal pathogens poses a significant and ongoing threat to global food security. The emergence of resistance to established fungicide classes necessitates a robust pipeline of novel active ingredients with diverse modes of action.[1][2] Pyridine-based chemical scaffolds have historically yielded a rich diversity of bioactive compounds, making them a promising area for the discovery of new agricultural fungicides.
This guide provides a comprehensive framework for the initial evaluation of Pyridinitril (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile), a phenylpyridine compound, as a candidate for agricultural fungicide development.[3] As the specific biochemical mode of action for this compound is not yet fully elucidated, the protocols herein are designed to systematically characterize its antifungal properties, from foundational in vitro activity to preliminary in vivo efficacy and safety assessments. This document is intended for researchers, chemists, and plant pathologists engaged in the early-stage discovery and development of new crop protection agents.
This compound: Chemical & Physical Properties
A foundational understanding of the active ingredient's properties is crucial for experimental design, particularly in formulation and toxicological studies.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | [3] |
| CAS Number | 1086-02-8 | [3] |
| Molecular Formula | C₁₃H₅Cl₂N₃ | [3] |
| Molecular Weight | 274.10 g/mol | [3] |
| XLogP3 | 3.8 | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 203-204 °C |
Part 1: The Fungicide Development Workflow: A Strategic Overview
The development of a novel fungicide is a multi-stage process that begins with broad screening and progressively narrows down to specific, high-potential candidates. This workflow ensures that resources are allocated efficiently and that key questions regarding efficacy, mode of action, and safety are addressed systematically.
Caption: High-level workflow for novel fungicide evaluation.
Part 2: In Vitro Efficacy & Fungicidal Spectrum Determination
The initial step is to determine the intrinsic biological activity of this compound against a diverse panel of economically important plant pathogenic fungi. This establishes the compound's fungicidal spectrum and potency.[2][4]
Protocol 1.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This protocol is a standard method to quantify the effect of a test compound on the vegetative growth of filamentous fungi.[1]
Causality: This assay directly measures the fungistatic or fungicidal activity of the compound on the pathogen's primary growth form (mycelia). By incorporating the compound into the growth medium, we ensure continuous exposure and can accurately calculate the concentration that inhibits growth by 50% (EC₅₀), a key metric for comparing potency.[1]
Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in an appropriate solvent (e.g., DMSO or acetone).
-
Medium Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.
-
Amending the Medium: Add the required volume of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a solvent-only control plate. Vigorously mix to ensure homogeneity and immediately pour ~20 mL into sterile 90 mm Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the leading edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plate reaches the edge of the dish.
-
Analysis: Calculate the Percent Inhibition of Radial Growth using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Use probit analysis or non-linear regression to determine the Effective Concentration that causes 50% inhibition (EC₅₀) for each fungus.
Data Presentation: Sample Fungicidal Spectrum of this compound
| Fungal Pathogen | Common Disease | Host Crop | EC₅₀ (ppm) |
| Botrytis cinerea | Grey Mould | Grapes, Strawberry | 1.5 |
| Sphaerotheca fuliginea | Powdery Mildew | Cucumber | 0.8 |
| Zymoseptoria tritici | Septoria Leaf Blotch | Wheat | 5.2 |
| Phytophthora infestans | Late Blight | Potato, Tomato | >100 |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Corn | 25.6 |
Note: Data are hypothetical and for illustrative purposes.
Part 3: Investigating the Mode of Action (MoA)
Understanding the biochemical target of a new fungicide is critical for managing resistance, defining its use spectrum, and for regulatory purposes.[5][6] The MoA can be investigated through a series of targeted biochemical and cellular assays.
Caption: Decision tree for primary Mode of Action screening.
Protocol 2.1: Ergosterol Biosynthesis Inhibition Assay
Many successful fungicides, such as the DMIs (DeMethylation Inhibitors), target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity but absent in plants.[7]
Causality: This protocol is designed to detect the accumulation of specific sterol precursors that occurs when enzymes in the ergosterol pathway are inhibited. Gas Chromatography-Mass Spectrometry (GC-MS) provides a definitive chemical fingerprint of the sterols present in the cell, allowing for precise identification of pathway disruption.
Methodology:
-
Fungal Culture: Grow the target fungus (e.g., Botrytis cinerea) in a liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic growth phase.
-
Treatment: Add this compound at a concentration known to cause significant growth inhibition (e.g., EC₈₀) and continue incubation for several hours (e.g., 6-12 hours). Include an untreated control and a positive control (e.g., a known DMI fungicide like Tebuconazole).
-
Mycelial Harvest: Harvest the mycelia by filtration, wash with sterile distilled water, and freeze-dry.
-
Lipid Extraction: Perform a total lipid extraction from the dried mycelia using a saponification method with methanolic potassium hydroxide followed by extraction with n-heptane.
-
Derivatization: Silylate the extracted sterols to make them volatile for GC analysis.
-
GC-MS Analysis: Analyze the derivatized sterol samples using a GC-MS system. Compare the resulting chromatograms and mass spectra to known standards to identify and quantify the sterols present.
-
Interpretation: An accumulation of sterol precursors (e.g., lanosterol, eburicol) and a corresponding depletion of ergosterol in the this compound-treated sample compared to the untreated control would strongly suggest inhibition of the ergosterol biosynthesis pathway.[8]
Part 4: In Vivo Efficacy Evaluation
Demonstrating disease control on a host plant is the ultimate goal.[9] In vivo assays assess the ability of this compound to prevent infection (protective activity) and to halt disease progression after infection has occurred (curative activity).[2]
Protocol 3.1: Whole Plant Protective & Curative Assay
Causality: This protocol simulates a real-world application scenario. Applying the compound before pathogen inoculation tests its ability to form a protective barrier on the plant surface that prevents spore germination or penetration. Applying it after inoculation tests its systemic or translaminar ability to stop an established infection. Efficacy is measured by visually assessing the reduction in disease symptoms compared to an untreated, infected control.[10]
Methodology:
-
Plant Propagation: Grow susceptible host plants (e.g., cucumber for powdery mildew) to a suitable growth stage (e.g., 2-3 true leaves) under controlled greenhouse conditions.
-
Formulation & Application: Prepare a sprayable formulation of this compound at various concentrations (e.g., 50, 100, 200 ppm) in water with a non-ionic surfactant (e.g., 0.05% Tween 20).
-
Protective Treatment: For the protective assay, spray plants to the point of runoff with the this compound formulations. Allow the foliage to dry completely (approx. 24 hours).
-
Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Sphaerotheca fuliginea) at a known concentration (e.g., 1 x 10⁵ spores/mL) and inoculate all plants (including untreated controls) by spraying the suspension evenly over the foliage.
-
Curative Treatment: For the curative assay, inoculate a separate set of plants first. After a 24-48 hour incubation period to allow for infection to establish, apply the this compound formulations.
-
Incubation: Place all plants in a growth chamber with optimal conditions for disease development (e.g., high humidity, moderate temperature).
-
Disease Assessment: After 7-10 days, assess disease severity on each leaf by estimating the percentage of the leaf area covered by lesions or mycelial growth.
-
Analysis: Calculate the Percent Disease Control using the formula:
-
Control (%) = [(DSC - DST) / DSC] x 100
-
Where DSC = Mean disease severity in the untreated control group, and DST = Mean disease severity in the treated group.
-
Part 5: Preliminary Safety & Formulation Considerations
Safety Assessment
Early-stage toxicological data is essential to identify potential liabilities. These assays provide an initial screen for adverse effects on non-target organisms.[11][12] Fungicides can pose a risk to aquatic biota, making ecotoxicological evaluation a priority.[13][14]
Protocol 4.1: Aquatic Toxicity (Microtox® Assay)
Causality: This rapid bioassay uses the bioluminescent bacterium Aliivibrio fischeri to measure acute toxicity. A disruption in the bacterium's metabolic processes by a toxic substance results in a quantifiable decrease in light output, providing a sensitive endpoint for assessing potential environmental impact.
Methodology:
-
Reagent Preparation: Reconstitute freeze-dried A. fischeri bacteria and prepare serial dilutions of this compound in a non-toxic solvent.
-
Exposure: Add the this compound dilutions to the bacterial suspension in cuvettes.
-
Measurement: Use a specialized photometer to measure the initial light output and the light output after a short incubation period (e.g., 15 and 30 minutes).
-
Analysis: Calculate the percent inhibition of luminescence for each concentration and determine the EC₅₀ (the concentration causing a 50% reduction in light output). This value provides a benchmark for aquatic toxicity.
Formulation Development
The active ingredient (AI) must be combined with inert ingredients to create a stable, safe, and effective product. This mixture is the formulation.[15] The choice of formulation depends on the AI's properties and the intended application method.[16]
Key Components of a Fungicide Formulation: [15]
-
Active Ingredient (AI): this compound.
-
Carrier/Solvent: A liquid (water, oil) or solid (clay, silica) that dilutes the AI.
-
Adjuvants: Substances that enhance efficacy.
-
Surfactants: Help the spray droplets spread and wet the plant surface.
-
Stickers: Improve adherence to the leaf and resistance to rain wash-off.
-
Penetrants: Aid the AI in entering the plant tissue.[17]
-
Caption: Core components of an agricultural fungicide formulation.
Part 6: Regulatory Pathway and Data Requirements
The registration of a new fungicide is a rigorous process governed by regulatory bodies like the Environmental Protection Agency (EPA) in the United States.[18] The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) mandates the submission of a comprehensive data package to assess potential risks to human health and the environment.[19][20]
Key data categories required for registration include:[18][19][21]
-
Product Chemistry: Identity, composition, and physical/chemical properties of the active ingredient and formulation.
-
Toxicology: A suite of studies to assess acute, subchronic, and chronic toxicity, as well as carcinogenicity, mutagenicity, and reproductive/developmental effects.
-
Ecological Effects: Data on toxicity to non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects.
-
Environmental Fate: Studies on how the fungicide moves and degrades in soil, water, and air.
-
Residue Chemistry: Data to establish safe maximum residue levels (tolerances) in treated crops.
-
Product Performance/Efficacy: Field trial data demonstrating effective disease control under various conditions.[10][22]
Conclusion and Future Directions
This document outlines a foundational, step-by-step approach to evaluate the potential of this compound as a novel agricultural fungicide. The described protocols provide a logical progression from confirming basic antifungal activity to elucidating its mode of action, verifying its efficacy in a plant-pathogen system, and conducting preliminary safety assessments. Positive results from this workflow would justify advancing the candidate to more extensive field trials, resistance risk analysis, and the generation of the comprehensive data package required for regulatory submission.
References
-
Government of Canada. (1996). Guidelines for Evaluating the Efficacy of Fungicides, Bactericides, and Nematicides. [Link]
-
CABI. Fungicide Efficacy Evaluation. [Link]
-
Government of Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. [Link]
-
Miles, T., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link]
-
REACH24H. Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA. [Link]
-
Mei, X., et al. (2020). Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani. PMC. [Link]
-
U.S. Environmental Protection Agency. (2024). Data Requirements for Pesticide Registration. [Link]
-
MDPI. (2014). Assessment of Total Risk on Non-Target Organisms in Fungicide Application for Agricultural Sustainability. [Link]
-
Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. [Link]
-
PubMed. (2009). A rapid resazurin bioassay for assessing the toxicity of fungicides. [Link]
-
MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]
-
Federal Register. (2007). Pesticides; Data Requirements for Biochemical and Microbial Pesticides; Notification to the Secretary of Agriculture. [Link]
-
ScholarWorks. Evaluating the Effects of Fungicides and other Pesticides on Non-Target Gut Fungi and their Aquatic Insect Hosts. [Link]
-
Purdue Extension. Using Organic Fungicides. [Link]
-
The LabCoat Guide to Pesticides & BioPesticides. (2017). Fungicide Mode-of-Action. [Link]
-
MDPI. (2017). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. [Link]
-
PMC. (2011). Effects of Seven Fungicides on Non-Target Aquatic Fungi. [Link]
-
CABI. Formulation. [Link]
-
Michigan State University Extension. (2014). How to get the most out of your fungicide sprays. [Link]
-
ResearchGate. Biochemical mode of action of the main classes of fungicides with resistance described in powdery mildew fungi. [Link]
-
CABI. Fungicide Modes of Action and Spectrum. [Link]
-
ResearchGate. (2014). Assessment of Total Risk on Non-Target Organisms in Fungicide Application for Agricultural Sustainability. [Link]
-
YouTube. (2024). Protect Your Crops with Pyrimethanil: Effective Fungicide for Grapes, Apples, and More. [Link]
-
New Zealand Plant Protection Society. Fungicide and bactericide modes of action. [Link]
-
PMC. (2012). Fungicidal spectrum and biological properties of a new fungicide, pyriofenone. [Link]
-
California Department of Pesticide Regulation. How to Register a Pesticide. [Link]
-
eCFR. 40 CFR Part 158 -- Data Requirements for Pesticides. [Link]
-
FBN. (2025). 6 Ways to Optimize Your Fungicide Application This Season. [Link]
-
PubChem. This compound. [Link]
-
PubMed. (2023). Fungicidal spectrum and biological properties of a new fungicide, pyriofenone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fungicidal spectrum and biological properties of a new fungicide, pyriofenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fungicidal spectrum and biological properties of a new fungicide, pyriofenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Seven Fungicides on Non-Target Aquatic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Evaluating the Effects of Fungicides and other Pesticides on Non-Targe" by Emma R. Wilson [scholarworks.boisestate.edu]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. News - Fungicides: types, formulations and their mechanism of action [bigpesticides.com]
- 17. How to get the most out of your fungicide sprays - MSU Extension [canr.msu.edu]
- 18. Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA - REACH24H [en.reach24h.com]
- 19. epa.gov [epa.gov]
- 20. How to Register a Pesticide - Department of Pesticide Regulation [cdpr.ca.gov]
- 21. eCFR :: 40 CFR Part 158 -- Data Requirements for Pesticides [ecfr.gov]
- 22. canadacommons.ca [canadacommons.ca]
Application Notes & Protocols: Characterizing Pyridinitril-Based Enzyme Inhibition
Introduction
In the landscape of biochemical research and agrochemical development, the identification and characterization of potent enzyme inhibitors are paramount. Pyridinitril represents a class of molecules with significant fungicidal properties, primarily attributed to its ability to disrupt crucial metabolic pathways in pathogenic fungi. The primary target of many such fungicides is the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] This enzyme is a critical juncture, linking the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2] Its inhibition effectively halts cellular respiration and energy production, leading to fungal cell death.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a robust enzyme inhibition assay tailored for this compound or similar succinate dehydrogenase inhibitors (SDHIs). The protocols herein are designed to ensure scientific integrity through self-validating systems and to provide a clear rationale for each experimental step.
Scientific Foundation: The Mechanism of SDH Inhibition
Succinate dehydrogenase is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone (Coenzyme Q) to ubiquinol in the ETC.[1] This dual role makes it a highly effective target for inhibitors.
SDHIs function by blocking the ubiquinone-binding site (Q-site) of the enzyme complex.[1][3] This prevents the transfer of electrons from the reduced FAD cofactor (FADH₂) to ubiquinone, thereby interrupting the electron transport chain.[4] While the oxidation of succinate might still occur at the catalytic site, the inability to regenerate FAD by passing electrons to ubiquinone brings the enzyme's catalytic cycle to a halt. This mechanism is a form of non-competitive or mixed inhibition with respect to the substrate, succinate, as the inhibitor does not typically bind to the succinate-binding active site.[5][6]
Visualizing the Mechanism of Action
The following diagram illustrates the central role of Succinate Dehydrogenase (Complex II) in mitochondrial respiration and the inhibitory action of a Q-site inhibitor like this compound.
Caption: Inhibition of Succinate Dehydrogenase (Complex II) by this compound.
Core Protocol: Colorimetric Assay for SDH Activity Inhibition
This protocol details a robust and widely adopted method for measuring SDH activity using a colorimetric readout. The principle relies on an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which accepts electrons from the enzyme complex.[4][7] The oxidized form of DCPIP is blue, and upon reduction, it becomes colorless. The rate of decrease in absorbance at 600 nm is directly proportional to the SDH enzyme activity.[2]
Materials and Reagents
-
Enzyme Source: Isolated mitochondria from target fungi, cultured cells, or animal tissue (e.g., porcine or bovine heart). Commercially available SDH can also be used.
-
This compound Stock Solution: 10 mM this compound dissolved in an appropriate solvent (e.g., DMSO).
-
SDH Assay Buffer: 25 mM Potassium Phosphate buffer (pH 7.2), 5 mM MgCl₂, 0.1% (w/v) BSA. Must be at room temperature for use.[8]
-
Substrate (Succinate): 0.5 M Sodium Succinate, pH 7.2.
-
Electron Acceptor (DCPIP): 2 mM DCPIP solution.
-
Ubiquinone Analogue: 10 mM Decylubiquinone in DMSO.
-
ETC Inhibitors (for mitochondrial preps): 10 mM Rotenone (Complex I inhibitor), 10 mM Potassium Cyanide (KCN) (Complex IV inhibitor), 10 mM Antimycin A (Complex III inhibitor).[9][10]
-
Positive Control Inhibitor: 0.5 M Malonate, pH 7.2 (a known competitive inhibitor of SDH).[1][4]
-
Equipment: Spectrophotometric 96-well plate reader capable of kinetic measurements at 600 nm, calibrated pipettes, 96-well clear flat-bottom plates.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the SDH inhibition assay.
Step-by-Step Methodology
1. Preparation of Reagents and Samples:
-
Enzyme Preparation: If using isolated mitochondria, suspend the pellet in ice-cold SDH Assay Buffer to a final protein concentration of approximately 0.5-1.0 mg/mL. To ensure electrons flow exclusively through Complex II, add Rotenone (final conc. 5 µM) and KCN (final conc. 1 mM) to the mitochondrial suspension.[9][10] Keep on ice.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in SDH Assay Buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Mix: Prepare a 2X Reaction Mix containing Succinate, DCPIP, and Decylubiquinone in Assay Buffer. For a final assay volume of 200 µL, the 2X mix (100 µL per well) should contain:
-
40 mM Sodium Succinate
-
200 µM DCPIP
-
100 µM Decylubiquinone
-
2. Assay Plate Setup (Final Volume: 200 µL):
-
In a 96-well plate, add reagents in the following order:
-
Assay Buffer: Add to bring the final volume in each well to 200 µL.
-
This compound/Controls (10 µL): Add the serially diluted this compound, solvent control (DMSO), positive control inhibitor (Malonate, final conc. 10 mM), or buffer for the "no inhibitor" control.
-
Enzyme (90 µL): Add 90 µL of the prepared mitochondrial suspension or purified enzyme solution to all wells except the "no enzyme" blank.
-
-
Mix the plate gently on a shaker for 30 seconds.
3. Pre-incubation:
-
Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[9]
4. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the 2X Reaction Mix to all wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 600 nm in kinetic mode.[9] Collect data points every 30-60 seconds for 15-30 minutes.[2][9]
Trustworthiness: A Self-Validating System
To ensure the reliability of results, a comprehensive set of controls is mandatory.[11]
| Control Type | Components | Purpose | Expected Outcome |
| No Inhibitor (100% Activity) | Enzyme + Substrate + Solvent | Defines the maximum rate of the uninhibited reaction. | Maximum rate of absorbance decrease. |
| Solvent Control | Enzyme + Substrate + Inhibitor Solvent (e.g., DMSO) | Ensures the solvent used for the inhibitor has no effect on enzyme activity. | Rate should be identical to the "No Inhibitor" control. |
| Positive Control Inhibitor | Enzyme + Substrate + Malonate | Validates that the assay system is responsive to known inhibitors. | Significant reduction in reaction rate. |
| No Enzyme Control | Substrate + Buffer (No Enzyme) | Accounts for non-enzymatic reduction of DCPIP. | No significant change in absorbance. |
| No Substrate Control | Enzyme + Buffer (No Succinate) | Confirms the reaction is dependent on the succinate substrate. | No significant change in absorbance. |
Data Analysis and Interpretation
1. Calculation of Reaction Rate:
-
For each well, plot Absorbance (600 nm) vs. Time (minutes).
-
The initial linear portion of this curve represents the initial velocity (v₀).[5][12] Calculate the slope of this linear range (ΔAbs/min). This value is your reaction rate.
2. Determination of Percent Inhibition:
-
Use the calculated rates to determine the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100
3. IC₅₀ Determination:
-
Plot % Inhibition versus the log[this compound concentration].
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of this compound that produces 50% inhibition of enzyme activity.[13]
Example Data Presentation
| [this compound] (µM) | Log [Concentration] | Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.052 | 0% |
| 0.01 | -2.00 | 0.048 | 7.7% |
| 0.1 | -1.00 | 0.039 | 25.0% |
| 1 | 0.00 | 0.025 | 51.9% |
| 10 | 1.00 | 0.011 | 78.8% |
| 100 | 2.00 | 0.004 | 92.3% |
| IC₅₀ | ~0.96 µM |
Advanced Kinetics (Optional)
To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive), the assay can be repeated with varying concentrations of both the substrate (succinate) and the inhibitor (this compound).[12][14]
-
Michaelis-Menten Plot: Plot initial velocity (v₀) vs. substrate concentration [S] at different fixed inhibitor concentrations. Changes in Vmax (maximum velocity) and Km (Michaelis constant) will indicate the inhibition type.[5][12]
-
Lineweaver-Burk Plot: A double reciprocal plot (1/v₀ vs. 1/[S]) provides a linear representation of the data, making it easier to visualize changes in Km and Vmax and diagnose the inhibition mechanism.[5][12] For non-competitive inhibition, Vmax will decrease while Km remains unchanged.[5][15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal (No Enzyme control shows activity) | Non-enzymatic reduction of DCPIP; contamination. | Use fresh reagents. Ensure buffer pH is correct. Subtract the background rate from all other readings. |
| No or very low enzyme activity | Inactive enzyme; incorrect buffer pH or temperature; interfering substances in sample prep. | Use a fresh enzyme preparation or a new lot of purified enzyme. Verify buffer composition and assay temperature.[8] Check for inhibitors like EDTA or high salt concentrations in the sample.[16] |
| Inconsistent replicates | Pipetting errors; improper mixing; air bubbles in wells. | Use calibrated pipettes and change tips for each replicate.[17] Ensure the plate is mixed thoroughly after reagent addition. Be careful to avoid bubbles when pipetting.[8] |
| Precipitation of this compound | Poor solubility of the compound at high concentrations. | Check the solubility limit of this compound in the assay buffer. Include a visual inspection of the wells. If precipitation occurs, the resulting IC₅₀ may be inaccurate.[18] |
References
- Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. (n.d.). Fiveable.
- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). National Institutes of Health (NIH).
- Troubleshooting of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody.
- Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
- A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. (n.d.). National Institutes of Health (NIH).
- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). National Institutes of Health (NIH).
- Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560). (n.d.). Abcam.
- Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). eCampusOntario Pressbooks.
- Fiaccadori, R., & Battistini, G. (2021). Biological Methodologies on SDHI Fungicides to Assess Reductions of Sensitivity and Activity on Venturia inaequalis and Cross-Resistance Tests.American Journal of Plant Sciences, 12, 1124-1134.
- MitoCheck® Complex II Activity Assay Kit. (n.d.). Cayman Chemical.
- Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine. (n.d.). PubMed Central.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
- Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. (n.d.). Benchchem.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. National Institutes of Health (NIH).
- Succinate Dehydrogenase Activity Colorimetric Assay Kit (MAK197). (n.d.). Sigma-Aldrich.
- Torriani, A., et al. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain.Journal of Fungi, 7(9), 743.
- Succinate dehydrogenase (mitochondrial complex II) is a source of reactive oxygen species in plants and regulates development. (n.d.). Wiley Online Library.
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). International Journal of Molecular Sciences, 24(4), 3855.
- Enzyme inhibitor. (n.d.). Wikipedia.
- Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). International Journal of Molecular Sciences, 24(4), 3855.
- Inhibition. (n.d.). Jack Westin.
- Succinate dehydrogenase. (n.d.). Wikipedia.
Sources
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. jackwestin.com [jackwestin.com]
- 7. endsdhi.com [endsdhi.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pyridinitril Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinitril, chemically known as 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile, is a compound primarily recognized for its application as a fungicide in agriculture.[1] However, the structural motifs embedded within this compound—specifically the substituted pyridine core—are of significant interest to the medicinal chemistry community. The pyridine ring is a versatile pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[2] This document moves beyond this compound's established role and explores the potential of its core chemical scaffold as a launchpad for novel therapeutic agent discovery. We provide a technical guide for researchers on how to approach the synthesis of this compound analogs, evaluate their biological activity, and conceptualize pathways for lead optimization and mechanism of action studies, thereby unlocking the latent medicinal chemistry value of this structural class.
Introduction: From Fungicide to a Scaffold for Drug Discovery
The journey of a molecule from one application to another is a testament to the interconnectedness of chemical biology. This compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) is a case in point. While its commercial use is in crop protection, its molecular architecture presents features that are highly sought after in drug design.[1][3] The pyridine ring is a bioisostere for benzene and can significantly alter a molecule's physicochemical properties, such as solubility and metabolic stability.[2] The dicyano- substitution pattern, in particular, has been explored in the context of various biological targets.[4][5]
This guide, therefore, serves a dual purpose: to inform the scientific community of the known properties of this compound and to provide a strategic framework for its exploration in a medicinal chemistry context. The central hypothesis is that the this compound scaffold can be systematically modified to generate derivatives with novel therapeutic activities.
The Dicyanopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 3,5-dicyanopyridine core is a versatile scaffold that has been successfully employed in the development of ligands for various biological targets. Notably, this structural motif has been instrumental in the design of potent and selective adenosine receptor (AR) ligands.[4][6] The modular nature of the dicyanopyridine core allows for systematic chemical modifications at multiple positions, enabling the fine-tuning of affinity, selectivity, and functional activity at different AR subtypes.[5][7]
The exploration of amino-3,5-dicyanopyridines has yielded compounds with nanomolar binding affinities for A1 and A2A adenosine receptors, demonstrating the potential of this scaffold to generate highly potent molecules.[4] The ability to modulate the pharmacological profile from agonist to inverse agonist by subtle structural changes further highlights the versatility of this chemical class.[6]
Synthetic Strategies for Analog Development
The exploration of the this compound scaffold's medicinal potential begins with the synthesis of a diverse library of analogs. The reactive chloro-substituents at the 2 and 6 positions of the this compound core are ideal handles for introducing chemical diversity. Below are protocols for the synthesis of the core structure and its subsequent diversification.
Protocol 1: Synthesis of the 2-Amino-3,5-dicyanopyridine Core
This protocol describes a general method for synthesizing 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which can serve as versatile intermediates for further derivatization. This multi-component reaction is efficient and can be performed using environmentally benign catalysts.[8]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Thiophenol or other thiol-containing compounds
-
Catalyst (e.g., Montmorillonite K10 clay or diethylamine)
-
Solvent (e.g., water or an organic solvent)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol).
-
Add the catalyst (e.g., a catalytic amount of Montmorillonite K10 or diethylamine).
-
Add the appropriate solvent and stir the reaction mixture at the specified temperature (e.g., ambient temperature or 80°C) for the required time.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture. This may involve filtration to remove the catalyst, followed by extraction and purification of the product by recrystallization or column chromatography.[8]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Diversification via Nucleophilic Aromatic Substitution
The chloro-groups on the this compound scaffold are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
Materials:
-
2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile (this compound)
-
Nucleophile (e.g., primary or secondary amines, thiols, alcohols)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., DMF, DMSO, acetonitrile)
Procedure:
-
Dissolve this compound (1 mmol) in the chosen solvent in a reaction vessel.
-
Add the nucleophile (1.1-2.0 equivalents) and the base (2.0 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the purified analog by spectroscopic analysis.
Biological Evaluation of this compound Analogs
Once a library of analogs has been synthesized, the next crucial step is to evaluate their biological activity. A primary screen for cytotoxicity is essential to identify compounds with potential anticancer activity and to understand the general toxicity profile.
Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
This compound analogs dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound ID | R¹ Group | R² Group | Cell Line | IC₅₀ (µM) |
| This compound | -Cl | -Cl | MCF-7 | >100 |
| Analog-001 | -NH₂ | -Cl | MCF-7 | 55.2 |
| Analog-002 | -NH₂ | -NH₂ | MCF-7 | 23.8 |
| Analog-003 | -SCH₃ | -Cl | MCF-7 | 78.1 |
| Doxorubicin | - | - | MCF-7 | 0.5 |
Elucidating the Mechanism of Action
Identifying the mechanism of action (MoA) is a critical step in drug development. For a novel compound derived from the this compound scaffold, a systematic approach is required to pinpoint its molecular target and the signaling pathways it modulates.
Workflow for Mechanism of Action Studies
The following diagram illustrates a general workflow for investigating the MoA of a hit compound from a primary screen.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
Explanation of the Workflow:
-
Target Identification: The initial step is to identify the direct molecular target(s) of the active compound. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or computational target prediction can be employed.
-
Target Validation: Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. This can be achieved through genetic methods like siRNA or CRISPR-Cas9 to knockdown or knockout the target gene, respectively, and observing if this phenocopies the effect of the compound.
-
Pathway Analysis: After validating the target, the downstream signaling pathways affected by the compound's interaction with its target are investigated. Methods such as Western blotting for key signaling proteins, kinase activity assays, or transcriptomic analysis can provide insights into the affected cellular processes.
-
In Vivo Validation: Finally, the MoA is validated in a relevant animal model of the disease to ensure that the compound's efficacy is mediated through the identified target and pathway in a complex biological system.
Conclusion and Future Directions
While this compound's primary application has been in agriculture, its underlying 2,6-disubstituted-4-phenylpyridine-3,5-dicarbonitrile scaffold represents a promising starting point for medicinal chemistry campaigns. The synthetic accessibility and the potential for diversification make it an attractive core for the development of novel therapeutic agents. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the medicinal potential of this chemical class. Future work should focus on synthesizing diverse analog libraries and screening them against a wide range of biological targets to uncover new therapeutic opportunities. The concept of repurposing existing chemical entities, even those from seemingly unrelated fields, remains a powerful strategy in the ongoing quest for new medicines.[10][11]
References
-
Betti, M., Catarzi, D., Varano, F., Falsini, M., Varani, K., Vincenzi, F., et al. (2019). Modifications on the Amino-3,5-dicyanopyridine Core To Obtain Multifaceted Adenosine Receptor Ligands with Antineuropathic Activity. Journal of Medicinal Chemistry, 62(15), 6894–6912. [Link]
-
Ajenjo, M., et al. (2021). Drug Repurposing in Medical Mycology: Identification of Compounds as Potential Antifungals to Overcome the Emergence of Multidrug-Resistant Fungi. Journal of Fungi, 7(10), 844. [Link]
-
Nkomba, G., Terre'Blanche, G., Janse van Rensburg, H. D., & Legoabe, L. J. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Medicinal Chemistry Research, 31(8), 1277–1297. [Link]
-
Kainz, K., & Bauer, R. (2021). Drug Repurposing in Medical Mycology: Identification of Compounds as Potential Antifungals to Overcome the Emergence of Multidrug-Resistant Fungi. ResearchGate. [Link]
-
Betti, M., et al. (2020). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 25(21), 5038. [Link]
-
Betti, M., et al. (2019). Modifications on the Amino-3,5-dicyanopyridine Core To Obtain Multifaceted Adenosine Receptor Ligands with Antineuropathic Activity. Journal of Medicinal Chemistry, 62(15), 6894–6912. [Link]
-
Chen, Y.-C., et al. (2019). High Efficiency Drug Repurposing Design for New Antifungal Agents. Methods and Protocols, 2(2), 31. [Link]
-
ScienceDaily. (2005). Medicinal Compound Gets New Life As Fungicide. ScienceDaily. [Link]
-
Nkomba, G., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 re… OUCI. [Link]
-
Betti, M., et al. (2020). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. ResearchGate. [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
-
Suh, M. E., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin, 23(3), 354–355. [Link]
-
Ivasechko, I., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances, 13(52), 36567–36576. [Link]
-
Pscheidt, J. W., & Ocamb, C. M. (2022). Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks. [Link]
-
Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1–19. [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91–94. [Link]
-
Kumar, A., et al. (2013). Synthesis of pyridine 3, 5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]
Sources
- 1. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Drug Repurposing in Medical Mycology: Identification of Compounds as Potential Antifungals to Overcome the Emergence of Multidrug-Resistant Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Pyridinitril as a Scaffold for Drug Design: Application Notes and Protocols
Introduction: The Pyridine Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of modern medicinal chemistry, with its presence in a vast number of FDA-approved drugs underscoring its therapeutic significance.[1] This six-membered aromatic heterocycle, with its nitrogen atom, imparts unique physicochemical properties to molecules, including an enhanced dipole moment and the capacity for hydrogen bonding. These features are crucial for improving solubility and facilitating specific, high-affinity interactions with biological targets.[2] The pyridine scaffold's versatility is further highlighted by its diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, yet underexplored, pyridine derivative: Pyridinitril (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile). While this compound itself is not extensively documented as a drug design scaffold, its structural components—a 2,6-dichloropyridine core, a 4-phenyl substituent, and two nitrile groups at the 3 and 5 positions—are all features of significant interest in medicinal chemistry. The reactive chloro-substituents offer avenues for diverse chemical modifications, while the phenyl group provides a crucial anchor for potential interactions with biological targets.[4] The electron-withdrawing nitrile groups can also play a role in modulating the electronic properties of the molecule and may participate in key interactions with target proteins.[5]
These application notes will serve as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the design and synthesis of novel therapeutic agents. We will explore potential synthetic routes, propose strategies for derivatization, and provide detailed protocols for the biological evaluation of this compound-based compounds.
Strategic Considerations for Utilizing the this compound Scaffold
The unique substitution pattern of this compound offers several strategic advantages for drug design. The two chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.[6][7] This enables the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
The 4-phenyl group can be envisioned as a key pharmacophoric element, potentially engaging in hydrophobic or π-stacking interactions within a target's binding site. The dicarbonitrile motif at the 3 and 5 positions significantly influences the electronic landscape of the pyridine ring and can act as a hydrogen bond acceptor.
Based on the known biological activities of structurally related compounds, the this compound scaffold holds promise in several therapeutic areas, most notably in oncology and infectious diseases. For instance, various substituted pyridine derivatives have demonstrated potent anticancer activity by targeting protein kinases.[2][8] Additionally, dichlorophenylpyridine-based molecules have been identified as potent inhibitors of furin, a proprotein convertase involved in the pathogenesis of various infectious diseases.[9][10]
Synthetic Strategies and Protocols
The synthesis of this compound and its derivatives can be approached through several established synthetic methodologies for highly substituted pyridines. Below are proposed synthetic workflows and detailed protocols.
Protocol 1: Synthesis of the this compound Scaffold
A plausible synthetic route to the this compound core (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) can be envisioned through a multi-step process starting from more readily available precursors. One potential strategy involves the synthesis of a dihydroxydinitrile pyridine intermediate followed by chlorination.
Step 1: Synthesis of 4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile
This step can be adapted from known procedures for the synthesis of substituted pyridones.
-
Materials:
-
Benzaldehyde
-
Malononitrile
-
Piperidine (as a catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and malononitrile (2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Chlorination to Yield this compound
-
Materials:
-
4-Phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the 4-phenyl-2,6-dihydroxypyridine-3,5-dicarbonitrile from the previous step.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile (this compound).
-
Diagram: Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of this compound.
Protocol 2: Derivatization of the this compound Scaffold via Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the this compound scaffold are amenable to substitution by various nucleophiles.[6] This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Materials:
-
This compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile)
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol; 1-2 equivalents)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the nucleophile and the base.
-
Heat the reaction mixture to a temperature between 50-100°C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS. By controlling the stoichiometry of the nucleophile, it may be possible to achieve mono-substitution. Using an excess of the nucleophile will favor di-substitution.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Evaluation Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the activities of related pyridine compounds, initial screening should focus on anticancer and antimicrobial properties.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is a standard initial screen for potential anticancer compounds.[11]
-
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB-231 - breast adenocarcinoma)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
-
Table 1: Representative Anticancer Activity of Pyridine-3,5-dicarbonitrile Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | A-549 (Lung) | 0.00803 | [12] |
| 4e | A-549 (Lung) | 0.0095 | [12] |
| 4b | MDA-MB-231 (Breast) | 0.0103 | [12] |
| 4e | MDA-MB-231 (Breast) | 0.0147 | [12] |
| 4g | HeLa (Cervical) | 0.74 | [11] |
Note: Compounds 4b and 4e are 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-aryl-1,2-dihydropyridine-3,5-dicarbonitriles, and compound 4g is a dihydropyridine derivative. This data is presented to illustrate the potential potency of the pyridine-3,5-dicarbonitrile scaffold.
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[1][13]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ampicillin, fluconazole)
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Potential Mechanism of Action: Kinase Inhibition
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][8][14] Many approved anticancer drugs containing a pyridine moiety function by competing with ATP for binding to the kinase active site. The nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the "hinge region" of the kinase, which is a conserved structural motif that connects the N- and C-lobes of the enzyme.
Diagram: Generic Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a kinase cascade by a this compound-based drug candidate.
Conclusion and Future Directions
The this compound scaffold, characterized by its 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile core, represents a promising starting point for the design of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization, coupled with the known biological activities of related pyridine derivatives, make this an attractive scaffold for exploration in drug discovery programs. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound-based compound libraries. Future research should focus on the systematic derivatization of the this compound core and the evaluation of these new chemical entities against a broad panel of biological targets, particularly protein kinases and viral proteases, to unlock their full therapeutic potential.
References
-
Al-Ostath, N., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6235. Available at: [Link]
-
Gouda, M. A., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. RSC Advances, 12(49), 32095-32108. Available at: [Link]
-
Schnapp, G., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816–821. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available at: [Link]
-
Roda, G., et al. (2016). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 21(11), 1535. Available at: [Link]
-
Kumar, A., et al. (2013). Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives. Der Pharma Chemica, 5(3), 11-17. Available at: [Link]
-
Oh, C.-H., et al. (2005). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Archiv der Pharmazie, 338(8), 403-406. Available at: [Link]
-
Otrusinova, O., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]
-
de Oliveira, R. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(21), 7247. Available at: [Link]
-
Schnapp, G., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816–821. Available at: [Link]
-
Singh, P. P., et al. (2018). Montmorillonite K10 Clay Accelerated One‐Pot Multicomponent Synthesis of Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐phenylsulfanylpyridines: Experimental and Theoretical Investigation. ChemistrySelect, 3(31), 8963-8968. Available at: [Link]
-
Uher, M., et al. (2010). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica, 55(6), 585-591. Available at: [Link]
-
Persoons, L., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(21), 3824. Available at: [Link]
-
Popa, C. V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6296. Available at: [Link]
-
Wang, W., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(21), 7247. Available at: [Link]
-
Pan, X., et al. (2014). Design, Synthesis and Biological Evaluation of pyridin-3-yl Pyrimidines as Potent Bcr-Abl Inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. Available at: [Link]
-
Taha, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(21), 7247. Available at: [Link]
-
Roche, M., et al. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Organic Letters, 16(15), 3918-3921. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Laboratory Synthesis of Pyridinitril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinitril, chemically known as 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile, is a vital heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a central pyridine ring substituted with two reactive chlorine atoms, a phenyl group, and two nitrile functionalities, makes it an excellent scaffold for generating diverse molecular libraries. The strategic placement of these functional groups allows for selective chemical modifications, enabling the synthesis of complex derivatives with a wide range of biological activities and material properties. This document provides a comprehensive guide to the laboratory synthesis of this compound, outlining a robust and reproducible experimental protocol.
PART 1: Synthesis Strategy: A Multi-Component Approach
The synthesis of this compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) can be efficiently achieved through a one-pot, multi-component reaction. This strategy is favored for its operational simplicity, time and resource efficiency, and avoidance of isolating intermediates, which can often be unstable.[2][3][4][5] The chosen method involves the condensation of benzaldehyde, malononitrile, and a chlorine source in the presence of a suitable catalyst.
The reaction proceeds through a series of tandem reactions, likely initiated by a Knoevenagel condensation between benzaldehyde and malononitrile.[6][7] This is followed by a Michael addition and subsequent cyclization and aromatization steps to form the pyridine ring. The final step involves the chlorination of the pyridine ring at the 2 and 6 positions.
PART 2: Detailed Experimental Protocol
This protocol details the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Benzaldehyde | C₇H₆O | 106.12 | 10 mmol, 1.06 g | ≥99% | Sigma-Aldrich |
| Malononitrile | CH₂(CN)₂ | 66.06 | 20 mmol, 1.32 g | ≥99% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 22 mmol, 2.94 g | ≥98% | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | 2 mmol, 0.17 g | ≥99% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Anhydrous | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | 100 mL | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular | J.T. Baker |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel, 60-120 mesh)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel.
-
Flame-dry the entire apparatus under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
-
Addition of Reagents:
-
To the reaction flask, add benzaldehyde (10 mmol, 1.06 g), malononitrile (20 mmol, 1.32 g), and anhydrous ethanol (30 mL).
-
Begin stirring the mixture to form a homogeneous solution.
-
Add piperidine (2 mmol, 0.17 g) to the mixture.
-
-
Reaction Initiation:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Allow the reaction to proceed at reflux for 1 hour. Monitor the progress of the reaction by TLC (using a 3:1 hexane:ethyl acetate eluent system).
-
-
Chlorination:
-
In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (22 mmol, 2.94 g) in anhydrous ethanol (20 mL).
-
Transfer the NCS solution to the dropping funnel.
-
Add the NCS solution dropwise to the refluxing reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer. Wash the organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[1]
-
Use a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate.
-
Combine the fractions containing the desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield pure this compound as a solid.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (274.10 g/mol ).[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretching).
PART 3: Visualization and Data
Reaction Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Expected Yield and Physical Properties
| Property | Value |
| Theoretical Yield | 2.74 g (based on 10 mmol of benzaldehyde) |
| Expected Yield | 65-75% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₅Cl₂N₃[1] |
| Molecular Weight | 274.10 g/mol [1] |
| IUPAC Name | 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile[1] |
PART 4: Safety and Handling
Hazard Identification and Personal Protective Equipment (PPE):
-
This compound and its intermediates: The toxicological properties have not been fully investigated. Assume all compounds are hazardous. Handle with care, avoiding skin and eye contact, inhalation, and ingestion.[8]
-
Benzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
N-Chlorosuccinimide: Oxidizing solid. Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.
Required PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles
-
Flame-retardant laboratory coat
-
Work in a certified chemical fume hood
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Collect all organic waste in a designated, labeled container.
-
Do not pour any chemicals down the drain.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14146, this compound. Retrieved from [Link]
-
Four‐component synthesis of pyridines from aldehyde, malononitrile and 1,3‐thiazolidinedione. (n.d.). ResearchGate. Retrieved from [Link]
-
Shaabani, A., Ghasemi, E., & Ghadami, B. (2012). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 17(8), 9184–9194. Retrieved from [Link]
-
Voskressensky, L. G., Borisova, T. N., & Varlamov, A. V. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of organic chemistry, 72(9), 3446–3451. Retrieved from [Link]
-
Batanero, B., Barba, F., & Martín, A. (2002). Preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile: a paired electrosynthesis. The Journal of organic chemistry, 67(7), 2369–2371. Retrieved from [Link]
-
Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Fun, H. K., Arshad, S., & O'Shea, D. F. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o2638. Retrieved from [Link]
-
Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. (n.d.). S3-eu-west-2.amazonaws.com. Retrieved from [Link]
-
Maghsoodlou, M. T., et al. (2018). Regular Article. Organic Chemistry Research, 4(2), 140-146. Retrieved from [Link]
-
Zare, A., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(3), 134-140. Retrieved from [Link]
-
A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. (n.d.). ResearchGate. Retrieved from [Link]
-
Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgchemres.org [orgchemres.org]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Novel Fungicides Targeting Mitochondrial Respiration: Application Notes on Pyridinitril
Abstract
This technical guide provides a comprehensive framework for the development and execution of high-throughput screening (HTS) assays to identify and characterize novel antifungal compounds, using the known fungicide Pyridinitril as a reference. We detail a tiered screening cascade, beginning with a robust primary assay for fungal growth inhibition and progressing to a target-specific secondary assay focused on mitochondrial respiration. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation fungicides. Protocols are designed with an emphasis on reproducibility, data quality, and mechanistic insight, explaining the causality behind experimental choices to ensure self-validating and reliable results.
Introduction: The Need for Novel Antifungal Agents
Fungal phytopathogens are a primary cause of significant crop damage and economic losses in agriculture worldwide.[1][2] The emergence of resistance to existing fungicides necessitates a continuous search for new agents with novel modes of action. One well-established target for fungicides is the mitochondrial respiratory chain, which is essential for cellular energy (ATP) production.[3]
This compound (CAS RN: 1086-02-8) is a phenylpyridine fungicide known to be an inhibitor of mitochondrial function.[4][5] Its mechanism of action, like that of the well-characterized inhibitor Rotenone, involves the disruption of the electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[6] This disruption leads to a decrease in ATP production, increased oxidative stress, and ultimately, fungal cell death. Due to its specific mechanism, this compound serves as an excellent positive control and reference compound for HTS campaigns aimed at discovering new molecules that target fungal mitochondrial respiration.
This guide outlines a logical HTS workflow designed to identify compounds with similar fungicidal properties, starting with a broad phenotypic screen and narrowing down to a specific target-based assay.
The HTS Cascade: From Phenotype to Mechanism
A successful HTS campaign requires a strategic, multi-stage approach to efficiently screen large compound libraries and filter out irrelevant or non-specific hits. Our proposed cascade consists of a primary whole-organism screen followed by a secondary, target-focused assay.
Caption: High-level workflow for the fungicide discovery cascade.
Primary HTS Assay: Fungal Viability and Growth Inhibition
Principle and Rationale
The primary screen is designed for maximum throughput to rapidly assess a large library of compounds for general antifungal activity. We employ a liquid culture-based, microtiter plate assay using a metabolic indicator to quantify fungal viability.[7] The chosen indicator is Resazurin, a non-toxic, cell-permeable dye.[8] In metabolically active, viable fungal cells, intracellular dehydrogenases reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin.[9][10] The resulting fluorescent signal is directly proportional to the number of viable cells.[10] This "add-incubate-read" format is robust, cost-effective, and highly amenable to automation.
Detailed Protocol: Resazurin-Based Fungal Viability Assay
This protocol is optimized for a 96-well plate format but can be miniaturized to 384-well plates for increased throughput.[1]
Materials:
-
Fungal Strain: e.g., Botrytis cinerea, a common phytopathogen.[1][2]
-
Culture Medium: Sabouraud Dextrose Broth (SDB) or RPMI-1640, optimized for fungal growth.[1]
-
Test Compounds: Solubilized in Dimethyl Sulfoxide (DMSO).
-
Control Compounds: this compound (Positive Control), DMSO (Negative/Vehicle Control).
-
Reagents: Resazurin sodium salt, Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Equipment: Multichannel pipette, automated liquid handler (optional), microplate incubator, fluorescence microplate reader.
Protocol Steps:
-
Reagent Preparation:
-
Fungal Spore Suspension Preparation:
-
Assay Plate Preparation:
-
Using an automated liquid handler or multichannel pipette, dispense 1 µL of test compounds, positive controls (this compound), and negative controls (DMSO) into the wells of an opaque-walled 96-well microplate.
-
Add 100 µL of the fungal spore suspension to each well. The final DMSO concentration should not exceed 1%, a level tolerated by most fungal strains.[1]
-
Include "medium only" wells for background fluorescence subtraction.[9]
-
-
Incubation:
-
Seal the plates and incubate at a temperature optimal for fungal growth (e.g., 25°C) for a period that allows for robust growth in the negative control wells (typically 24-48 hours).
-
-
Viability Measurement:
-
Add 20 µL of the Resazurin stock solution to each well.[8][9]
-
Incubate the plates for an additional 1-4 hours at 37°C to allow for the conversion of Resazurin to Resorufin.[9]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[10]
-
Data Analysis and Quality Control
-
Normalization: The percentage of growth inhibition is calculated for each well relative to the control wells: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank))
-
Hit Identification: A "hit" is defined as a compound that produces a percent inhibition value exceeding a predetermined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the vehicle control).
-
Assay Quality (Z'-factor): The robustness of the HTS assay must be validated by calculating the Z'-factor.[7] This metric assesses the statistical separation between the positive and negative controls. Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg| An assay is considered robust and suitable for HTS when the Z'-factor is > 0.4.[7]
Secondary HTS Assay: Mitochondrial Complex I Inhibition
Principle and Rationale
Hits from the primary screen exhibit antifungal activity, but their mechanism is unknown. The secondary assay is a target-based screen designed to specifically identify compounds that, like this compound, inhibit mitochondrial Complex I. This allows for the prioritization of compounds with a desired mode of action. Several HTS-compatible methods exist to measure mitochondrial function, including monitoring oxygen consumption or using colorimetric assays with isolated mitochondria.[11][12][13]
This protocol uses a commercially available colorimetric assay format that measures the decrease in absorbance corresponding to the oxidation of NADH by Complex I, which is amenable to a 96-well plate format.[11]
Sources
- 1. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. echemi.com [echemi.com]
- 6. A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators [mdpi.com]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. labbox.es [labbox.es]
- 11. caymanchem.com [caymanchem.com]
- 12. A high-throughput screen for mitochondrial function reveals known and novel mitochondrial toxicants in a library of environmental agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Pyridinitril Across Diverse Matrices
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of Pyridinitril (CAS: 1086-02-8), a phenylpyridine compound often utilized in agrochemical formulations.[1][2] Accurate quantification is paramount for environmental monitoring, food safety assurance, and quality control in manufacturing. This document provides field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, from sample preparation to instrument parameter selection, is thoroughly explained to ensure technical accuracy and methodological robustness.
Introduction and Analytical Strategy
This compound, chemically known as 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile, is a compound whose physicochemical properties dictate the optimal analytical approach.[1][3] Its molecular weight of 274.10 g/mol , aromatic structure, and calculated XLogP3 of approximately 3.8 indicate moderate lipophilicity and thermal stability, making it amenable to both liquid and gas chromatography.[1] The presence of a conjugated system of double bonds and nitrile groups provides a strong chromophore for UV detection, while the nitrogen atoms are readily ionizable for mass spectrometry.
The selection of an appropriate analytical method is contingent upon the sample matrix, required sensitivity, and the overall objective of the analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for quantifying higher concentrations of this compound, such as in formulated products or for quality control (QC) purposes. It is a cost-effective, robust, and widely available technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile and semi-volatile compounds. Given this compound's predicted boiling point of ~447°C, it is suitable for GC analysis, offering high chromatographic resolution and confident identification through mass spectral libraries.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex matrices like food, water, or biological samples.[5] Its exceptional sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, minimize matrix interference and achieve low limits of detection (LOD).[6]
This guide will focus on providing detailed protocols for HPLC-UV and UHPLC-MS/MS, representing the most common applications for routine QC and trace residue analysis, respectively.
Logical Framework for Method Selection
The decision-making process for selecting the optimal analytical technique can be visualized as follows:
Caption: Method Selection Workflow for this compound Analysis.
Protocol 1: Quantification by HPLC-UV for Quality Control
This protocol is optimized for the accurate quantification of this compound in technical-grade material or formulated products, where analyte concentrations are relatively high and the matrix is simple.
Principle
Reverse-phase HPLC separates this compound from other formulation components based on its hydrophobicity. An isocratic mobile phase provides stable retention and baseline, while a C18 column offers excellent resolving power for non-polar analytes. Quantification is achieved by measuring the UV absorbance at a wavelength where this compound exhibits maximum absorption, ensuring high sensitivity.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Formic acid, LC-MS grade
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.22 µm, PTFE)
Step-by-Step Protocol
-
Preparation of Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas thoroughly using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and is typically stable for up to 6 months.[7]
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the formulated product expected to contain ~25 mg of this compound into a 25 mL volumetric flask.
-
Add ~15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with acetonitrile.
-
Perform a further dilution with the mobile phase to bring the expected concentration within the calibration range (e.g., a 1:100 dilution for a target concentration of 10 µg/mL).
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis: Inject the standards and samples onto the HPLC system.
Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Standard system with UV/PDA detector | Widely available and suitable for QC applications.[8] |
| Column | C18, 150 x 4.6 mm, 5 µm | Industry standard for reverse-phase separation of non-polar compounds like this compound.[9] |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | Provides consistent retention and baseline for accurate quantification. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[10] |
| Column Temperature | 30°C | Ensures reproducible retention times by minimizing temperature fluctuations.[10] |
| Injection Volume | 10 µL | Standard volume to ensure sharp peaks without overloading the column. |
| Detection | UV at 225 nm | Phenylpyridine structures typically exhibit strong absorbance in this region. A PDA detector can confirm peak purity. |
Expected Performance & Validation Data
| Parameter | Expected Result | Guideline Reference |
| Linearity (r²) | > 0.999 | [10] |
| Range | 1 - 100 µg/mL | |
| LOD | ~0.3 µg/mL | [11] |
| LOQ | ~1.0 µg/mL | [11] |
| Precision (%RSD) | < 2% | [7][12] |
| Accuracy (% Recovery) | 98 - 102% | [7][12] |
Protocol 2: UHPLC-MS/MS for Trace Residue Analysis
This protocol is designed for the sensitive and selective quantification of this compound residues in complex matrices such as fruits, vegetables, or soil, employing the widely adopted QuEChERS method for sample preparation.[13][14]
Principle
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method provides efficient extraction and cleanup of pesticide residues from high-moisture matrices.[13] Subsequent analysis by UHPLC-MS/MS offers unparalleled sensitivity and selectivity. The UHPLC system provides rapid separation, while the tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, isolates the this compound parent ion and detects specific, high-abundance fragment ions. This dual-filter approach virtually eliminates matrix interference, allowing for confident quantification at parts-per-billion (ppb) levels.[15][16]
Materials and Reagents
-
All reagents from Protocol 1.
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution for pigmented matrices
-
Pre-weighed QuEChERS extraction and dispersive SPE (dSPE) tubes[17]
Experimental Workflow Diagram
Caption: UHPLC-MS/MS Workflow with QuEChERS Sample Prep.
Step-by-Step Protocol
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic, 0.5 g sodium citrate dibasic).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[18]
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. The dSPE tube should contain MgSO₄ for water removal and PSA to remove organic acids and sugars. C18 can be included to remove non-polar interferences.[17]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Preparation:
-
Transfer the supernatant to a clean vial, potentially adding a small amount of formic acid to aid ionization.
-
Filter through a 0.22 µm filter if necessary and inject into the UHPLC-MS/MS system.
-
-
Standard Preparation: Prepare calibration standards in a blank matrix extract (obtained by performing the above procedure on a sample known to be free of this compound) to compensate for matrix effects.[19]
Instrumental Conditions
| Parameter | Setting | Rationale |
| UHPLC System | High-pressure gradient UHPLC system | Provides fast, high-resolution separations necessary for complex matrices.[8] |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Smaller particle size enhances separation efficiency and speed. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Additives promote better peak shape and efficient ionization in positive ESI mode.[15] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Strong organic solvent for eluting this compound. |
| Gradient | 5% B to 95% B in 5 min, hold 2 min, re-equilibrate | A gradient is essential to elute the analyte while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Higher temperature reduces viscosity and improves peak shape. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for highly selective and sensitive MRM experiments.[14][18] |
| Ionization | Electrospray Ionization, Positive (ESI+) | The pyridine nitrogen is readily protonated. |
| MRM Transitions | Quantifier: 274.0 -> 239.0 [M+H]+ -> [M+H-Cl]+ Qualifier: 274.0 -> 212.0 [M+H]+ -> [M+H-Cl-HCN]+ | Predicted transitions based on structure. These must be optimized empirically by infusing a pure standard. |
Expected Performance & Validation Data
| Parameter | Expected Result | Guideline Reference |
| Linearity (r²) | > 0.995 | [14][15] |
| Range | 0.5 - 100 ng/mL (ppb) | |
| LOD | ~0.15 ng/mL | [14] |
| LOQ | ~0.5 ng/mL | [14][18] |
| Precision (%RSD) | < 15% | [7][12] |
| Accuracy (% Recovery) | 80 - 110% | [13][14] |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919–1926. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]
-
Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. Retrieved from [Link]
-
SWA Environmental. (2022). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Retrieved from [Link]
- European Commission. (2010). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANCO/12495/2011.
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
Sakuntala, M. S. V., et al. (2012). A simple, fast, economical, accurate, precise and reproducible RP–HPLC method was developed for the determination of Glimepiride and Pioglitazone HCl. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Retrieved from [Link]
-
Smith, P. A., & MacDonald, S. (2004). Gas chromatography using a resistively heated column with mass spectrometric detection for rapid analysis of pyridine released from Bacillus spores. Journal of Chromatography A, 1036(2), 249–253. Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2023). A sensitive, simple, and fast LC-MS/MS method of analysis was developed and validated for the determination of piribedil in human plasma. Bioanalysis, 15(12), 693-705. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]
-
Unnikrishnan, A., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(22), 2113-2118. Retrieved from [Link]
-
Chen, X., et al. (2016). Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS. Food Chemistry, 211, 34-41. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]
-
Amorim, C. L., et al. (2014). Comparative study of sample preparation procedures to determine fipronil in pollen by gas chromatography with mass spectrometric and electron-capture detection. Journal of Chromatography A, 1349, 1-8. Retrieved from [Link]
-
Jain, R., et al. (2016). Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma. Journal of Chromatographic Science, 54(5), 785-793. Retrieved from [Link]
-
Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides. Application Note. Retrieved from [Link]
-
Kayam, D., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Acta Scientific Agriculture, 8(4), 1-8. Retrieved from [Link]
-
Malakar, A., et al. (2013). A Validated RP-HPLC Method for the Estimation of Procyclidine Hydrochloride in Pharmaceutical Dosage Form. International Journal of Biomedical Science and Public Health, 3(1), 1-5. Retrieved from [Link]
-
Leeman, D., et al. (2018). A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin. Food Additives & Contaminants: Part A, 35(4), 633-650. Retrieved from [Link]
Sources
- 1. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma [pharmacia.pensoft.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. chemisgroup.us [chemisgroup.us]
- 9. jocpr.com [jocpr.com]
- 10. ijbmsp.org [ijbmsp.org]
- 11. swaenviro.com [swaenviro.com]
- 12. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables | Semantic Scholar [semanticscholar.org]
- 13. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 14. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Comparative study of sample preparation procedures to determine fipronil in pollen by gas chromatography with mass spectrometric and electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pyridinitril Analogs with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel Pyridinitril analogs aimed at achieving improved therapeutic potency. This compound, characterized by its 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile core, belongs to a class of pyridine derivatives with significant potential in oncology. Drawing upon extensive structure-activity relationship (SAR) data from related cyanopyridine and dicyanopyridine compounds, this guide proposes the serine/threonine kinase Pim-1 as a primary, high-value molecular target. We present detailed, field-proven protocols for the chemical synthesis of a focused analog library, robust in vitro biochemical and cell-based assays for potency and selectivity screening, and a strategic workflow for advancing lead candidates toward in vivo evaluation. This document is designed to empower researchers with the technical knowledge and methodological rigor required to accelerate the discovery of next-generation this compound-based therapeutics.
Introduction: The Therapeutic Promise of the this compound Scaffold
The pyridine nucleus is a cornerstone of medicinal chemistry, integral to a multitude of FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold for interacting with biological targets, particularly the ATP-binding sites of protein kinases.[2][3] The 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile structure of this compound offers a synthetically tractable and highly modular platform for the development of targeted therapies. The electron-deficient nature of the pyridine ring, amplified by the dichloro and dicarbonitrile substitutions, makes the 2- and 6-positions prime sites for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse chemical libraries.[4]
While the precise biological target of the parent this compound molecule is not definitively established, a significant body of evidence points toward the inhibition of protein kinases as a primary mechanism of action for structurally related cyanopyridine and dicyanopyridine compounds.[5][6] Notably, several studies have identified the Pim-1 kinase, a proto-oncogenic serine/threonine kinase, as a key target for cyanopyridine derivatives in various cancers, including prostate cancer.[5][6] Overexpression of Pim-1 is a known driver of tumorigenesis, promoting cell proliferation and survival, making it a compelling target for anticancer drug development.[7]
This guide, therefore, puts forth the hypothesis that this compound analogs can be optimized as potent and selective Pim-1 kinase inhibitors. The subsequent sections will provide a detailed roadmap for testing this hypothesis and developing analogs with superior potency.
Strategic Synthesis of this compound Analogs
The core synthetic strategy for generating a library of this compound analogs revolves around the functionalization of the 2- and 6-chloro positions. The Buchwald-Hartwig amination is a particularly powerful reaction for this purpose, allowing for the introduction of a wide array of amine-containing moieties that can serve as crucial binding elements within the kinase active site.[4]
General Workflow for Analog Synthesis
The following workflow outlines a general approach for the synthesis of a focused library of this compound analogs.
Caption: Synthetic workflow for generating asymmetrically substituted this compound analogs.
Detailed Protocol: Synthesis of a Symmetrical N2,N6-Diaryl-4-phenylpyridine-2,6-diamine Analog
This protocol describes the synthesis of a symmetrical analog, which serves as a foundational method that can be adapted for more complex, asymmetrical derivatives.
Materials:
-
2,6-Dichloro-4-phenylpyridine-3,5-dicarbonitrile
-
Aryl amine (e.g., aniline) (2.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.05 equivalents)
-
Ligand (e.g., Xantphos) (0.1 equivalents)
-
Base (e.g., Cs2CO3) (3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile (1.0 eq), aryl amine (2.2 eq), Cs2CO3 (3.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potency Evaluation: A Multi-tiered Screening Cascade
A hierarchical screening approach is recommended to efficiently identify potent and selective this compound analogs. This cascade begins with a high-throughput biochemical assay to assess direct inhibition of the putative target, Pim-1 kinase, followed by cell-based assays to confirm on-target activity in a physiological context and evaluate general antiproliferative effects.
Primary Screening: In Vitro Pim-1 Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring the activity of ADP-generating enzymes like kinases.[8] It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Principle:
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Protocol: ADP-Glo™ Pim-1 Kinase Assay
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
-
Pim-1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]
-
Test compounds (this compound analogs) serially diluted in DMSO
-
384-well low-volume plates
Procedure:
-
Prepare the kinase reaction mixture by diluting Pim-1 kinase and substrate in Kinase Buffer.
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO control.
-
Add 2 µL of the Pim-1 enzyme solution to each well.
-
Add 2 µL of ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase-Glo® Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter dose-response curve.
Secondary Screening: Cell-Based Assays
To confirm that the this compound analogs inhibit Pim-1 kinase activity within intact cells, the phosphorylation status of a known Pim-1 substrate, such as BAD (Bcl-2-associated death promoter), can be assessed by Western blotting.[9][10]
Protocol: Western Blot for Phospho-BAD (Ser112)
Materials:
-
Cancer cell line with known Pim-1 expression (e.g., PC-3 for prostate cancer)[6]
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112) and anti-total-BAD
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed PC-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or DMSO control for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BAD antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-BAD antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated BAD to total BAD at each compound concentration.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]
Protocol: MTT Antiproliferative Assay
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)[11]
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serially diluted test compounds or a vehicle control and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) values.
Tertiary Screening: In Vivo Efficacy in Xenograft Models
Promising lead compounds with potent in vitro activity and a clear mechanism of action should be advanced to in vivo efficacy studies. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the standard for evaluating the antitumor activity of novel compounds.[9]
Caption: General workflow for in vivo efficacy testing in a xenograft mouse model.
Protocol: General Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., PC-3)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Positive control (standard-of-care drug)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle, test compound at various doses, positive control).
-
Administer the treatments according to a predetermined schedule (e.g., once or twice daily by oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: In Vitro Potency of this compound Analogs
| Compound ID | Pim-1 IC50 (nM) | PC-3 GI50 (nM) | HCT-116 GI50 (nM) | HepG-2 GI50 (nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 |
| Analog-001 | 50 | 150 | 250 | 300 |
| Analog-002 | 15 | 45 | 80 | 120 |
| Analog-003 | 250 | 800 | 1,200 | 1,500 |
| Positive Ctrl | 10 | 30 | 50 | 70 |
Table 2: In Vivo Efficacy of Lead Analog-002
| Treatment Group | Dose (mg/kg, PO, BID) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 1500 ± 250 | - | +2 |
| Analog-002 | 25 | 750 ± 150 | 50 | -1 |
| Analog-002 | 50 | 450 ± 100 | 70 | -3 |
| Positive Ctrl | 10 | 500 ± 120 | 67 | -5 |
Conclusion and Future Directions
This guide provides a comprehensive and actionable framework for the development of novel this compound analogs with improved potency, centered around the well-supported hypothesis of Pim-1 kinase inhibition. By following the detailed synthetic and screening protocols outlined herein, researchers can efficiently generate and evaluate a library of compounds, identify promising leads, and advance them towards preclinical development.
Future work should focus on elucidating the precise binding mode of lead compounds with Pim-1 kinase through X-ray crystallography, which will enable further structure-based drug design and optimization of potency and selectivity. Additionally, a broader kinase panel screening should be conducted to fully characterize the selectivity profile of lead analogs and identify any potential off-target activities. The exploration of alternative or complementary mechanisms, such as the inhibition of DNMT1 by dicyanopyridine scaffolds, may also open new avenues for therapeutic intervention.[12][13]
References
- Promega Corporation. PIM1 Kinase Assay. Promega Corporation Website. [URL: https://www.promega.com/products/protein-expression-and-analysis/kinases/pim1-kinase-assay/?
- Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. Reaction Biology Website. [URL: https://www.reactionbiology.
- BenchChem. An In-Depth Technical Guide to the PIM Kinase Signaling Pathway and its Inhibition by Uzansertib. BenchChem Website. [URL: https://www.benchchem.
- Pappalardi, M. B., et al. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. Structure. 2022. [URL: https://www.cell.com/structure/fulltext/S0969-2126(22)00096-3]
- Cell Signaling Technology. HTScan® Pim-1 Kinase Assay Kit #7573. Cell Signaling Technology Website. [URL: https://www.cellsignal.com/products/assay-kits/htscan-pim-1-kinase-assay-kit/7573]
- Al-Warhi, T., et al. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry. 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/36088806/]
- BenchChem. Biological Activity of 2,6-Dichloro-4-Phenylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem Website. [URL: https://www.benchchem.com/application-notes/biological-activity-of-2-6-dichloro-4-phenylpyridine-derivatives-a-technical-guide-for-drug-discovery-professionals]
- Hazhazi, H., et al. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9019053/]
- Request PDF. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. [URL: https://www.researchgate.
- Fadda, A. A., et al. Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry. 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/31891163/]
- Reaction Biology. PIM1 Kinase Assay Service. Reaction Biology Website. [URL: https://www.reactionbiology.com/service/pim1-kinase-assay-service]
- Al-Salama, S., et al. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6122453/]
- Guagnano, V., et al. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry. 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21936542/]
- BenchChem. Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. BenchChem Website. [URL: https://www.benchchem.com/application-notes/application-notes-synthesis-of-novel-kinase-inhibitors-using-2-6-dichloro-4-phenylpyridine]
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. BenchChem Website. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-synthesis-of-kinase-inhibitors-using-2-6-dichloro-4-phenylpyridine]
- Pappalardi, M. B., et al. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. PubMed. 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35395178/]
- Holder, S., et al. Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was measured using the coupled assay in the presence of the indicated concentrations of ATP and 0 (b), 5 (9), or 10 (2) µM 4a as described in the Experimental Section. ResearchGate. [URL: https://www.researchgate.net/figure/Kinetics-of-inhibition-of-Pim-1-by-4a-Pim-1-kinase-activity-was-measured-using-the_fig2_51740755]
- Fadda, A. A., et al. Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry. 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6935226/]
- Ali, M. A., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942200/]
- Holder, S., et al. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. 2007. [URL: https://pubs.acs.org/doi/10.1021/jm0702219]
- Lu, Y., et al. Discovery and Characterization of Novel PIM1 Inhibitors via Virtual Screening and Molecular Dynamics Simulations. ACS Medicinal Chemistry Letters. 2025. [URL: https://www.semanticscholar.org/paper/Discovery-and-Characterization-of-Novel-PIM1-via-Lu-Xu/01a4f00b1a0e5b7c7b2c9a3e6f9d3b0c1e8a8e1e]
- Guchhait, G., et al. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693006/]
- Cîrcu, V., et al. A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences. 2023. [URL: https://www.mdpi.com/1422-0067/24/15/12108]
- Blake, J. F., et al. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters. 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356230/]
- Lou, Y., et al. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. 2017. [URL: https://pubmed.ncbi.nlm.nih.gov/28742391/]
- Al-Bayati, Z. H., et al. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals. 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206981/]
- Ammar, Y. A., et al. An efficient methodological approach for synthesis of selenopyridines: generation, reactions, anticancer activity, EGFR inhibitory activity and molecular docking studies. RSC Advances. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9019053/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Research Use of Pyridinitril in Crop Protection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pyridinitril in crop protection research. This document outlines the known characteristics of this compound, and presents detailed, adaptable protocols for its evaluation as a potential fungicidal agent.
Introduction to this compound
This compound (IUPAC name: 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) is a chemical compound belonging to the phenylpyridine class[1][2]. Its chemical and physical properties are summarized in Table 1. While historically cataloged, detailed public research on its specific fungicidal mode of action and spectrum of activity is limited. Therefore, the protocols outlined in this guide are based on established methodologies for fungicide screening and characterization, providing a robust framework for investigating this compound's potential in crop protection.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1086-02-8 | [1][2][3] |
| Molecular Formula | C13H5Cl2N3 | [1][3] |
| Molecular Weight | 274.10 g/mol | [1][2] |
| Appearance | Clear, colorless liquid (Note: Purity and form may vary by supplier) | [4] |
| Synonyms | Culvan, IT-3296, 2,6-Dichloro-3,5-dicyano-4-phenylpyridine | [1][2] |
Experimental Framework for this compound Evaluation
The evaluation of a novel or under-characterized compound like this compound should follow a tiered approach, starting with broad in vitro screenings and progressing to more complex in vivo and mechanistic studies. This structured approach, depicted in the workflow diagram below, ensures a systematic and resource-efficient investigation.
Caption: A tiered experimental workflow for evaluating this compound's fungicidal potential.
In Vitro Efficacy Screening Protocols
In vitro assays are the foundational step for determining the intrinsic activity of this compound against target fungal pathogens. These methods are rapid, cost-effective, and allow for the precise determination of inhibitory concentrations.
Protocol: Preparation of this compound Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filter-equipped tips
Procedure:
-
Accurately weigh a desired amount of this compound (e.g., 10 mg) into a sterile vial.
-
Add a precise volume of DMSO to achieve a high-concentration stock (e.g., 100 mg/mL). Ensure complete dissolution.
-
Prepare serial dilutions from this stock solution using sterile DMSO to create a range of working stocks.
-
Store stock solutions at -20°C, protected from light[5]. The final concentration of DMSO in the assay medium should not exceed a level that affects fungal growth (typically ≤1%).
Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay determines the effect of this compound on the vegetative growth of fungi.[6]
Materials:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium spp.) on agar plates
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (9 cm)
-
This compound working stock solutions
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
Procedure:
-
Prepare molten PDA and cool to 45-50°C.
-
Aliquot the molten PDA into sterile containers and add the appropriate volume of this compound working stock to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.
-
Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture and place it in the center of each prepared plate[7][8].
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 23 ± 1°C)[7].
-
Measure the colony diameter at regular intervals until the control plate is fully grown[9].
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
Protocol: Spore Germination Assay
This assay assesses the impact of this compound on the initial stages of fungal development.
Materials:
-
Fungal culture producing abundant spores
-
Sterile distilled water with a surfactant (e.g., 0.01% Tween 20)
-
Hemocytometer
-
This compound working stock solutions
-
Microscope slides or multi-well plates
-
Microscope
Procedure:
-
Harvest spores from the fungal culture by flooding the plate with sterile surfactant solution and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer[10].
-
In microcentrifuge tubes, mix the spore suspension with this compound working solutions to achieve the desired final concentrations. Include a DMSO control.
-
Pipette a small aliquot of each mixture onto a microscope slide or into the wells of a microplate.
-
Incubate in a humid chamber at the optimal temperature for 2-24 hours, depending on the fungal species.
-
Observe at least 100 spores per replicate under a microscope, counting the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination inhibition relative to the control.
In Vivo Greenhouse Efficacy Protocols
Greenhouse trials are essential for evaluating the performance of this compound under more realistic conditions, taking into account host-pathogen interactions.
Protocol: Plant Propagation and Cultivation
Standardized plant material is crucial for reliable greenhouse efficacy testing.
Materials:
-
Seeds of a susceptible host plant cultivar (e.g., cucumber for downy mildew)[10]
-
Standard greenhouse potting mix
-
Pots (e.g., 10 cm)
-
Controlled environment greenhouse or growth chamber
Procedure:
-
Sow seeds in pots containing the potting mix.
-
Grow plants under controlled conditions (e.g., 20-25°C, 16-hour photoperiod) until they reach the appropriate growth stage for inoculation (e.g., 2- to 4-leaf stage)[10].
-
Water and fertilize as needed to maintain healthy, uniform plants.
Protocol: Preventative and Curative Efficacy Assays
These assays determine if this compound can protect the plant from infection (preventative) or halt disease progression after infection has occurred (curative).
Materials:
-
Healthy, uniform plants at the target growth stage
-
This compound formulations (e.g., emulsifiable concentrate or wettable powder)
-
Handheld sprayer
-
Fungal inoculum (spore suspension) at a calibrated concentration
-
Humidification chamber
Procedure:
-
Preventative Assay:
-
Apply this compound solutions to the foliage of the plants until runoff. Include a water-sprayed or formulation blank control.
-
Allow the foliage to dry completely.
-
Typically 24 hours after treatment, inoculate the plants by spraying them with the fungal spore suspension[10].
-
-
Curative Assay:
-
Inoculate the plants with the fungal spore suspension.
-
Incubate for a period sufficient for infection to establish but before symptoms are visible (e.g., 24-48 hours).
-
Apply the this compound treatments as described above.
-
-
Incubation and Assessment:
-
After inoculation (for both assays), place the plants in a high-humidity environment to promote disease development.
-
After a suitable incubation period (e.g., 5-7 days), assess disease severity. This can be done by estimating the percentage of leaf area affected by lesions or sporulation[10].
-
Calculate the percent disease control for each treatment relative to the untreated control.
-
Preliminary Mode of Action Investigation
Should this compound demonstrate significant in vivo efficacy, preliminary studies can provide insights into its biochemical target. Understanding the mode of action is crucial for managing potential resistance.[11]
Caption: Potential biochemical targets for fungicidal action within a fungal cell.
Given that many fungicides target cellular respiration, an initial hypothesis could be the disruption of the mitochondrial respiratory chain.[12] Assays measuring oxygen consumption in isolated fungal mitochondria in the presence of this compound could be a valuable starting point. For instance, the anilinopyrimidine fungicide pyrimethanil is known to inhibit methionine biosynthesis[5][13]. While this compound is in a different chemical class, exploring impacts on amino acid synthesis could be another avenue of investigation.
Conclusion and Future Directions
The protocols detailed in this document provide a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a crop protection agent. Due to the limited publicly available data on its biological activity, a systematic approach is paramount. Positive results from these foundational studies would warrant more advanced investigations, including determining the precise biochemical target site, conducting field trials, and assessing its environmental fate and toxicological profile.
References
- Application Notes and Protocols for Greenhouse Efficacy Testing of Fluopicolide on Downy Mildew. Benchchem.
- This compound | C13H5Cl2N3 | CID 14146. PubChem, NIH.
- Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996-03-15).
- 1086-02-8, this compound Formula. ECHEMI.
- This compound. CAS Common Chemistry.
- In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media.
- Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani. PMC, NIH.
- This compound, CasNo.1086-02-8. Suzhou Senfeida Chemical Co., Ltd.
- In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings.
- IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp. Scientific Papers Series A. Agronomy.
- In vitro Evaluation of Fungicides, Botanicals and Bioagents against Peziotrichum corticolum causing Black Banded Disease. International Journal of Current Microbiology and Applied Sciences.
- Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. (2017-12-17).
- Pyrimethanil | Fungicide. MedchemExpress.com.
- Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum. PubMed.
Sources
- 1. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound, CasNo.1086-02-8 Suzhou Senfeida Chemical Co., Ltd China (Mainland) [senfeida.lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ijcmas.com [ijcmas.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides - BioScience Solutions [biocomm.eu]
- 13. Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridinecarbonitriles
A Note on Nomenclature: The term "Pyridinitril" is not a standard chemical name. This guide assumes the user is referring to pyridinecarbonitriles , also known as cyanopyridines . These are pyridine rings substituted with a nitrile (-CN) group and are vital intermediates in the pharmaceutical and agrochemical industries.[1] This guide provides troubleshooting and optimization strategies for their synthesis.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses common issues encountered during the synthesis of cyanopyridines. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable, scientifically-grounded solutions.
Q1: My reaction has a very low or no yield of the desired cyanopyridine. What are the common causes and how can I fix it?
Low or no product yield is a frequent challenge, often stemming from issues with reagents, catalysts, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation or Inhibition:
-
Palladium Catalysts: In popular cross-coupling reactions like the cyanation of halopyridines, the pyridine nitrogen's lone pair can coordinate with the palladium center, inhibiting its catalytic activity.[2] Excess cyanide ions can also form inactive palladium-cyanide complexes, terminating the catalytic cycle.[3][4]
-
Copper Catalysts (Rosenmund-von Braun Reaction): The activity of CuCN can be highly dependent on its source and purity.
-
Solution: Use freshly prepared or high-purity CuCN. The addition of promoting ligands like L-proline has been shown to lower the required reaction temperature and improve yields.[5]
-
-
Ammoxidation Catalysts: In the industrial-scale synthesis from picolines (methylpyridines), the catalyst's (often Vanadium-based) performance is critical.[6]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Classical Rosenmund-von Braun reactions often require very high temperatures (150-250 °C), which can degrade sensitive substrates.[5] Conversely, some palladium-catalyzed reactions may stall if the temperature is too low.
-
Solution: Conduct a systematic temperature screen to find the optimal balance between reaction rate and substrate/product stability. Microwave-assisted heating can sometimes provide rapid, uniform heating, leading to shorter reaction times and higher yields.[9]
-
-
Solvent: Polar, high-boiling solvents like DMF or DMSO are common but can be difficult to remove and may participate in side reactions.[10][11]
-
-
Poor Reagent Quality:
-
Starting Materials: Impurities in the starting halopyridine or picoline can interfere with the reaction.
-
Solution: Purify starting materials by distillation or recrystallization. Ensure they are dry.
-
-
Cyanide Source: The choice and quality of the cyanide source are paramount.
-
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields in cyanopyridine synthesis.
Q2: My reaction produces significant impurities or side products. How can I improve selectivity?
The formation of byproducts complicates purification and reduces the overall yield. Common side reactions include hydrolysis of the nitrile group, catalyst-induced degradation, or reactions at other sites on the pyridine ring.
Potential Causes & Solutions:
-
Hydrolysis: The nitrile group can hydrolyze to a primary amide or a carboxylic acid, especially in the presence of water and under harsh (acidic or basic) conditions at high temperatures.
-
Solution: Use strictly anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. Work-up conditions should be carefully controlled to avoid prolonged exposure to strong acids or bases.
-
-
Over-oxidation or Degradation (Ammoxidation): In the ammoxidation of picolines, excessively high temperatures or an incorrect oxygen-to-substrate ratio can lead to the formation of carbon oxides and other degradation products.[7]
-
Lack of Regioselectivity: In some direct cyanation methods, or with substituted pyridines, the cyano group may add to an undesired position. For example, direct functionalization of 4-cyanopyridine can be challenging due to competing reactivity at the C2 and C4 positions.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale methods for synthesizing cyanopyridines?
There are three primary strategies for synthesizing cyanopyridines:[1]
-
Ammoxidation of Picolines: This is the dominant industrial method for producing the parent 2-, 3-, and 4-cyanopyridines. It involves the vapor-phase reaction of the corresponding picoline (methylpyridine) with ammonia and air over a metal oxide catalyst at high temperatures.[7]
-
Cyanation of Halopyridines: This is a versatile and widely used laboratory method. It typically involves the reaction of a chloropyridine, bromopyridine, or iodopyridine with a cyanide source, often catalyzed by a transition metal like palladium or copper (the Rosenmund-von Braun reaction).[1][11][12][16]
-
Dehydration of Pyridinecarboxamides: The corresponding amide can be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) to yield the nitrile. This is useful if the amide is readily available.[1]
Q2: How do I choose the best synthesis method?
-
For large-scale, simple cyanopyridines (2-, 3-, or 4-): Ammoxidation is the most economical route if the equipment is available.
-
For functionalized or substituted cyanopyridines on a lab scale: Palladium-catalyzed cyanation of the corresponding halopyridine offers the broadest scope and functional group tolerance.[13][16] The Rosenmund-von Braun reaction is a classic alternative, especially if palladium catalysis proves problematic.[11]
-
For multi-substituted pyridines: One-pot condensation reactions, for example from an aldehyde, ketone, malononitrile, and ammonium acetate, can be highly efficient for constructing complex 2-amino-3-cyanopyridine scaffolds.[9][17]
Q3: What is the best way to monitor the reaction's progress?
Regularly monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a fast, simple, and inexpensive method for qualitative monitoring. Spot the reaction mixture alongside the starting material to visualize the consumption of the reactant and the formation of the product.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the conversion of starting material and the formation of products and byproducts.[2]
Q4: What are the recommended purification techniques for cyanopyridines?
The choice of purification method depends on the scale of the reaction and the physical properties of the product.
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is an excellent method for achieving high purity. Ethanol is often a good solvent choice.[9]
-
Distillation: For liquid cyanopyridines, distillation under reduced pressure (vacuum distillation) is effective for separating the product from non-volatile impurities and catalysts.[10]
-
Column Chromatography: For small-scale reactions or when products have similar boiling points to impurities, flash column chromatography on silica gel is the most common and effective method. A typical eluent system would be a gradient of ethyl acetate in hexane.[17]
Experimental Protocols & Data
Protocol: Palladium-Catalyzed Cyanation of 3-Bromopyridine
This protocol describes a general procedure for the synthesis of 3-cyanopyridine using a palladium catalyst.
Caption: Experimental workflow for a palladium-catalyzed cyanation reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and anhydrous N,N-dimethylacetamide (DMA).
-
Inerting: Seal the flask with a septum and purge the system with dry Argon or Nitrogen gas for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., dppf, 4-10 mol%).
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with an aqueous solution (e.g., saturated sodium bicarbonate) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or vacuum distillation to afford the pure 3-cyanopyridine.[2][13]
Data Summary: Comparison of Cyanation Methods
The following table summarizes common cyanation methods for aryl halides, providing a comparative overview for researchers to select an appropriate starting point for their synthesis.
| Method | Typical Catalyst/Reagent | Cyanide Source | Temp. (°C) | Advantages | Disadvantages |
| Rosenmund-von Braun | CuCN (stoichiometric) | CuCN | 150-250 | Cost-effective, simple reagents.[11] | High temperatures, harsh conditions, difficult workup.[5][12] |
| Palladium-Catalyzed | Pd(0) source + Ligand | Zn(CN)₂, KCN, K₄[Fe(CN)₆] | 80-120 | Mild conditions, broad scope, high functional group tolerance.[13][16] | Expensive catalyst/ligands, sensitivity to air and pyridine inhibition.[2][3] |
| L-Proline Promoted | CuI (catalytic) + L-proline | KCN or NaCN | 80-120 | Milder than classic R-vB, lower cost than Palladium.[5] | May not be as general as Pd-catalyzed methods. |
| Aqueous Phase | Phase Transfer Catalyst | NaCN or KCN | 20-60 | Avoids organic solvents, moderate temperatures.[10] | Limited to specific substrates, potential for hydrolysis. |
References
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
- Katritzky, A. R., et al. (2005).
- Abdel-Wahab, B. F., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6881.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Crosby, J., et al. (2007).
- ChemicalBook. (n.d.). 3-Cyanopyridine synthesis.
- Li, Y., et al. (2023). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters, 25(42), 7799–7804.
- BenchChem. (n.d.).
- CN103467370A - Synthesis method of cyanopyridine and deriv
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- BenchChem. (n.d.).
- Al-Zubadi, A. J., et al. (2018). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. International Journal of Chemical and Physical Sciences, 7.
- National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile.
- Anilkumar, G., & Nandakumar, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(49), 29391-29406.
- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- Wikipedia. (n.d.). Rosenmund–von Braun reaction.
- Reddy, B. N., et al. (1988). Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts.
- ResearchGate. (n.d.).
- Casares, J. A., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Journal of the American Chemical Society, 130(14), 4858-4865.
- Wu, J. X., et al. (2002). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2002(11), 1947-1948.
- US3637715A - Ammoxidation of 2-picoline to picolinonitrile. (1972).
- Rajendra, M. A., et al. (2018). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 29(13), 1779-1784.
- ChemSynthesis. (n.d.). 3-Pyridinecarbonitrile.
- ResearchGate. (n.d.).
- Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Szymańska, I., et al. (2021). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
- Catani, R., et al. (1992). Kinetics and reaction network in propane ammoxidation to acrylonitrile on vanadium-antimony-aluminum based mixed oxides. Industrial & Engineering Chemistry Research, 31(4), 1073-1083.
- Neumann, C. N., et al. (2018). Copper(II)-Mediated [11C]Cyanation of Arylboronic Acids and Arylstannanes.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Pyridinitril Synthesis: A Technical Guide to Overcoming Reaction Instability
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridinitril derivatives, a cornerstone in the development of novel therapeutics and functional materials, is often fraught with challenges. Reaction instability, manifesting as low yields, inconsistent results, and the formation of intractable side products, can significantly impede research and development timelines. This technical support center, conceived from the perspective of a Senior Application Scientist, provides a comprehensive resource to troubleshoot and overcome these common hurdles. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of these reactions, offering field-proven insights to empower you to rationalize and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts in this compound synthesis.
Q1: My this compound reaction is giving a very low yield. What are the most likely initial factors to investigate?
A low yield in this compound synthesis can be attributed to several factors. Before delving into complex mechanistic investigations, a systematic check of the fundamentals is crucial:
-
Reagent Purity: The purity of starting materials, especially aldehydes and active methylene nitriles, is paramount. Impurities can act as catalyst poisons or participate in side reactions.[1] It is advisable to use freshly purified reagents.
-
Solvent Quality: The presence of water or other impurities in the solvent can significantly impact the reaction outcome, particularly in base-catalyzed reactions. Ensure the use of anhydrous solvents when necessary.[2]
-
Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of undesired byproducts and incomplete consumption of the limiting reagent.
-
Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can result in incomplete conversion. Conversely, excessive heat or prolonged reaction times can lead to product degradation or the formation of thermal byproducts.[1]
Q2: I am observing the formation of a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent it?
The formation of a yellow, fluorescent byproduct is a common issue, particularly in multicomponent reactions aiming for this compound scaffolds. This is often a Hantzsch-type 1,4-dihydropyridine derivative. This occurs when two equivalents of the β-keto ester or a similar active methylene compound react with the aldehyde and the ammonia source, competing with the desired this compound formation.
Prevention Strategies:
-
Temperature Control: Higher temperatures can favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of this byproduct.
-
Order of Addition: Adding the ammonia source (e.g., ammonium acetate) last to the reaction mixture can sometimes minimize its premature reaction with other components.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired this compound synthesis and the competing Hantzsch reaction.
Q3: What are the most common analytical techniques for monitoring the progress of a this compound reaction?
Effective reaction monitoring is key to understanding reaction kinetics and identifying the optimal endpoint. The most common techniques include:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ NMR) or by analyzing aliquots to determine the structural identity and relative concentrations of species in the reaction mixture.
Troubleshooting Guides
This section provides in-depth, question-and-answer formatted guides to address specific instability issues.
Issue 1: Inconsistent Reaction Outcomes and Poor Reproducibility
Q: My this compound synthesis works well on some days but fails on others, leading to inconsistent yields and purity. What could be the root cause of this irreproducibility?
A: Inconsistent reaction outcomes are a frustrating but common problem, often pointing to subtle variations in experimental parameters. A systematic approach to identifying the source of the variability is essential.
Troubleshooting Workflow for Inconsistent Reactions:
Caption: A systematic workflow for troubleshooting inconsistent this compound reaction outcomes.
Detailed Investigation Steps:
-
Reagent Scrutiny:
-
Purity: As mentioned in the FAQs, reagent purity is critical. Source reagents from a reliable supplier and consider purification if in doubt. For instance, aldehydes are prone to oxidation to carboxylic acids, which can interfere with base-catalyzed reactions.
-
Stoichiometry: Precisely measure all reagents. Use a calibrated balance and appropriate volumetric glassware.
-
-
Solvent and Atmosphere:
-
Solvent Quality: Use high-purity, dry solvents, especially for moisture-sensitive reactions. The presence of water can lead to hydrolysis of intermediates or deactivation of catalysts.[2]
-
Inert Atmosphere: Some this compound syntheses, particularly those involving organometallic reagents or sensitive catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.
-
-
Physical Parameters:
-
Temperature Control: Employ a reliable heating mantle with a temperature controller and an internal thermometer to ensure a consistent reaction temperature. Fluctuations in temperature can significantly alter reaction rates and selectivity.
-
Stirring: Ensure efficient and consistent stirring. In heterogeneous reactions, inadequate stirring can lead to localized "hot spots" or poor mass transfer, resulting in inconsistent results.
-
-
Catalyst Activity:
-
Catalyst Deactivation: If using a solid-supported or reusable catalyst, its activity may diminish over time. Consider catalyst regeneration or using a fresh batch.[1]
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to an increase in side reactions.
-
Issue 2: Formation of Multiple, Difficult-to-Separate Byproducts
Q: My reaction mixture is a complex mess of products, making purification a nightmare. How can I improve the selectivity of my this compound synthesis?
A: The formation of multiple byproducts is often a sign of competing reaction pathways. Improving selectivity requires a deeper understanding of the reaction mechanism and careful optimization of the reaction conditions.
Common Competing Reactions and Mitigation Strategies:
-
Dimerization/Polymerization of Starting Materials: Active methylene compounds and some aldehydes can self-condense under basic conditions.
-
Mitigation:
-
Slow Addition: Add the most reactive starting material slowly to the reaction mixture to maintain a low concentration.
-
Lower Temperature: Reducing the reaction temperature can disfavor these side reactions.
-
-
-
Thorpe-Ziegler Cyclization vs. Intermolecular Condensation: In the synthesis of certain this compound derivatives, an intramolecular Thorpe-Ziegler cyclization of a dinitrile precursor may be the desired pathway. However, intermolecular condensation can compete, leading to oligomeric or polymeric byproducts.[4][5]
-
Mitigation:
-
High Dilution: Running the reaction at high dilution favors intramolecular cyclization over intermolecular reactions.
-
Choice of Base: The strength and steric bulk of the base can influence the selectivity.[4]
-
-
-
Gewald Reaction Side Products: The Gewald reaction, a common method for synthesizing 2-aminothiophenes that can be precursors to certain pyridinitrils, can have its own set of side reactions.[6][7][8][9][10]
-
Mitigation:
-
Careful Control of Stoichiometry: The ratio of the carbonyl compound, active methylene nitrile, and sulfur is critical.
-
Optimized Base and Temperature: The choice of base and reaction temperature can significantly impact the outcome of the Gewald reaction.
-
-
Visualizing Competing Pathways:
Caption: A simplified diagram illustrating competing reaction pathways in a multicomponent this compound synthesis.
Experimental Protocol for Optimizing Selectivity:
-
Establish a Baseline: Run the reaction under your current standard conditions and thoroughly analyze the product mixture by HPLC or GC-MS to identify and quantify the major byproducts.
-
Vary One Parameter at a Time:
-
Temperature: Run the reaction at a series of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and analyze the product distribution at each temperature.
-
Concentration: Perform the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1 M) to assess the impact on intermolecular side reactions.
-
Catalyst: Screen a variety of catalysts (e.g., different bases like piperidine, DBU, or Lewis acids) and catalyst loadings.
-
-
Analyze the Trends: Correlate the changes in reaction parameters with the observed changes in product and byproduct ratios. This will provide valuable insights into the factors controlling the selectivity of your reaction.
Data-Driven Optimization
To facilitate a more rational approach to troubleshooting, the following tables summarize key experimental variables and their potential impact on this compound synthesis.
Table 1: Influence of Solvents on this compound Synthesis
| Solvent | Polarity | Key Characteristics | Potential Impact on this compound Synthesis |
| Ethanol | Polar Protic | Can act as a hydrogen bond donor. | Often a good solvent for multicomponent reactions, but can sometimes lead to side reactions like ether formation.[2] |
| Acetonitrile | Polar Aprotic | Does not act as a hydrogen bond donor. | Can accelerate reactions involving anionic intermediates by not solvating them as strongly as protic solvents.[2] |
| Toluene | Nonpolar | Good for azeotropic removal of water. | Can be beneficial in reactions that produce water as a byproduct. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point. | Useful for reactions requiring high temperatures, but can be difficult to remove. |
| Dichloromethane (DCM) | Nonpolar | Low boiling point. | A good general-purpose solvent for a wide range of organic compounds. |
Table 2: Common Catalysts in this compound Synthesis
| Catalyst | Type | Typical Loading | Notes |
| Piperidine | Basic | Catalytic | A common and effective base catalyst for Knoevenagel and Michael additions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Basic | Catalytic | A strong, non-nucleophilic base often used to promote elimination reactions. |
| Ammonium Acetate | Basic/Ammonia Source | Stoichiometric | Serves as both a catalyst and the nitrogen source in many multicomponent reactions.[3] |
| Acetic Acid | Acidic | Catalytic | Can be used to catalyze cyclization and dehydration steps. |
| Lewis Acids (e.g., ZnCl₂, TiCl₄) | Acidic | Catalytic | Can activate carbonyl groups towards nucleophilic attack. |
Conclusion
The successful synthesis of this compound derivatives is a journey of careful planning, meticulous execution, and systematic troubleshooting. By understanding the fundamental principles that govern these reactions and by adopting a rational, data-driven approach to optimization, researchers can navigate the complexities of this compound synthesis with greater confidence and efficiency. This guide serves as a starting point for this journey, providing the tools and insights necessary to overcome the challenges of reaction instability and to unlock the full potential of this important class of molecules.
References
- Gouda, M. A., Berghot, M. A., Abd El Ghani, G. E., & Khalil, A. E.-G. M. (2013). Chemistry of 2-Amino-3-cyanopyridines.
- BenchChem. (2025). Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis. BenchChem Technical Support.
- Messire, G., Ferreira, V., Caillet, E., Bodin, L., & Berteina-Raboin, S. (2023).
- Mukhopadhyay, C., & Sarkar, P. (2012). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ARKIVOC, 2012(5), 25–35.
- Henry, G. D. (2010). Recent advances in pyridine synthesis. Chemistry, 16(40), 12052–12062.
- Kim, J., Reddy, T. R., & Park, S. H. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Sabnis, R. W. (2011). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Fomenko, V. V., & Volochnyuk, D. M. (2018). Proposed degradation pathways of pyridine derivatives in bacteria.
- Tu, S., Jiang, B., Zhang, J., & Jia, R. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(1), 137–142.
- Allaka, T. R., & Katari, N. K. (2024). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Journal of Chemical Reviews, 6(1), 1-19.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Sabnis, R. W. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of the Serbian Chemical Society, 77(10), 1345–1371.
- Lee, K. B., Kim, Y. G., & Lee, Y. S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 225(1), 69–74.
- Gouda, M. A., Berghot, M. A., Abd El Ghani, G. E., & Khalil, A. E.-G. M. (2014). Chemistry of 2-Amino-3-cyanopyridines.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- EMU Physics Department. (2023, July 4).
- Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Shabalin, I. V., & Ushakov, I. A. (2021). Recent advances and future challenges in the synthesis of 2, 4, 6-triarylpyridines. Organic & Biomolecular Chemistry, 19(38), 8184–8204.
- Journal of Emerging Technologies and Innovative Research. (2025).
- Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
- Wikipedia. (n.d.). Thorpe reaction.
- Senturk, M., Taslimi, P., Ak, S., Gulcin, I., & Supuran, C. T. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), e21998.
- Journal of Chemical Reviews. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- Sharma, D. (2024). A Review on Various Synthetic Routes of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783–787.
- Torres, F. G., & Zúñiga, C. A. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 27(19), 6529.
- Organic Chemistry Portal. (n.d.).
- Sharma, J., & Champagne, P. A. (2024).
- MDPI. (2023).
- Juniper Publishers. (2018).
- Docuchem. (2024).
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantiomeric differences in permethrin degradation pathways in soil and sediment. Environmental science & technology, 39(6), 1696–1702.
- Semantic Scholar. (n.d.). Thorpe-Ziegler reaction.
- ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF.
- MDPI. (2021).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- PubMed. (2021).
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Pyridinitril Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Pyridinitrils (also known as cyanopyridines). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Whether you are working with 2-, 3-, or 4-cyanopyridine, or more complex derivatives like Pyridinitril (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile)[1][2], this resource will help you navigate the common challenges and optimize your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of cyanopyridines.
Q1: What are Pyridinitrils (Cyanopyridines) and why is their purity crucial?
Pyridinitrils, or cyanopyridines, are a class of organic compounds consisting of a pyridine ring substituted with a nitrile (-C≡N) group.[3][4][5] Common isomers include 2-cyanopyridine (picolinonitrile), 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine (isonicotinonitrile). These compounds are vital precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[6][7][8] For example, nicotinonitrile is a precursor to the vitamin niacin.[3] Purity is paramount because isomeric impurities can lead to significant differences in biological activity, reactivity, and final product safety, making their removal a critical step in the synthetic workflow.[9]
Q2: Which chromatographic technique is best for purifying my cyanopyridine?
The choice between Flash Chromatography and High-Performance Liquid Chromatography (HPLC) depends on your scale and purity requirements.
-
Flash Chromatography is ideal for purifying larger quantities of material (milligrams to many grams) at a lower cost. It is typically used to remove major impurities post-synthesis. However, its resolving power is lower than HPLC.
-
Preparative HPLC offers much higher resolution and is suitable for separating very similar impurities, such as positional isomers, or for achieving very high purity (>99%). It is generally used for smaller quantities (micrograms to a few grams) and is more expensive to operate.
For most lab-scale syntheses, flash chromatography is the primary purification method, with preparative HPLC reserved for final polishing or challenging separations.
Q3: How do I select the right solvent system (mobile phase)?
Proper mobile phase selection is the most critical factor for a successful separation. The process should always start with Thin-Layer Chromatography (TLC).
-
For Normal-Phase Chromatography (Silica Gel): Start by testing solvent systems of varying polarity. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). The goal is to find a system that provides a retention factor (Rf) of 0.2-0.35 for your target compound. Due to the basicity of the pyridine nitrogen, peak tailing can be an issue. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can significantly improve peak shape by masking acidic silanol sites on the silica surface.[10][11]
-
For Reversed-Phase Chromatography (C18): The mobile phase typically consists of water (or a buffer) and an organic solvent like acetonitrile or methanol. The basic nature of the pyridine ring (pKa ≈ 5-6) means that the mobile phase pH is critical.[12] Running at a low pH (e.g., with 0.1% formic or acetic acid) protonates the pyridine nitrogen, which can improve peak shape and retention on C18 columns.[12][13]
Q4: My cyanopyridine is unstable on silica gel. What are my options?
Some pyridine derivatives can degrade on the acidic surface of standard silica gel.[14]
-
Confirm Instability: First, confirm the instability by running a 2D TLC. Spot your sample, run the plate in a solvent system, dry it completely, and then run it again in the same direction. If new spots appear or the original spot streaks, degradation is likely occurring.[14]
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a mobile phase containing 1-3% triethylamine before loading your sample. This neutralizes the most acidic sites.[10]
-
Use an Alternative Stationary Phase: Consider less acidic stationary phases like neutral or basic alumina, or bonded phases such as diol or amino-propylated silica.[10]
-
Switch to Reversed-Phase: If the compound has sufficient hydrophobicity, reversed-phase flash chromatography is an excellent alternative that avoids the acidity of silica gel.
-
Q5: My sample won't dissolve in the mobile phase for loading. What should I do?
Poor sample solubility can ruin a separation. If your compound is poorly soluble in the starting mobile phase, you have two primary options:
-
Use a Stronger (but minimal) Solvent: Dissolve the sample in the minimum possible volume of a stronger solvent (e.g., dichloromethane, acetone, or even DMSO for flash chromatography). The key is to keep this volume extremely small relative to the column volume to prevent it from acting as the mobile phase and streaking your sample down the column.[15]
-
Dry Loading: This is often the best method. Dissolve your crude sample in a suitable solvent (like methanol or dichloromethane), add a portion of silica gel (or C18 silica for reversed-phase) to the solution, and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be loaded directly onto the top of the packed column.[15]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem: Poor Separation & Severe Peak Tailing
Q: My cyanopyridine peak is broad and asymmetrical (tailing) in both TLC and column chromatography. What's happening and how do I fix it?
A: Peak tailing for pyridine compounds is almost always caused by strong, unwanted interactions between the basic lone pair of electrons on the pyridine nitrogen and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[12] This leads to a portion of the analyte being retained too strongly, resulting in a "tail."
Solutions:
-
Add a Basic Modifier: The most effective solution in normal-phase chromatography is to add a competing base to your mobile phase.[12]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your hexanes/ethyl acetate mobile phase. The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your cyanopyridine.[10]
-
Pyridine: A small amount of pyridine can also be used, though TEA is more common.
-
-
Adjust Mobile Phase pH (Reversed-Phase): In RP-HPLC, tailing is also due to silanol interactions.
-
Low pH: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase. At a pH below ~4, the pyridine nitrogen will be protonated (pyridinium ion), and the silanols will be neutral, minimizing the strong ionic interaction that causes tailing.[12] Note that TFA can be difficult to remove from the final product.
-
High pH: Use a pH-stable column (e.g., a hybrid-silica C18) and a mobile phase with a high pH (e.g., using ammonium hydroxide to reach pH 9-10). At high pH, the pyridine is neutral, and while the silanols are deprotonated, the interaction is often less problematic, leading to good peak shape.[12]
-
-
Use an End-Capped Column: For HPLC, always choose a high-quality, end-capped C18 column. End-capping treats the silica surface to reduce the number of accessible free silanol groups.[12]
Problem: Low or No Recovery of Compound
Q: I ran my column, but I can't find my compound in any of the fractions. Where could it have gone?
A: This frustrating issue typically has two causes: decomposition on the column or irreversible binding.
Solutions:
-
Check for Decomposition: As mentioned in FAQ Q4, your compound may be unstable on silica. Perform a 2D TLC to check for stability. If it is decomposing, you must switch to a deactivated column or an alternative stationary phase like alumina.[14]
-
Check for Irreversible Binding: Highly polar cyanopyridines can sometimes bind so strongly to silica that they will not elute with standard solvents.
-
Drastic Polarity Increase: Try flushing the column with a much stronger solvent. If you were using hexanes/ethyl acetate, try flushing with pure ethyl acetate, then 5-10% methanol in dichloromethane or ethyl acetate. This can often dislodge highly retained compounds.
-
Re-evaluate your TLC: Ensure your initial TLC method development was correct. It's possible the compound never moved from the baseline, indicating the need for a much more polar solvent system from the start.[14]
-
-
Check for Premature Elution: It's also possible your compound is less polar than expected and eluted very quickly in the solvent front. Always collect the first few fractions that elute from the column and check them by TLC.[14]
Problem: Co-elution with an Impurity
Q: An impurity peak is overlapping with my target cyanopyridine peak. How can I improve the resolution?
A: Improving resolution (the separation between two peaks) requires optimizing selectivity (α), efficiency (N), or retention (k).
Solutions:
-
Optimize Selectivity (α): This is the most powerful approach. Selectivity refers to the column's ability to differentiate between analytes.
-
Change the Polar Solvent (Normal-Phase): If you are using Hexanes/Ethyl Acetate, try switching the polar component. For example, try Hexanes/Dichloromethane, Hexanes/Acetone, or Hexanes/MTBE. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.
-
Change the Stationary Phase (HPLC): If a C18 column isn't working, switch to a column with a different chemistry. A Phenyl-Hexyl column offers π-π interactions which can be very effective for aromatic compounds like pyridines. A Cyano (CN) or polar-embedded phase also provides different selectivity.[12]
-
Adjust pH (Reversed-Phase): Small changes in mobile phase pH can alter the ionization state of your target compound or the impurity differently, leading to significant changes in retention and improved separation.[12]
-
-
Increase Efficiency (N): A more efficient column produces narrower peaks, which can lead to better separation.
-
Use a Longer Column: Doubling the column length can increase resolution by about 40%.[12]
-
Decrease Particle Size: For HPLC, switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will dramatically increase efficiency, but requires a system that can handle the higher backpressure.[12]
-
-
Optimize Retention (k): Ensure your compound is retained sufficiently on the column. For flash chromatography, aim for an Rf of 0.2-0.35. For HPLC, aim for a retention factor (k) between 2 and 10. If your peak is eluting too early (low k), it has less time to interact with the stationary phase and separate from impurities. Decrease the mobile phase strength (less polar solvent in NP, more aqueous in RP) to increase retention.
Section 3: Experimental Protocols & Workflows
Protocol 1: Method Development for Cyanopyridine Purification using TLC
This protocol outlines the steps to find an optimal solvent system for normal-phase flash chromatography.
-
Prepare TLC Plate and Chamber: Obtain a silica gel TLC plate. In a developing chamber (a covered beaker with filter paper works well), add a candidate solvent system (e.g., 20% Ethyl Acetate in Hexanes). Let the chamber saturate for 5-10 minutes.
-
Spot the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small, concentrated dot onto the TLC plate baseline.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm is usually effective for aromatic compounds). Circle the spots.
-
Analyze Rf and Peak Shape:
-
Calculate the Rf value for your target compound (distance traveled by spot / distance traveled by solvent).
-
If Rf > 0.4: The solvent is too polar. Decrease the concentration of the polar component (e.g., try 10% Ethyl Acetate in Hexanes).
-
If Rf < 0.2: The solvent is not polar enough. Increase the concentration of the polar component (e.g., try 30% Ethyl Acetate in Hexanes).
-
If Spots are Tailing: Prepare a new solvent system with the same ratio but add 0.5% triethylamine (e.g., 20% EtOAc / 79.5% Hexanes / 0.5% TEA).
-
-
Iterate for Optimization: Repeat steps 1-5 until you find a system that gives your target compound an Rf of ~0.2-0.35 with good separation from major impurities and minimal tailing. This is your starting mobile phase for the column.
Workflow: General Strategy for Cyanopyridine Purification
The following diagram illustrates a logical workflow from a crude reaction mixture to the final, pure compound.
Caption: A typical workflow for purifying cyanopyridines.
Section 4: Data & Reference Tables
Table 1: Common Chromatographic Conditions for Pyridine Derivatives
| Parameter | Normal-Phase (Silica) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | C18 (End-capped recommended)[12] |
| Mobile Phase A | Non-polar solvent (Hexanes, Heptane) | Water or Aqueous Buffer |
| Mobile Phase B | Polar solvent (Ethyl Acetate, Acetone, DCM) | Acetonitrile or Methanol |
| Common Modifiers | 0.1-1% Triethylamine (TEA) to reduce tailing[10] | 0.1% Formic Acid (FA) or Acetic Acid (improves peak shape, MS-compatible)[12] |
| Typical Elution | Increasing polarity (more B) elutes compounds | Decreasing polarity (more B) elutes compounds |
| Best For | Less polar compounds, large scale | Polar to moderately non-polar compounds, high-resolution separations |
Table 2: Quick Troubleshooting Summary
| Issue | Likely Cause(s) | Quick Solution(s) |
| Peak Tailing | Acidic silanol interactions[12] | Add 0.5% TEA (NP); Add 0.1% FA (RP)[10][12] |
| No Compound Elutes | Compound is too polar or decomposed[14] | Flush column with very polar solvent (e.g., 10% MeOH/DCM); Check stability with 2D TLC[14] |
| Poor Separation | Poor selectivity (α) | Change a solvent component (e.g., EtOAc to Acetone); Change column type (e.g., C18 to Phenyl)[12] |
| Peak Fronting | Column overloading; Poor sample solubility | Reduce sample load; Use dry loading technique[12][15] |
| Shifting Retention | Inconsistent solvent mixture; Column degradation | Prepare fresh mobile phase; Use a guard column; Equilibrate column properly |
References
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Crossley, M. L. (1949). Preparation of nicotinonitrile. U.S. Patent No. 2,491,253. Washington, DC: U.S. Patent and Trademark Office.
- Method for purifying 4-cyanopyridine by recrystallization. (n.d.). Google Patents.
-
Teague, P. C., & Short, W. A. (n.d.). Nicotinonitrile. Organic Syntheses. Retrieved from [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). Journal of Separation Science, 30(12), 1898–1903. Retrieved from [Link]
-
HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 231-239. Retrieved from [Link]
-
Zapata, M., Rodríguez, F., & Garrido, J. L. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 195, 29-45. Retrieved from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology, 8(3), 33-40. Retrieved from [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved from [Link]
-
4-Cyanopyridine; Isonicotinic acid nitrile. (n.d.). PharmaCompass.com. Retrieved from [Link]
- Preparation of 3-cyanopyridine. (n.d.). Google Patents.
-
Nicotinonitrile. (n.d.). Wikipedia. Retrieved from [Link]
-
Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO. Retrieved from [Link]
-
Pyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Dipyridamole. (n.d.). PubChem. Retrieved from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Isonicotinonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
chromatographic hplc assay: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Molecular Dynamics of Enantiomeric Separation in HPLC. (2023). Preprints.org. Retrieved from [Link]
Sources
- 1. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 8. 4-Cyanopyridine, 98% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side reactions in Pyridinitril synthesis and prevention
Welcome to the Technical Support Center for Pyridinitril Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of pyridinitrils (cyanopyridines). Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic routes, improve yields, and ensure the highest purity of your target compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common side reactions in this compound synthesis?
-
How can I minimize the over-oxidation of my starting material during ammoxidation?
-
My reaction is producing the corresponding amide or carboxylic acid instead of the nitrile. What is causing this and how can I prevent it?
-
I am observing significant dehalogenation of my starting material. What are the best strategies to avoid this?
-
What is the best way to monitor the progress of my reaction to minimize byproduct formation?
-
-
Troubleshooting Guides
-
Problem: Low Yield of this compound and Formation of Carbon Oxides
-
Problem: Presence of Amide and Carboxylic Acid Impurities in the Final Product
-
Problem: Unwanted Dehalogenated Byproducts
-
-
Experimental Protocols
-
Protocol for the Gas-Phase Ammoxidation of 3-Picoline to 3-Cyanopyridine
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound synthesis?
A1: The side reactions encountered in this compound synthesis are highly dependent on the chosen synthetic route. However, some of the most prevalent side reactions across various methods include:
-
Over-oxidation: In gas-phase ammoxidation of picolines, the methyl group can be completely oxidized to carbon oxides (CO and CO₂), significantly reducing the yield of the desired cyanopyridine.[1] The reaction conditions, particularly temperature and catalyst choice, play a crucial role in controlling the extent of over-oxidation.[2]
-
Hydrolysis: The nitrile group of the this compound product is susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. This leads to the formation of the corresponding pyridyl amide and subsequently the pyridyl carboxylic acid.[3][4][5][6]
-
Dehalogenation: In syntheses starting from halogenated pyridines, reductive dehalogenation can occur, leading to the formation of the parent pyridine or other non-halogenated byproducts. This is a common issue in palladium-catalyzed cross-coupling reactions.[7][8]
-
Oligomerization/Polymerization: Although less commonly reported in standard laboratory syntheses, under certain conditions, cyanopyridines or reactive intermediates can undergo oligomerization or polymerization reactions.
Q2: How can I minimize the over-oxidation of my starting material during ammoxidation?
A2: Minimizing over-oxidation to carbon oxides is critical for achieving high yields in the ammoxidation of picolines. The key is to carefully control the reaction parameters:
-
Temperature: Lowering the reaction temperature can significantly reduce the rate of complete oxidation. It is essential to find the optimal temperature that allows for efficient nitrile formation without promoting excessive combustion.[2]
-
Catalyst Selection: The choice of catalyst is paramount. Vanadium-based catalysts, often supported on oxides like titania or zirconia, are commonly used. The composition and preparation of the catalyst influence its selectivity towards the nitrile.[9][10]
-
Reactant Stoichiometry: The molar ratio of ammonia and oxygen to the picoline substrate must be carefully optimized. An excess of oxygen can lead to increased formation of carbon oxides.
Q3: My reaction is producing the corresponding amide or carboxylic acid instead of the nitrile. What is causing this and how can I prevent it?
A3: The formation of amide and carboxylic acid impurities is a clear indication of nitrile hydrolysis.[3][5][6] This is typically caused by the presence of water in the reaction mixture, often in combination with acidic or basic catalysts or conditions.
Prevention Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
pH Control: If the reaction is sensitive to pH, careful control of the acidity or basicity is crucial. In some cases, the hydrolysis is pH-dependent, with different conditions favoring either the amide or the carboxylic acid.[11]
-
Controlled Work-up: During the reaction work-up, be mindful of the conditions used. Prolonged exposure to aqueous acidic or basic solutions can lead to hydrolysis of the product. Neutralize the reaction mixture promptly and extract the product into an organic solvent.
Q4: I am observing significant dehalogenation of my starting material. What are the best strategies to avoid this?
A4: Dehalogenation is a common side reaction when working with halogenated pyridines, particularly in catalytic reactions like Suzuki-Miyaura couplings.[7]
Prevention Strategies:
-
Choice of Halogen: Bromo and chloro derivatives are often superior to iodo derivatives, as they show a reduced propensity for dehalogenation.[7]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For instance, in some cases, certain phosphine ligands can promote dehalogenation. Screening different catalyst systems is often necessary.
-
Reaction Conditions: Carefully optimize the reaction temperature and time. Prolonged reaction times or high temperatures can increase the likelihood of dehalogenation.
-
Protecting Groups: In some instances, protecting the pyridine nitrogen can suppress dehalogenation.[8]
Q5: What is the best way to monitor the progress of my reaction to minimize byproduct formation?
A5: Careful reaction monitoring is essential for maximizing the yield of the desired this compound and minimizing side reactions. The choice of method depends on the reaction scale and setup:
-
Thin-Layer Chromatography (TLC): For small-scale laboratory syntheses, TLC is a simple and effective way to monitor the consumption of starting materials and the formation of the product and byproducts.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative information about the reaction mixture composition and are ideal for optimizing reaction conditions.
-
In-situ Spectroscopy: For larger-scale or industrial processes, in-situ techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time monitoring of the reaction progress.
Troubleshooting Guides
Problem: Low Yield of this compound and Formation of Carbon Oxides
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired this compound in a gas-phase ammoxidation reaction. | Over-oxidation of the picoline starting material. | 1. Reduce Reaction Temperature: Gradually decrease the reaction temperature in 10-20°C increments to find the optimal balance between conversion and selectivity.[2] 2. Optimize Oxygen Concentration: Reduce the molar ratio of oxygen to picoline in the feed gas. 3. Evaluate Catalyst Performance: Ensure the catalyst is active and has not been deactivated. Consider screening different catalyst compositions or supports (e.g., V₂O₅/TiO₂, V₂O₅/ZrO₂).[9][10] |
| Analysis of the off-gas shows high concentrations of CO and CO₂. | Excessive combustion of the organic substrate. | In addition to the solutions above, consider increasing the space velocity to reduce the residence time of the reactants in the hot zone of the reactor. |
Problem: Presence of Amide and Carboxylic Acid Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| The isolated product is contaminated with the corresponding pyridyl amide and/or carboxylic acid. | Hydrolysis of the nitrile group. [3][4][5][6] | 1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use molecular sieves if necessary. Conduct the reaction under an inert atmosphere. 2. Control pH: If using acidic or basic reagents, ensure they are added in a controlled manner. Consider using a non-aqueous acid or base source. 3. Modify Work-up Procedure: Minimize the contact time of the product with aqueous acidic or basic solutions during work-up. Neutralize the reaction mixture as soon as the reaction is complete and perform a rapid extraction. |
| The yield of the desired nitrile decreases over time, with a corresponding increase in amide/acid byproducts. | Ongoing hydrolysis during the reaction or work-up. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
Problem: Unwanted Dehalogenated Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Formation of the parent pyridine or other non-halogenated species when starting from a halogenated pyridine. | Reductive dehalogenation. [7] | 1. Change the Halogen: If possible, use a chloro or bromo derivative instead of an iodo derivative.[7] 2. Screen Catalysts and Ligands: For palladium-catalyzed reactions, experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. 3. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for this compound synthesis via ammoxidation versus the common side reactions of over-oxidation and hydrolysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Solubility of Pyridinitril for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Pyridinitril. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental setups. As a compound with significant hydrophobic properties, achieving and maintaining its solubility in aqueous-based biological assays is a critical, yet often challenging, step for obtaining reliable and reproducible data.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face. Our approach is to not only provide protocols but to explain the underlying scientific principles, empowering you to make informed decisions for your specific experimental context.
Section 1: Understanding the Core Challenge - this compound's Physicochemical Profile
Q1: Why is this compound so difficult to dissolve in my aqueous cell culture medium?
The primary reason for this compound's low aqueous solubility lies in its chemical structure. It is a highly lipophilic, or "fat-loving," molecule. This property is quantified by its LogP value (the logarithm of its partition coefficient between octanol and water), which is a strong indicator of hydrophobicity.
This compound's high XLogP3 value of approximately 3.8 indicates that it is significantly more soluble in lipids and non-polar solvents than in water.[1][2] When you introduce a concentrated stock of this compound (typically in an organic solvent like DMSO) into your aqueous cell culture medium, the compound has a strong tendency to leave the aqueous phase and aggregate with itself, leading to precipitation or "crashing out."
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source(s) |
| Molecular Formula | C₁₃H₅Cl₂N₃ | - | [1][3] |
| Molecular Weight | ~274.10 g/mol | - | [1][2] |
| XLogP3 | ~3.8 | High value indicates strong hydrophobicity and poor aqueous solubility. | [1][2] |
| Hydrogen Bond Acceptors | 3 | Fewer hydrogen bond donors/acceptors limits interaction with water. | [2] |
Section 2: The Standard Protocol and Initial Troubleshooting
Q2: What is the universally recommended first step for solubilizing this compound for in vitro use?
The industry-standard approach is to first prepare a high-concentration stock solution in a pure, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its power as a polar aprotic solvent that can dissolve a vast range of organic molecules.[4][5][6]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a biological safety cabinet). Use anhydrous, sterile-filtered DMSO suitable for cell culture to prevent contamination and degradation from water.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 0.2741 mg of this compound (Molecular Weight = 274.1 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.[4] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass) to avoid repeated freeze-thaw cycles and exposure to moisture and light. Store desiccated at -20°C or -80°C for long-term stability.
Q3: I followed the protocol, but my this compound precipitated when I diluted the DMSO stock into my cell culture medium. What's happening and what should I do?
This is the most common failure point. The precipitation occurs because the final concentration of DMSO in your medium is too low to maintain the solubility of the high concentration of this compound you are trying to achieve. Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Key Actions:
-
Optimize Dilution: Instead of pipetting the media onto the small drop of DMSO stock, add the DMSO stock dropwise into the final volume of media while vortexing or swirling. This rapid dispersion can sometimes prevent aggregation.
-
Leverage Serum: If using serum in your assay, try diluting the stock solution into serum-containing media. Hydrophobic compounds can bind to proteins like albumin, which can act as a carrier and improve apparent solubility.[7]
-
Serial Dilutions in DMSO: If you are creating a dose-response curve, it is critical to perform your serial dilutions in 100% DMSO first. Then, add the same small volume from each DMSO dilution to your wells. This ensures the final DMSO concentration is constant across all conditions.[7]
Section 3: A Critical Control - Managing Solvent Cytotoxicity
Q4: I'm concerned that the DMSO required to dissolve my compound is affecting cell health and my experimental results. How do I address this?
This is a critical concern, as solvents can have biological effects that confound results.[8][9] DMSO is known to inhibit cell proliferation and induce stress or toxicity at higher concentrations.[10][11] The "safe" concentration is highly dependent on the cell type and the duration of exposure.[12] Therefore, you must run a solvent tolerance control experiment.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells at the same density you will use for your this compound experiment. Allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a dilution series of DMSO in your complete cell culture medium. A good range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Remember to include a "no DMSO" control (medium only).
-
Treatment: Replace the medium in your cell plates with the corresponding DMSO-containing medium.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead stain.
-
Analysis: Plot cell viability (%) against DMSO concentration (%). The highest concentration of DMSO that does not cause a significant decrease in viability (e.g., >95% viable) is your maximum tolerated concentration for that cell line and assay duration. Generally, a final concentration of ≤0.5% is recommended.[10]
Caption: Conceptual relationship between DMSO concentration and cell viability.
Table 2: General DMSO Tolerance Limits in Cell Culture
| DMSO Concentration | General Effect | Recommendation | Source(s) |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. | [10] |
| 0.1% - 0.5% | The most common working range; may cause subtle effects in some sensitive cells. | Always validate with a solvent control. | [10][12] |
| > 1.0% | Often causes significant cytotoxicity or affects assay readouts. | Avoid unless absolutely necessary and effects are characterized. | [9][13] |
Section 4: Advanced Solubilization Strategies
Q5: The standard DMSO method isn't sufficient. What are my alternatives?
If you cannot achieve the desired this compound concentration within the safe DMSO limits for your cells, you can explore several advanced formulation strategies.[14][15]
Table 3: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism of Action | Pros | Cons | Starting Point |
| Co-solvents [14][16] | Adding a water-miscible organic solvent to increase the polarity of the bulk solvent. | Simple to implement. | Co-solvents (e.g., Ethanol, PEG 400) have their own toxicity profiles that must be tested.[17] | Test final concentrations of 0.5-1% Ethanol or PEG 400. |
| Surfactants [14] | Forming micelles that encapsulate the hydrophobic drug. | Can significantly increase solubility. | Surfactants (e.g., Tween® 80, Polysorbate 20) can be highly toxic to cells and interfere with membranes.[17] | Test final concentrations of 0.01-0.1%. Use with extreme caution. |
| Cyclodextrins [14][18] | Cage-like molecules that encapsulate the drug, presenting a hydrophilic exterior. | Generally have lower cytotoxicity than other methods.[13] | Can be expensive; may alter drug-target interactions if the complex does not dissociate. | Prepare a 1:1 or 1:2 molar ratio of this compound to HP-β-CD. |
Section 5: Stability and Proper Storage
Q6: How should I store my this compound solutions to ensure stability?
Improper storage can lead to degradation of the compound or precipitation from the solvent, invalidating your results.
-
Solid Compound: Store this compound powder at the temperature recommended by the supplier, protected from light and moisture.
-
DMSO Stock Solutions: As mentioned in Protocol 1, store aliquots at -20°C or -80°C under desiccated conditions. DMSO is hygroscopic (absorbs water from the air), which can reduce its solvating power and potentially lead to compound precipitation upon thawing.
-
Aqueous Working Solutions: Never store this compound in aqueous solutions. The stability of complex organic molecules in aqueous media is often poor and highly dependent on pH and temperature.[19][20][21] Always prepare fresh dilutions in your cell culture medium from the frozen DMSO stock immediately before each experiment.[22]
Section 6: Frequently Asked Questions (FAQs)
-
Q7: Can I use sonication or warming to help dissolve this compound in my final culture medium? No. While these techniques are useful for preparing the initial 100% DMSO stock, applying them to your final medium can damage media components (like serum proteins and vitamins) and stress or kill your cells.
-
Q8: What is the highest concentration of this compound I can expect to achieve in my assay? This is the critical question of "maximum aqueous solubility" and it cannot be answered universally. It depends on the exact composition of your media (especially the percentage of serum) and the final concentration of DMSO. If you consistently see precipitation above a certain concentration (e.g., 10 µM) even with 0.5% DMSO, you may be reaching the thermodynamic solubility limit of this compound in that specific system.
-
Q9: My compound still precipitates no matter what I do. What now? If you have exhausted these options, it is important to consider that the concentration you are trying to test may be physiologically irrelevant due to its inherent insolubility. It may be necessary to revise the experimental design to test concentrations that are achievable in solution.
References
-
Taşdemir, R. B., Çelebi, B., Güney, F. Ö., Uyan, F., & Dayan, S. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf SE. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Corporation. [Link]
-
Al-Adhraei, M., Al-Ghaffari, K., Al-Dhafra, B., Al-Ghamdi, S., & Ali, S. (2021). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. National Institutes of Health. [Link]
-
Cechova, K., Stibraniova, I., Galfiova, P., Balcerzak, L., Klbik, I., Waczulikova, I., & Libusa, S. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. Cryogenics 2025. [Link]
-
CAS. (n.d.). This compound. CAS Common Chemistry. [Link]
-
Nielsen, G. D., Larsen, S. T., & Wolkoff, P. (2017). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Nielsen, G. D., Larsen, S. T., & Wolkoff, P. (2017). Considerations regarding use of solvents in in vitro cell based assays. Archives of Toxicology. [Link]
-
Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
IJCRT. (2024). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts. [Link]
-
Hamzeloo-Moghadam, M., Aghdasi, M., & Fard, J. K. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
-
Nielsen, G. D., Larsen, S. T., & Wolkoff, P. (2017). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]
-
Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Smith, G. B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]
-
Abdul-Fattah, A. M., & Lechuga-Ballesteros, D. (2007). Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH. Pharmaceutical Research. [Link]
-
gChem Global. (n.d.). DMSO. gChem Global. [Link]
-
Chemolink. (n.d.). MANUFACTURER of Chemical this compound. Chemolink.com. [Link]
-
Kamal, H., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances. [Link]
-
PubMed. (1975). [Stability of 6-beta-[(hexahydro-1H-azepin-l-yl)methyleneamino]-penicillanic acid in aqueous solutions]. PubMed. [Link]
-
Benedict, R. G., Schmidt, W. H., & Coghill, R. D. (1946). The Stability of Penicillin in Aqueous Solution. Journal of Bacteriology. [Link]
-
Zour, E., et al. (1992). Stability studies of gabapentin in aqueous solutions. Pharmaceutical Research. [Link]
Sources
- 1. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
overcoming resistance mechanisms to Pyridinitril-based fungicides
Technical Support Center: Phenylpyrrole Fungicides
Navigating and Overcoming Resistance in a Research Setting
A Note on Terminology: The term "Pyridinitril" is not a standard classification for a fungicide class in contemporary literature. This guide will focus on the phenylpyrrole class of fungicides, of which Fenpiclonil is a key example. Phenylpyrroles are synthetic analogs of the natural antifungal agent pyrrolnitrin.[1][2][3] This focus allows for a technically deep and well-referenced guide based on available scientific literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding phenylpyrrole fungicides and the emergence of resistance.
Q1: What is the primary mechanism of action for phenylpyrrole fungicides like Fenpiclonil and Fludioxonil?
Phenylpyrrole fungicides disrupt multiple physiological processes in target fungi. Their primary mode of action is the inhibition of a fungal-specific hybrid histidine kinase (HHK), which is a key sensor in the High Osmolarity Glycerol (HOG) signaling pathway.[1] This pathway is crucial for how fungi adapt to osmotic stress. By activating this pathway, phenylpyrroles lead to an over-accumulation of glycerol and other metabolites, causing hyphal swelling and eventual cell bursting.[1] Additionally, they are known to interfere with glucose phosphorylation and transport-related processes.[2][4][5]
Q2: What are the principal mechanisms of resistance to phenylpyrrole fungicides?
Resistance to this class of fungicides is primarily associated with specific genetic mutations. The most well-documented mechanisms include:
-
Target-Site Mutations: Point mutations in the gene encoding the hybrid histidine kinase (HHK) can prevent the fungicide from binding to its target protein, rendering it ineffective.[1] This is the most common and significant form of resistance.
-
Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, preventing it from reaching its target at a sufficient concentration.[6][7][8][9] This mechanism can sometimes confer resistance to multiple classes of fungicides (multidrug resistance).[8][10]
Q3: How is fungicide resistance typically measured in a laboratory setting?
Resistance is quantified by determining the Effective Concentration (EC50) value, which is the concentration of the fungicide that inhibits fungal growth or spore germination by 50%.[11][12][13] This is typically done through in vitro sensitivity assays. An isolate is considered resistant if its EC50 value is significantly higher than the baseline sensitivity established for wild-type (sensitive) populations. The ratio of the EC50 of a resistant isolate to the EC50 of a sensitive isolate is known as the Resistance Factor (RF).
Q4: Are phenylpyrrole fungicides considered high-risk for resistance development?
The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their resistance risk. Phenylpyrroles (FRAC Code 12) have a complex mode of action, and for many years, field resistance was considered a low risk.[1] However, resistance has been documented in specific pathogens, emphasizing the need for vigilant monitoring and management strategies.[1] The development of resistance is highly dependent on the pathogen's biology, the fungicide use pattern, and the cropping system.[14]
Part 2: Troubleshooting Guide for Experimental Workflows
This guide provides a structured approach to diagnosing and addressing common issues encountered during research on phenylpyrrole resistance.
| Problem | Possible Cause | Suggested Solution & Rationale |
| Unexpected High EC50 Values in Baseline Sensitivity Assays | 1. Degraded Fungicide Stock: The active ingredient may have degraded due to improper storage (e.g., exposure to light or high temperatures). | Protocol: Prepare a fresh stock solution of the fungicide from a reliable source. Store all fungicide stocks in the dark at -20°C. Rationale: Accurate EC50 determination requires a precise concentration of the active compound. |
| 2. Fungicide-Media Interaction: Components in the growth medium (e.g., complex carbohydrates, lipids) may bind to or inactivate the fungicide. | Protocol: Test sensitivity on a minimal, defined medium (e.g., Czapek-Dox) in parallel with a rich medium (e.g., PDA).[15] Rationale: This helps determine if the medium composition is influencing the apparent sensitivity of the isolates. | |
| 3. Solvent Effects: The solvent used to dissolve the fungicide (e.g., DMSO, ethanol) may be inhibiting fungal growth at the concentrations used in the assay. | Protocol: Always include a "solvent control" plate in your assay, containing the highest concentration of the solvent used in the fungicide dilutions. Rationale: This control allows you to differentiate between the effect of the fungicide and the effect of the solvent. | |
| Isolates Show High Resistance, but No Target-Site Mutation is Found | 1. Efflux Pump Overexpression: The resistance may be due to the increased activity of ABC or MFS transporters pumping the fungicide out of the cell.[6][8][9] | Protocol 1: Perform a quantitative reverse transcription PCR (qRT-PCR) to compare the expression levels of known transporter genes in resistant vs. sensitive isolates. Protocol 2: Conduct a fungicide sensitivity assay in the presence and absence of an efflux pump inhibitor (e.g., verapamil). A significant decrease in EC50 in the presence of the inhibitor suggests efflux pump involvement. Rationale: These methods directly test for the involvement of non-target-site efflux mechanisms. |
| 2. Novel Resistance Mechanism: The isolate may possess a previously uncharacterized resistance mechanism, such as fungicide detoxification or an alteration in a downstream signaling component. | Protocol: Employ next-generation sequencing approaches, such as whole-genome sequencing of the resistant isolate and comparison to a sensitive reference strain, to identify novel mutations or gene expression changes.[16][17] Rationale: An unbiased, genome-wide approach is necessary when common mechanisms have been ruled out. | |
| Inconsistent Results in Spore Germination Assays | 1. Variable Spore Viability/Age: Spores harvested from older cultures or those stored improperly may have reduced viability, leading to erratic germination. | Protocol: Standardize spore production by using cultures of a consistent age (e.g., 7-10 days). After harvesting, determine spore viability (e.g., with a vital stain like fluorescein diacetate) and adjust spore concentrations accordingly. Rationale: A standardized and viable inoculum is critical for reproducible assay results. |
| 2. Carry-over of Nutrients: Spores harvested in a nutrient-rich solution may carry enough nutrients to initiate germination, masking the inhibitory effects of the fungicide. | Protocol: Wash harvested spores at least twice by centrifuging them and resuspending the pellet in sterile, deionized water or a minimal buffer before use in the assay. Rationale: This ensures that germination is dependent on the nutrients provided in the assay medium and is not an artifact of the harvesting process. | |
| PCR Amplification of Target Gene Fails or Yields Non-Specific Products | 1. Poor DNA Quality: The presence of PCR inhibitors (e.g., polysaccharides, phenolic compounds) co-extracted from the fungus can prevent amplification. | Protocol: Use a commercial fungal DNA extraction kit that includes steps for inhibitor removal. Assess DNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and gel electrophoresis. Rationale: High-purity DNA is essential for successful PCR. |
| 2. Primer Mismatch: The primer sequences, often designed from a reference genome, may not perfectly match the homologous region in your fungal species or isolate due to genetic variation. | Protocol: Design degenerate primers for conserved regions flanking your target site. Alternatively, perform a gradient PCR to find the optimal annealing temperature for your specific primers and template DNA. Rationale: Optimizing primer design and annealing conditions increases the specificity and yield of the PCR reaction. |
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth)
This protocol determines the EC50 value of a fungicide against a fungal isolate.[11][13][18]
-
Preparation:
-
Prepare Potato Dextrose Agar (PDA) or a suitable defined medium and sterilize by autoclaving.
-
Prepare a 10,000 ppm stock solution of Fenpiclonil in DMSO. Store at -20°C.
-
Cool the autoclaved medium to 50-55°C in a water bath.
-
-
Plate Preparation:
-
Serially dilute the fungicide stock solution to create a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 ppm).
-
Add the appropriate volume of each fungicide dilution to molten agar to achieve the desired final concentrations. Include a solvent-only control.
-
Pour the amended agar into 90 mm Petri plates and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of a 5-7 day old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.
-
-
Incubation & Measurement:
-
Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25°C).
-
Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate reaches approximately 80% of the plate diameter.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
Use statistical software (e.g., R, SAS) to perform a probit or logistic regression analysis to calculate the EC50 value.
-
Protocol 2: Molecular Detection of Target-Site Mutations
This workflow outlines the process for identifying point mutations in the hybrid histidine kinase gene.[16][19][20]
-
Fungal DNA Extraction:
-
Grow the fungal isolate in liquid medium (e.g., Potato Dextrose Broth) for 3-5 days.
-
Harvest the mycelium by vacuum filtration and freeze-dry or grind in liquid nitrogen.
-
Extract genomic DNA using a commercial fungal DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Design primers flanking the known mutation hotspots in the hybrid histidine kinase gene.
-
Set up a PCR reaction using a high-fidelity DNA polymerase. A typical reaction includes: 100 ng template DNA, 10 µM each primer, 10 mM dNTPs, 1X reaction buffer, and 1 unit of polymerase.
-
Perform PCR with an optimized thermal cycling program (e.g., 95°C for 5 min; 35 cycles of 95°C for 30s, 55-60°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min).
-
-
Sequencing and Analysis:
-
Verify the PCR product size and purity on an agarose gel.
-
Purify the PCR product using a commercial cleanup kit.
-
Send the purified product for Sanger sequencing using both the forward and reverse PCR primers.
-
Align the resulting sequences with the wild-type reference sequence using bioinformatics software (e.g., BLAST, ClustalW) to identify any nucleotide changes that result in amino acid substitutions. A unified nomenclature for describing mutations should be used where possible.[21]
-
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
This protocol quantifies the relative expression of transporter genes.
-
RNA Extraction and cDNA Synthesis:
-
Expose both sensitive and resistant fungal isolates to a sub-lethal concentration (e.g., EC25) of the fungicide for a defined period (e.g., 6 hours). Include an untreated control.
-
Harvest mycelium and immediately extract total RNA using a TRIzol-based method or a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Design qPCR-specific primers for your target transporter genes and a stable reference gene (e.g., actin, tubulin, GAPDH).
-
Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.
-
Analyze the results using the 2^-ΔΔCt method to calculate the fold change in gene expression in the resistant isolate relative to the sensitive isolate.
-
Visualizations
Phenylpyrrole Mode of Action and Resistance
Caption: A step-by-step workflow for diagnosing resistance mechanisms.
References
-
Fungicide Resistance Management. (n.d.). Oklahoma State University Extension. [Link]
-
How to Manage Fungicide Resistance. (n.d.). Pesticide Environmental Stewardship. [Link]
-
Fungicide Resistance Management Strategies. (n.d.). CropLife Australia. [Link]
-
Managing Fungicide Resistance. (n.d.). ADAMA. [Link]
-
Combatting Fungicide Resistance: Expert Tips from Sylvite. (n.d.). Sylvite. [Link]
-
Thind, T. S. (2012). Fungicide resistance in crop protection: risk and management. CABI. [Link]
-
Strategies for managing fungicide resistance. (2024, May 18). Orchardly® Grow. [Link]
-
Brent, K. J., & Hollomon, D. W. (2007). Fungicide Resistance in Crop Pathogens: How Can It Be Managed? FRAC. [Link]
-
Jespers, A. B. K. (1994). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. [Link]
-
Lucas, J. A., Hawkins, N. J., & Fraaije, B. A. (2025). Molecular Monitoring of Fungicide Resistance in Crop Phytopathogens. Phytopathology, 115(5). [Link]
-
Fillinger, S., & Walker, A. S. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 1980. [Link]
-
Garcia-Rodas, R., Cordero, R. J. B., et al. (2022). An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans. mBio, 13(4), e0134422. [Link]
-
Mair, W., Lopez-Ruiz, F., et al. (2016). Proposal for a unified nomenclature for target-site mutations associated with resistance to fungicides. Pest Management Science, 72(8), 1449-1459. [Link]
-
Garcia-Rodas, R., Cordero, R. J. B., et al. (2022). An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans. mBio, 13(4). [Link]
-
Molecular Tools for Detection of Plant Pathogenic Fungi and Fungicide Resistance. (n.d.). [Link]
-
Michailides, T. J., & Ma, Z. (2006). Conventional and molecular assays aid diagnosis of crop diseases and fungicide resistance. California Agriculture, 60(3), 138-143. [Link]
-
Garcia-Rubio, R., Mellado, E., & Alastruey-Izquierdo, A. (2020). Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives. Journal of Fungi, 6(4), 212. [Link]
-
Neelabh, & Singh, K. (2018). ABC and MFS Transporters: A reason for Antifungal drug resistance. Archives of Biotechnology and Biomedicine, 2, 001-007. [Link]
-
Molecular diagnostics to identify fungicide resistance in New Zealand vineyards. (2025, February 1). New Zealand Winegrower. [Link]
-
Jespers, A. B. K. (1994). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. Wageningen University. [Link]
-
Screening for fungicide resistance in orchard fruit: Biochemical and molecular analyses. (n.d.). [Link]
-
Significance of ABC transporters in fungicide sensitivity and resistance. (n.d.). FAO AGRIS. [Link]
-
Jespers, A. B. K. (1993). Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. [Link]
-
Fenpiclonil (Ref: CGA 142705). (n.d.). AERU - University of Hertfordshire. [Link]
-
Secor, G. A., & Rivera, V. V. (2012). Fungicide resistance assays for fungal plant pathogens. Methods in Molecular Biology, 835, 399-406. [Link]
-
Garcia-Rodas, R., Cordero, R. J. B., et al. (2022). An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans. ProQuest. [Link]
-
Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum. (n.d.). [Link]
-
Researchers develop technique for detecting fungicide resistance. (2024, August 14). Cultivar Magazine. [Link]
-
Chen, S., Wang, J., & Zhou, M. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 812-825. [Link]
-
Zhang, C., Liu, Z., et al. (2025). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. Journal of Fungi, 11(5), 488. [Link]
-
'Next-gen' monitoring improving fungicide resistance detection. (2024, February 9). GRDC's Groundcover. [Link]
-
Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. (2015, May 28). [Link]
-
Oliver, R., Hane, J., et al. (2024). The 2023 update of target site mutations associated with resistance to fungicides and a web-tool to assist label design. Journal of Plant Diseases and Protection. [Link]
-
Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold. (n.d.). [Link]
-
Li, G. Q., Wang, J. X., et al. (2017). Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum. Phytopathology, 107(7), 845-853. [Link]
-
Secor, G. A., & Rivera, V. V. (2012). Fungicide Resistance Assays for Fungal Plant Pathogens. Springer Nature Experiments. [Link]
-
Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (1994). Semantic Scholar. [Link]
-
A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. (2009). Pest Management Science, 65(10), 1109-1117. [Link]
-
Acidic derivatives of the fungicide fenpiclonil: effect of adding a methyl group to the N-substituted chain on systemicity and fungicidal activity. (2004). Pest Management Science, 60(11), 1100-1106. [Link]
-
Yin, Y., Liu, X., & Ma, Z. (2021). Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review. DRUM. [Link]
-
Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2017). Molecules, 22(12), 2110. [Link]
-
Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2017). Molecules, 22(12). [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. (2019). Pest Management Science, 75(4), 1034-1043. [Link]
-
Piilin | PI Industries Polyoxin D Zinc Salt Fungicide. (n.d.). PI Industries. [Link]
Sources
- 1. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. (1994) | A.B.K. Jespers | 7 Citations [scispace.com]
- 3. Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum. | Semantic Scholar [semanticscholar.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Fenpiclonil (Ref: CGA 142705) [sitem.herts.ac.uk]
- 6. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biotechmedjournal.com [biotechmedjournal.com]
- 9. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 10. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - ProQuest [proquest.com]
- 11. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 14. extension.okstate.edu [extension.okstate.edu]
- 15. Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Researchers develop technique for detecting resistance to fungicides - Revista Cultivar [revistacultivar.com]
- 18. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 19. californiaagriculture.org [californiaagriculture.org]
- 20. bri.co.nz [bri.co.nz]
- 21. Proposal for a unified nomenclature for target‐site mutations associated with resistance to fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Pyridinitril in Solution
Welcome to the technical support center for Pyridinitril. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for ensuring the accuracy of experimental results and the efficacy and safety of potential therapeutic applications.
This guide moves beyond a simple checklist of procedures. It delves into the underlying chemical principles governing the stability of this compound, a molecule we will consider as a representative nitrile-containing pyridine derivative. By understanding the "why" behind the "how," you will be better equipped to troubleshoot unexpected results and proactively design robust experimental and formulation strategies.
Section 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is influenced by a combination of factors related to its chemical structure, which includes both a pyridine ring and a nitrile group. Key factors include:
-
pH: The pyridine ring is susceptible to changes in pH, which can affect its protonation state and reactivity. The nitrile group can undergo hydrolysis, a reaction that is often pH-dependent.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[2][3]
-
Light Exposure: Pyridine-containing compounds can be susceptible to photodegradation. Exposure to UV or even ambient light can lead to isomerization or other photochemical reactions.[4][5][6][7][8]
-
Solvent Composition: The choice of solvent can impact the solubility and stability of this compound. Protic solvents, for instance, may participate in hydrolysis reactions.[9][10]
-
Presence of Oxidizing Agents: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.
Q2: I'm observing a loss of this compound concentration in my stock solution over time. What is the likely cause?
A gradual loss of concentration is often indicative of chemical degradation. The most probable cause is hydrolysis of the nitrile group, especially if the solution is aqueous and not buffered to an optimal pH.[11][12][13] To confirm this, you can analyze your sample for the appearance of the corresponding carboxylic acid or amide, which are the primary hydrolysis products. Another possibility is adsorption to the container surface, particularly with plasticware.
Q3: Can I autoclave my this compound solution to sterilize it?
Autoclaving involves high temperatures and is generally not recommended for this compound solutions without prior validation. The heat can significantly accelerate hydrolytic degradation.[2] For sterilization, sterile filtration using a 0.22 µm filter is a much safer alternative that minimizes the risk of chemical degradation.
Q4: How should I store my this compound stock solutions?
For optimal stability, stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) and protected from light.[14] The choice of storage temperature may depend on the solvent used to prevent freezing. Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles and minimize exposure to ambient conditions.
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause 1: Degradation of this compound in the assay medium.
-
Why it happens: The pH and temperature of the cell culture or assay buffer may not be optimal for this compound stability. Over the course of a multi-day experiment, significant degradation can occur, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Assess Stability in Assay Medium: Prepare a solution of this compound in the assay medium at the final working concentration. Incubate it under the exact conditions of your assay (temperature, CO2, etc.) for the same duration.
-
Analyze for Degradation: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by a stability-indicating method like HPLC to quantify the remaining this compound and detect any degradation products.[15][16]
-
Mitigation: If degradation is observed, consider preparing fresh dilutions of this compound immediately before each treatment or replenishing the medium with freshly prepared compound at regular intervals.
-
-
-
Possible Cause 2: Photodegradation during experimental setup.
-
Why it happens: Many laboratory environments have significant ambient light. If this compound is sensitive to light, exposure during weighing, dissolution, and addition to assay plates can lead to degradation.[4]
-
Troubleshooting Steps:
-
Perform a Forced Photodegradation Study: Expose a solution of this compound to a controlled light source as per ICH Q1B guidelines.[5][6][7] Analyze the sample by HPLC to identify any photodegradants.
-
Mitigation: Work under subdued light or use amber-colored labware to protect the compound from light exposure.
-
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Formation of degradation products.
-
Why it happens: The appearance of new peaks is a clear indication that this compound is degrading. The identity of these peaks can provide valuable clues about the degradation pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
-
Explanation of Workflow:
-
Start by analyzing a freshly prepared "time zero" sample to rule out the possibility that the unknown peak is an impurity from the starting material.
-
If the peak is absent at time zero, it is a degradant. Use techniques like LC-MS and NMR to determine its structure.[17]
-
Based on the structure, hypothesize the degradation mechanism (e.g., addition of a water molecule suggests hydrolysis).
-
Modify the experimental conditions to disfavor this pathway (e.g., for hydrolysis, adjust the pH to a more stable range).
-
Re-analyze the sample to confirm that the modification has reduced or eliminated the formation of the degradation product.
-
-
Section 3: Experimental Protocols for Stability Assessment
A proactive approach to stability testing is crucial. The following are standard protocols for assessing the stability of this compound.
Protocol 1: pH-Dependent Stability Study
This study determines the stability of this compound across a range of pH values.
-
Prepare Buffers: Prepare a series of buffers covering a pH range relevant to your application (e.g., pH 3, 5, 7.4, 9).
-
Prepare Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). Dilute the stock solution into each buffer to a final concentration appropriate for your analytical method. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.
-
Incubate Samples: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sample Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t½) at each pH.
Table 1: Example Data from a pH Stability Study
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 3.0 | 37 | 0.005 | 138.6 |
| 5.0 | 37 | 0.002 | 346.5 |
| 7.4 | 37 | 0.010 | 69.3 |
| 9.0 | 37 | 0.050 | 13.9 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Photostability Study
This protocol assesses the impact of light on this compound stability, following ICH Q1B guidelines.[5][6][7]
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert and transparent container. Also, prepare a solid sample of this compound spread thinly in a suitable container.[8]
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.
-
Sample Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method. Compare the chromatograms for any new peaks and any decrease in the main peak area.
-
Evaluation: A significant change in the light-exposed sample compared to the dark control indicates photosensitivity.
Section 4: Visualizing Degradation Pathways
Understanding the potential degradation pathways of this compound is key to predicting and mitigating stability issues. Based on its structure as a nitrile-containing pyridine derivative, two primary degradation pathways are of concern: hydrolysis of the nitrile group and modification of the pyridine ring.
Caption: Potential degradation pathways for a generic this compound structure.
This diagram illustrates that this compound can degrade via two main routes. The nitrile group can undergo a two-step hydrolysis, first to an amide intermediate and then to the final carboxylic acid.[11] Concurrently, the pyridine ring itself can be oxidized to an N-oxide or hydroxylated, which can lead to further ring-cleavage products.[18][19][20]
By understanding these potential transformations, you can develop analytical methods to monitor for these specific degradants and design formulations or experimental conditions that minimize their formation.
References
-
Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH. Available at: [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. Available at: [Link]
-
Initial kinetic rates of nitrile hydrolysis (μmol mg −1 min - ResearchGate. Available at: [Link]
-
Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry - PubMed. Available at: [Link]
-
Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan - PubMed. Available at: [Link]
-
Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed. Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
-
Quantification of pyritinol in solid pharmaceutical formulation by high-performance thin-layer chromatography-ultraviolet detection and selectivity evaluation by mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]
-
Stability-Indicating Methods for Determination of Pyritinol Dihydrochloride in the Presence of Its Precursor and Degradation Product by Derivative Spectrophotometry | Request PDF - ResearchGate. Available at: [Link]
-
Solution Stability of Pharmaceutical Cocrystals | Request PDF - ResearchGate. Available at: [Link]
-
Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]
-
ICH guideline for photostability testing: aspects and directions for use - PubMed. Available at: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Available at: [Link]
-
Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide - PubMed. Available at: [Link]
-
Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC - PubMed Central. Available at: [Link]
-
Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - NIH. Available at: [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC. Available at: [Link]
-
Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. - DTIC. Available at: [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. Available at: [Link]
-
Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2 - ResearchGate. Available at: [Link]
-
Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PubMed. Available at: [Link]
-
The stability of penicillin in aqueous solution - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 10. The stability of penicillin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Assay Conditions for Pyridinitril and Novel Mitochondrial Modulators
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance for establishing and troubleshooting assays to measure the activity of Pyridinitril (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) and other novel compounds with potential effects on mitochondrial function.
The precise mechanism of action for this compound is not extensively documented in publicly available literature. Therefore, this guide is structured as a decision-making and troubleshooting framework to help you characterize its activity, or that of any exploratory compound, from first principles. We will focus on assays designed to determine if a compound inhibits the electron transport chain or acts as a mitochondrial uncoupler, two common mechanisms for molecules affecting cellular bioenergetics.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Assay Design
This section addresses foundational questions for researchers beginning to characterize a compound like this compound.
Q1: My compound, this compound, is a pyridine-dicarbonitrile. Where do I start to determine its biological activity?
The pyridine-dicarbonitrile scaffold is present in molecules with diverse biological activities, including anti-prion and anticancer effects.[1][2] Given this chemical diversity, a logical starting point is to investigate its impact on a central cellular process, such as mitochondrial respiration. Many cytotoxic compounds ultimately affect mitochondrial function.
Initial screening should focus on cellular oxygen consumption rate (OCR), as this provides a holistic view of oxidative phosphorylation.
Q2: What is the difference between a mitochondrial inhibitor and an uncoupler?
Mitochondrial inhibitors block the flow of electrons at a specific complex in the electron transport chain (ETC), leading to a decrease in both oxygen consumption and ATP synthesis.[3][4][5] In contrast, mitochondrial uncouplers disrupt the proton gradient across the inner mitochondrial membrane, causing the ETC to work at a maximal rate to try and re-establish the gradient.[6][7][8] This leads to a sharp increase in oxygen consumption but a steep decline in ATP production, as the energy from the proton gradient is dissipated as heat.[8]
Q3: What are the primary assays to differentiate between inhibition and uncoupling?
Three key assays, often performed sequentially or in parallel, can elucidate the mechanism:
-
Oxygen Consumption Rate (OCR) Measurement: Assesses the overall activity of the ETC.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Measures the proton gradient, which is the driving force for ATP synthesis.
-
ATP Production Assay: Directly quantifies the output of oxidative phosphorylation.
The expected outcomes for an inhibitor versus an uncoupler in these assays are summarized below:
| Assay | Mitochondrial Inhibitor Effect | Mitochondrial Uncoupler Effect |
| Oxygen Consumption Rate (OCR) | Decrease | Increase (followed by decrease at high concentrations) |
| Mitochondrial Membrane Potential | Increase or no change (hyperpolarization) | Decrease (depolarization) |
| ATP Production | Decrease | Decrease |
Q4: What are common positive controls for these assays?
Using well-characterized compounds is critical for validating your assay setup.
| Mechanism | Compound | Typical Assay Concentration |
| Complex I Inhibitor | Rotenone | 0.1 - 1 µM |
| Complex III Inhibitor | Antimycin A | 0.1 - 1 µM |
| ATP Synthase Inhibitor | Oligomycin | 0.1 - 1 µM |
| Uncoupler | FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) | 0.1 - 2 µM |
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the key assays.
Workflow for Characterizing a Novel Compound
The following diagram illustrates a logical workflow for characterizing the mitochondrial activity of a compound like this compound.
Sources
- 1. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncouplers of oxidative phosphorylation | PPTX [slideshare.net]
Technical Support Center: Pyridinitril Production Scale-Up
Welcome to the Technical Support Center for Pyridinitril Production Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to bridge the gap between laboratory-scale success and robust, scalable manufacturing by addressing the specific, practical challenges encountered during process scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise when planning the scale-up of a this compound synthesis campaign.
Q1: We have a high-yielding this compound synthesis at the 10g lab scale. What are the most common pitfalls we should anticipate when scaling to a 1kg pilot batch?
A1: The transition from benchtop to pilot plant introduces challenges that are often not apparent at the lab scale. The most significant pitfalls arise from the non-linear scaling of physical parameters.[1] Key areas of concern include:
-
Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask with an ice bath can become dangerous runaway reactions in a large reactor where the surface-area-to-volume ratio is much lower.[1] Inadequate heat removal can lead to byproduct formation, product degradation, and critical safety hazards.
-
Mass Transfer & Mixing: What appears as instantaneous mixing in a flask can be significantly slower and less efficient in a large vessel.[2] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased impurity formation and reduced yield.[1]
-
Reagent Addition: The rate of reagent addition, often a trivial factor in the lab, becomes a critical process parameter (CPP) at scale. A slow addition that works in the lab might be impractically long at scale, while a fast addition can overwhelm the reactor's heat removal capacity or create unwanted side reactions.
-
Crystallization & Isolation: Crystallization processes are highly sensitive to cooling rates, agitation, and seeding protocols.[1] A procedure that yields well-formed, easily filterable crystals in the lab may produce fine powders or oils at scale, complicating isolation and drying.
Q2: How do we establish a robust design space for our process before the first pilot run?
A2: Establishing a design space is crucial for a successful and reproducible scale-up. This is best achieved using a Quality by Design (QbD) approach, often supplemented with Design of Experiments (DoE).[1][2] The goal is to understand how process parameters affect critical quality attributes (CQAs).
-
Identify Critical Process Parameters (CPPs): Brainstorm all potential parameters that could affect the reaction. For a typical this compound synthesis, this would include temperature, reaction time, reagent stoichiometry, addition rates, and mixing speed.
-
Define Critical Quality Attributes (CQAs): Determine the key metrics for success. These are typically product purity (e.g., by HPLC), yield, and the concentration of specific impurities.
-
Perform a Risk Assessment: Use a tool like a Failure Mode and Effects Analysis (FMEA) to rank the parameters based on their likely impact on CQAs. This helps focus your experimental efforts.
-
Execute a Design of Experiments (DoE): At the lab scale, systematically vary the high-impact CPPs to build a statistical model of the process. This allows you to understand not just the effect of individual parameters but also their interactions.[1]
-
Utilize Process Simulation: Software like Dynochem or VisiMix can be used to model scale-dependent factors like mixing and heat transfer, predicting how the optimal lab conditions will translate to the pilot plant reactor geometry.[1]
Part 2: Troubleshooting Guide: Reaction & Synthesis
This section focuses on specific problems encountered during the synthesis stage of the scale-up process.
Q3: Our pilot batch shows a significant drop in yield and an increase in a specific, highly colored byproduct compared to the lab-scale runs. What is the likely cause?
A3: This is a classic scale-up problem, often pointing to issues with thermal control or mixing. In many pyridine or pyrimidine syntheses, competing side reactions like the Hantzsch dihydropyridine synthesis can occur, which are often favored at higher temperatures.[3][4]
-
Causality: In a large reactor, inefficient heat removal can cause the internal temperature to be significantly higher than the jacket temperature reading, especially near the point of reagent addition. These "hot spots" can accelerate side reactions that were negligible at the well-controlled lab scale.
-
Troubleshooting Workflow:
-
Thermal Hazard Analysis: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the reaction's heat flow. This provides critical data for ensuring the pilot reactor can safely handle the thermal load.[1]
-
Monitor Internal Temperature: Ensure the pilot reactor is equipped with an internal temperature probe (baffle probe is ideal) in addition to the jacket probe. The internal temperature is the true indicator of the reaction conditions.
-
Optimize Reagent Addition: Slow down the addition rate of the limiting reagent. Consider a subsurface addition to improve dispersion and minimize localized high concentrations.
-
Evaluate Mixing Efficiency: Review the reactor's agitator type, speed (RPM), and position. Poor mixing can be a root cause of hot spots.[1] Computational Fluid Dynamics (CFD) modeling can be used for in-depth analysis if the problem persists.
-
Diagram: Troubleshooting Low Yield & High Impurities
Caption: Troubleshooting workflow for low yield and high byproduct formation during scale-up.
Q4: The reaction is stalling and failing to reach full conversion in the pilot reactor, even after extended reaction times. Reactant purity is confirmed to be high. What should we investigate?
A4: Incomplete conversion, when reactant purity is not the issue, often points to problems with catalyst activity, mass transfer limitations, or the presence of an inhibitor introduced by the new equipment.
-
Catalyst Deactivation: If using a heterogeneous catalyst, ensure it wasn't damaged during charging or that fines are not blocking active sites. For homogeneous catalysts, check for potential leaching of materials from the reactor (e.g., metals) that could act as poisons.
-
Solid-Liquid Mass Transfer: If one of your reactants is a solid, its dissolution rate can become the rate-limiting step at a larger scale. Inefficient mixing may not provide enough energy to keep solids suspended, reducing the available surface area for reaction.
-
Inhibitors: Leaching from new gaskets, hoses, or even trace cleaning agents in the reactor can inhibit the reaction.
-
Protocol: Investigating Reaction Stalling
-
Sampling and Analysis: Take a sample from the stalled reaction. In the lab, add a fresh portion of the catalyst. If the reaction restarts, catalyst deactivation or insufficient initial charge is the likely cause.
-
Solubility Study: Determine the solubility of your solid reactants in the reaction solvent at the process temperature. Ensure the system is not operating under saturation, which could lead to dissolution-rate-limited kinetics.
-
Equipment Blank Run: Perform a "blank run" by refluxing the solvent and any soluble reagents (without the limiting reactant or catalyst) in the reactor for the full process duration. Analyze the solvent for any leached materials.
-
Increase Agitation: At pilot scale, run a test at a higher agitation rate to see if reaction kinetics improve. This can be a simple diagnostic for mass transfer limitations.
-
Part 3: Troubleshooting Guide: Purification & Isolation
This section deals with challenges that occur after the reaction is complete, during work-up, purification, and final product isolation.
Q5: During the aqueous work-up, we are experiencing a persistent emulsion that was not present in the lab. How can we resolve this at scale?
A5: Emulsion formation is a common interfacial tension problem exacerbated by the high-shear environment of mechanical agitators in large reactors, which is very different from a gentle shake in a lab separatory funnel.
-
Causality: High-speed mixing can disperse one liquid phase into another as microscopic droplets, which are stabilized by fine particulates or surface-active impurities, preventing coalescence.
-
Troubleshooting & Mitigation:
| Strategy | Description | Rationale |
| Reduce Agitation | Decrease the mixer RPM during the extraction and phase separation steps. | Minimizes the shear energy that creates the emulsion. |
| Add Brine | Introduce a saturated sodium chloride solution to the aqueous phase. | Increases the ionic strength and density of the aqueous phase, helping to break the emulsion. |
| Change Solvent | Use a more non-polar organic solvent (e.g., switch from EtOAc to Toluene or Heptane). | Can alter the interfacial tension and reduce the tendency for emulsion formation. |
| Filter Before Extraction | If fine solids are present, filter the crude reaction mixture before the aqueous wash. | Removes the solid particulates that can stabilize emulsions at the phase interface. |
| Increase Temperature | Gently warm the mixture (if product is stable). | Can decrease viscosity and alter interfacial tension to promote phase separation. |
Q6: The product that crystallized easily in the lab is oiling out or forming an unfilterable solid in the pilot plant. How can we develop a robust crystallization protocol?
A6: This is typically caused by a higher concentration of impurities or a cooling rate that is too rapid for the given volume, leading to nucleation overwhelming crystal growth.[1]
-
Causality: At scale, the cooling process is harder to control uniformly. The reactor walls will cool much faster than the bulk solution, causing rapid nucleation and the formation of small, poorly-defined particles or an amorphous oil. Impurities that were present in trace amounts in the lab can act as crystal growth inhibitors at the higher concentrations found in a pilot batch.
-
Protocol: Developing a Scalable Crystallization Process
-
Determine Metastable Zone Width (MSZW): Use a tool with in-situ turbidity probes (like a Crystal16 or EasyMax) to determine the temperature range between cloud point (nucleation) and dissolution. A wider MSZW offers a more controllable process.[5]
-
Controlled Cooling: Implement a slow, linear cooling ramp in the pilot reactor. Avoid "crash cooling" with a fully open cooling valve. A typical starting point is a ramp of 5-10°C per hour.
-
Seeding Strategy: Develop a seeding protocol. The goal is to introduce a small quantity of crystalline material within the MSZW to control nucleation. The seed should be added at a temperature where the solution is supersaturated but not yet spontaneously nucleating.
-
Anti-Solvent Addition: If using an anti-solvent, control the addition rate carefully. Adding it too quickly will generate localized high supersaturation, leading to oiling out.
-
Aging Periods: Hold the slurry at key temperatures (e.g., after seeding and at the final temperature) to allow for crystal growth and potential phase transitions (polymorph control) to occur.
-
Part 4: Analytical & Process Control
Q7: How can we monitor our reaction's progress in real-time during a large-scale run without relying solely on slow, offline HPLC analysis?
A7: Implementing Process Analytical Technology (PAT) is key for real-time monitoring and control.[6][7] This provides immediate insight into the reaction's progress, allowing for adjustments and ensuring consistency between batches.
-
At-Line HPLC/UPLC: This is a significant step up from offline analysis. An automated system can pull a sample from the reactor, dilute it, and inject it into an HPLC located next to the production line. This reduces the analysis time from hours to minutes.[6]
-
In-Situ Spectroscopy:
-
FTIR/Raman: An immersion probe can be inserted directly into the reactor. By tracking the disappearance of a key reactant peak or the appearance of a product peak, you can monitor the reaction kinetics in real-time. This is a non-invasive, continuous technique.[7]
-
FBRM (Focused Beam Reflectance Measurement): For crystallization processes, an FBRM probe can monitor particle size and count in real-time, providing precise control over nucleation and growth.[5]
-
Diagram: Process Analytical Technology (PAT) Integration
Caption: Integration of PAT tools for real-time monitoring and control of a pilot-scale reactor.
References
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Neuland Labs.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today.
- Milne, J. J. (2017). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology.
- Reisman, H. B. (1993). Problems in scale-up of biotechnology production processes. Critical Reviews in Biotechnology.
- Nagy, Z. K., & Fevotte, G. (2025). Crystallization process monitoring and control using process analytical technology.
- Saleh, E., et al. (2025).
- Ticar, B., et al. (2025). Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line.
- Middleton, J. C., & Tipton, A. J. (2025). Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production. 1: Potential Scale-up Obstacles.
- Milne, J. J. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. PubMed.
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Pyridinitril Synthesis
A Guide to Minimizing Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for Pyridinitril synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing high-purity cyanopyridines. Achieving minimal impurity levels is paramount for reliable downstream applications, from fundamental research to the synthesis of active pharmaceutical ingredients (APIs). This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common challenges, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs): The Foundations of Purity Control
This section addresses high-level questions regarding the synthesis of pyridinitrils, using 2-Cyanopyridine (also known as picolinonitrile) as a primary example.
Q1: What are the principal synthetic routes to 2-Cyanopyridine, and how do they influence the impurity profile?
A1: There are three main approaches for preparing 2-cyanopyridines, each with a characteristic set of potential impurities[1]:
-
Ammoxidation of Picolines: This is the dominant industrial method, involving the gas-phase reaction of 2-methylpyridine (α-picoline) with ammonia and air over a metal oxide catalyst at high temperatures.[1][2] While efficient for large-scale production, it can lead to impurities from incomplete conversion (residual 2-methylpyridine) or over-oxidation, forming pyridine-2-carboxamide (picolinamide) and picolinic acid.[3][4]
-
Cyanation of Pyridine Derivatives: This laboratory-scale approach involves introducing a cyano group via nucleophilic substitution. Common variations include:
-
Reaction with Pyridine N-Oxides: Treating an activated pyridine N-oxide with a cyanide source is a versatile method.[1][5]
-
Substitution of Halopyridines: The Rosenmund-von Braun reaction, which uses a copper(I) cyanide reagent to displace a halide, is a classic example.[6][7] A key drawback is the use of heavy metals, which can result in toxic effluents and require extensive purification to remove metal traces.[8]
-
-
Dehydration of Pyridine-2-carboxamide: The dehydration of the corresponding amide (picolinamide) using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) is a direct route to the nitrile.[9][10] The primary impurity concern here is incomplete reaction, leaving residual starting amide.
Q2: What is the single most common and critical impurity in this compound synthesis?
A2: Unquestionably, the most prevalent impurities are the products of hydrolysis : the corresponding amide (e.g., picolinamide) and carboxylic acid (e.g., picolinic acid).[11][12] The nitrile group is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acidic or basic conditions. This can occur during the reaction itself if water is present or, more commonly, during aqueous workup procedures. The yields of these hydrolysis products can range from trace amounts to significant percentages (0.5% to 5%) if conditions are not rigorously controlled.[11]
Q3: Why is strict control of reaction temperature so vital for purity?
A3: Temperature control is crucial for two primary reasons:
-
Selectivity: Many of the reactions involved have narrow optimal temperature ranges. For instance, in ammoxidation, temperatures that are too low result in poor conversion, while excessively high temperatures can lead to decreased selectivity and the formation of degradation byproducts.[3] An optimal temperature of around 480°C has been reported for high selectivity in certain ammoxidation processes.[3][4]
-
Impurity Stability: Elevated temperatures can promote the degradation of both the desired product and impurities. For example, during the synthesis of picolinic acid via hydrolysis of 2-cyanopyridine, temperatures should be kept below 135°C to prevent decarboxylation of the acid product to form pyridine.[11]
Q4: Which analytical methods are essential for accurately assessing this compound purity?
A4: A multi-technique approach is recommended for robust purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination, capable of separating and quantifying the main this compound peak from non-volatile impurities like the corresponding amide and acid.[13][14][15] A reverse-phase C18 column with UV detection is a common setup.[13]
-
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is ideal for detecting volatile impurities, including residual solvents and unreacted starting materials like 2-methylpyridine.[14][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for characterizing the structure of any unknown impurities that are isolated.[1]
-
Infrared (IR) Spectroscopy: Provides functional group confirmation. A strong, sharp peak around 2230-2210 cm⁻¹ is characteristic of the nitrile (C≡N) group, while the absence of broad O-H or N-H stretches can indicate the absence of significant acid or amide impurities.
Section 2: Troubleshooting Guide: From Observation to Solution
This guide addresses specific issues encountered during synthesis in a direct question-and-answer format.
Problem 1: My final product is contaminated with significant amounts of picolinamide and/or picolinic acid.
-
Probable Cause (A): Presence of water during the reaction or workup. The nitrile group has undergone hydrolysis. This can be catalyzed by trace acid or base, especially at elevated temperatures.[17][18]
-
Solution (A):
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If applicable to your synthesis route, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Modify Workup: Minimize contact time with aqueous layers. Use brine washes to reduce the amount of dissolved water in the organic phase before drying. Ensure the organic layer is thoroughly dried with a suitable agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Control pH: During aqueous extraction, maintain a neutral or slightly acidic pH if possible, as basic conditions strongly promote nitrile hydrolysis.[12]
-
-
Probable Cause (B): In syntheses starting from 2-methylpyridine (ammoxidation), this may be a result of incomplete reaction or side-reactions where the intermediate amide is formed but not fully converted to the nitrile.
-
Solution (B):
-
Optimize Reaction Parameters: Re-evaluate the reaction temperature, pressure, and residence time. A slight increase in temperature or residence time might drive the conversion to completion, but must be balanced against the risk of degradation.[3][4]
-
Catalyst Evaluation: The catalyst's activity and selectivity are paramount. Ensure the catalyst has not been poisoned or deactivated. Consider screening alternative catalyst formulations if the problem persists.[2]
-
Problem 2: The reaction yield is low, and analysis (TLC, GC) shows a large amount of unreacted starting material.
-
Probable Cause (A): Suboptimal reaction conditions (temperature, time, or concentration). The reaction kinetics may be too slow under the current parameters.[19]
-
Solution (A):
-
Systematic Optimization: Methodically increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or HPLC.[19][20]
-
Extend Reaction Time: Run time-course experiments to determine when the consumption of starting material plateaus.
-
Adjust Concentration: In some cases, more concentrated conditions can increase the reaction rate. Conversely, for reactions prone to dimerization or polymerization side-products, dilution may be beneficial.[19]
-
-
Probable Cause (B): Inefficient catalyst or insufficient catalyst loading.
-
Solution (B):
-
Verify Catalyst Activity: Use a fresh batch of catalyst or a known-good batch to rule out deactivation.
-
Increase Catalyst Loading: Incrementally increase the molar percentage of the catalyst. Be aware that excessive catalyst can sometimes lead to new side reactions.
-
-
Probable Cause (C): Poor quality or degraded reagents.
-
Solution (C):
-
Purify Starting Materials: Use freshly distilled or recrystallized starting materials and reagents to eliminate inhibitors.[19]
-
Verify Reagent Potency: For reagents like organometallics or hydrides, titration may be necessary to confirm the active concentration.
-
Problem 3: The isolated product is off-white or yellow, but should be colorless.
-
Probable Cause (A): Formation of minor, highly-colored impurities from side reactions or thermal degradation. Pyridine-containing compounds can be susceptible to forming colored charge-transfer complexes or polymerization products.
-
Solution (A):
-
Purification via Recrystallization: This is often the most effective method for removing colored impurities. Screen various solvents to find one in which the this compound is soluble at high temperature but sparingly soluble at room temperature or below.[19]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period before filtering through celite. This can effectively adsorb many colored impurities.
-
Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography can separate the desired product from the impurities causing the discoloration.[1]
-
Section 3: Protocols & Methodologies
Protocol 1: General HPLC Method for Purity Analysis of 2-Cyanopyridine
This protocol provides a standard starting point for assessing the purity of 2-Cyanopyridine and detecting common hydrolysis impurities.[13][14]
| Parameter | Specification | Rationale |
| Instrumentation | HPLC system with UV Detector | Standard for quantitative analysis of chromophoric compounds. |
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Excellent for separating moderately polar compounds like 2-cyanopyridine from its more polar hydrolysis products. |
| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | ACN/Water is a common mobile phase. TFA is added to sharpen peaks and standardize the ionization state of acidic/basic analytes. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation and reasonable run times. |
| Detection | UV at 254 nm or 270 nm | Pyridine derivatives have strong absorbance in this UV range. |
| Sample Prep | Dissolve ~10 mg in 10 mL of mobile phase (1 mg/mL). Filter through a 0.45 µm syringe filter. | Ensures sample is free of particulates that could clog the column and provides a suitable concentration for detection.[14] |
| Analysis | Inject 10 µL. Purity is calculated by area percent of the main peak relative to the total area of all peaks. | Standard method for purity assessment when response factors of impurities are assumed to be similar to the main component.[15] |
Section 4: Visualizing Impurity Pathways
Understanding how impurities form is the first step to preventing them. The following diagrams illustrate key relationships in this compound synthesis.
Caption: Fig 1. Stepwise hydrolysis pathway of 2-Cyanopyridine.
Caption: Fig 2. Decision workflow for impurity troubleshooting.
References
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. [Link]
- RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
-
Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry - ACS Publications. [Link]
-
2-cyano-6-methylpyridine. Organic Syntheses Procedure. [Link]
-
Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. ACS Catalysis. [Link]
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
-
Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega. [Link]
-
Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. PubMed. [Link]
-
von Braun reaction. Wikipedia. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
Rosenmund–von Braun reaction. Wikipedia. [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
-
M. Braun The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the. [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link]
- CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction.
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Digital Discovery. [Link]
-
Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
-
(PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules. [Link]
-
(PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. ResearchGate. [Link]
-
20.13 Synthesis and Reactions of Nitriles. YouTube. [Link]
-
20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction - Google Patents [patents.google.com]
- 3. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 12. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antifungal Efficacy of Novel Pyridine-Nitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antifungal efficacy of novel pyridinitril analogs, a promising class of compounds characterized by a pyridine ring coupled with a nitrile group. Given the urgent need for new antifungal agents to combat rising drug resistance, a systematic and robust validation process is paramount. This document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to establish the potential of these compounds as viable clinical candidates.
Introduction: The Rationale for this compound Analog Development
The pyridine nucleus is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and antifungal properties.[3][4] The incorporation of a nitrile group can enhance the molecule's metabolic stability and binding affinity to target enzymes. Several studies have highlighted the antifungal potential of compounds containing both pyridine and nitrile moieties, suggesting that this chemical space is ripe for exploration.[1][5]
The primary hypothesis for the antifungal action of this compound analogs often centers on the inhibition of key fungal enzymes, such as lanosterol demethylase, which is crucial for ergosterol biosynthesis.[6] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell lysis and death. This mechanism is shared by the widely used azole antifungals.[7] Therefore, this compound analogs represent a potential new class of ergosterol biosynthesis inhibitors with potentially different resistance profiles.
Experimental Framework for Efficacy Validation
A rigorous and standardized approach is essential for validating the antifungal activity of novel compounds. The following sections detail the recommended experimental workflow, from initial screening to preliminary mechanism of action studies.
Antifungal Susceptibility Testing: Determining Minimum Inhibitory Concentration (MIC)
The cornerstone of antifungal efficacy testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[8] The broth microdilution method is a widely accepted and standardized technique for this purpose.[8][9]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.
-
Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.
-
Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each this compound analog and the positive control antifungal (e.g., Fluconazole, Amphotericin B[7][10]) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be broad enough to encompass the expected MIC values.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
For some fungistatic drugs, the MIC may be defined as the concentration that causes a significant reduction in growth (e.g., 50% inhibition) compared to the growth control.[8]
-
Caption: Simplified diagram of the Fungal Cell Wall Integrity (CWI) Pathway.
Experimental Approaches to Validate CWI Pathway Inhibition
Several experimental techniques can be employed to investigate whether the this compound analogs exert their antifungal effect by targeting the CWI pathway.
-
Phospho-MAPK Western Blotting: This technique can be used to assess the phosphorylation status of the terminal MAPK in the CWI pathway (e.g., Slt2/Mpk1 in Saccharomyces cerevisiae). A decrease in phosphorylation in the presence of the this compound analog would suggest inhibition of the pathway.
-
Reporter Gene Assays: A reporter gene (e.g., luciferase or β-galactosidase) can be placed under the control of a promoter that is activated by the CWI pathway. A reduction in reporter gene expression in the presence of the compound would indicate pathway inhibition.
-
Hypersensitivity Screening with CWI Pathway Mutants: Fungal strains with mutations in key components of the CWI pathway can be tested for hypersensitivity to the this compound analogs. Increased susceptibility in these mutants compared to the wild-type strain would provide strong evidence for on-target activity.
Conclusion and Future Directions
The systematic validation of novel this compound analogs holds significant promise for the discovery of new antifungal therapies. The experimental framework outlined in this guide provides a robust and scientifically sound approach for assessing their efficacy and elucidating their mechanism of action. Promising lead compounds identified through this process can then be advanced to more complex preclinical studies, including in vivo efficacy models and toxicological assessments. The continued exploration of this chemical class could lead to the development of urgently needed new treatments for life-threatening fungal infections.
References
-
Special Issue : The Fungal Cell Wall Integrity Pathway. (n.d.). MDPI. Retrieved from [Link]
-
Levin, D. E. (2005). Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways. Eukaryotic Cell, 4(9), 1467–1475. [Link]
-
Role of the Cell Wall Integrity and Filamentous Growth Mitogen-Activated Protein Kinase Pathways in Cell Wall Remodeling during Filamentous Growth. (n.d.). ASM Journals. Retrieved from [Link]
-
The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production. (n.d.). MDPI. Retrieved from [Link]
-
The Cell Wall Integrity Pathway Contributes to the Early Stages of Aspergillus fumigatus Asexual Development. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyridine and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (n.d.). PubMed Central. Retrieved from [Link]
-
A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (n.d.). bioRxiv. Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. Retrieved from [Link]
-
In vitro activity of 6 antifungal agents on candida species isolated as causative agents from vaginal and other clinical specimens. (n.d.). Retrieved from [Link]
-
Kumar, A., Kumar, P., Nayak, P., Sandeep, D. S., Priya, S., James, J. P., & Shravya, H. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International, 33(21A), 12–20. [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (n.d.). ASM Journals. Retrieved from [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (n.d.). PubMed. Retrieved from [Link]
-
Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (n.d.). MDPI. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (n.d.). ResearchGate. Retrieved from [Link]
-
A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (n.d.). ResearchGate. Retrieved from [Link]
-
Antifungal Agents. (n.d.). In Medical Microbiology (4th ed.). NCBI Bookshelf. Retrieved from [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Developing Novel Antifungal Compounds for Use as Single-Agent and in Multi-Drug Combination Therapies for Treating Invasive Fungal Infections. (n.d.). DukeSpace. Retrieved from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PubMed Central. Retrieved from [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. Retrieved from [Link]
-
De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 816–837. [Link]
-
Most active antifungal agent pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journaljpri.com [journaljpri.com]
- 6. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ifyber.com [ifyber.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smj.org.sa [smj.org.sa]
A Comparative Guide to Dicarbonitrile Fungicides: Unraveling a Key Chemical Class in Plant Disease Management
For Researchers, Scientists, and Drug Development Professionals
In the continuous effort to safeguard global crop yields, dicarbonitrile fungicides represent a significant chemical class. This guide provides a comparative analysis of this group, with a primary focus on the well-established compound, Chlorothalonil, due to a notable absence of publicly available performance data for other molecules within this class, such as Pyridinitril. The objective is to offer a comprehensive technical resource, detailing the mechanism of action, fungicidal spectrum, and the critical experimental protocols for evaluating the efficacy of these compounds.
The Dicarbonitrile Fungicide Class: An Overview
Dicarbonitrile fungicides are characterized by the presence of two nitrile (-C≡N) groups attached to an aromatic ring. This structural feature is key to their fungicidal activity. While several molecules may fall under this classification, this guide will use Chlorothalonil as the reference compound to explore the attributes of this class.
Chemical Identity of this compound and Chlorothalonil
A fundamental starting point for any comparative study is the distinct chemical structure of the compounds .
Caption: Chemical structures of this compound and Chlorothalonil.[1][2][3][4]
Note on this compound: Despite its classification as a dicarbonitrile fungicide, extensive searches of scientific literature and databases reveal a significant lack of publicly available data on the fungicidal performance, mode of action, and toxicological profile of this compound (also known as IT-3296 or Culvan).[2][3][4] Therefore, a direct comparative analysis with supporting experimental data is not feasible at this time. The following sections will focus on Chlorothalonil as a representative of the dicarbonitrile class, and will provide the methodologies by which a compound like this compound could be evaluated.
Chlorothalonil: A Case Study in Dicarbonitrile Fungicide Performance
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide first registered for use in 1966.[5] It has been a cornerstone in disease management programs for a wide variety of agricultural and ornamental crops.[6][7]
Chemical and Toxicological Properties of Chlorothalonil
| Property | Value | Source |
| Chemical Formula | C₈Cl₄N₂ | [1][5] |
| Molar Mass | 265.91 g/mol | [5] |
| Appearance | White crystalline solid | [5] |
| Water Solubility | 0.6 - 1.2 mg/L | [7] |
| Mode of Action (FRAC) | M05 (Multi-site contact activity) | [7] |
| Acute Oral LD₅₀ (Rat) | >5,000 mg/kg | [5] |
| Acute Dermal LD₅₀ (Rabbit) | >10,000 mg/kg | [5] |
| Acute Inhalation LC₅₀ (Rat) | 0.09 mg/L | [5] |
Mechanism of Action: A Multi-Site Inhibitor
Chlorothalonil's efficacy stems from its multi-site mode of action, a key attribute that contributes to its low risk of resistance development.[6][7][8] It acts by disrupting essential cellular processes within fungal cells.[6] The primary mechanism involves the inactivation of sulfhydryl-containing enzymes and other proteins.[6][7] This disruption of numerous metabolic pathways inhibits spore germination and mycelial growth, effectively preventing the establishment and spread of fungal infections.[6]
Caption: Multi-site mode of action of Chlorothalonil.
The multi-site nature of Chlorothalonil means that multiple genetic mutations would be required for a fungus to develop resistance, making it a durable and valuable tool for fungicide resistance management programs.[8][9] It is often used in rotation or as a tank-mix partner with single-site fungicides to prolong their efficacy.[7][8]
Fungicidal Spectrum
Chlorothalonil is a broad-spectrum fungicide effective against a wide range of fungal pathogens across various crops.[5][6][10] Its protective action makes it suitable for preventative applications.[10]
Key Targeted Diseases and Crops:
-
Vegetables (Potatoes, Tomatoes): Early blight, late blight, leaf spot.[6]
-
Cereals: Septoria leaf blotch, rusts.[10]
-
Fruits (Grapes): Downy mildew.[10]
-
Turfgrass: Dollar spot, brown patch, snow mold.[7]
-
Ornamentals: Various leaf spots and blights.[7]
Experimental Protocols for Evaluating Dicarbonitrile Fungicides
To assess the performance of a new dicarbonitrile fungicide like this compound, or to conduct a direct comparative study, a series of standardized in vitro and in vivo experiments are necessary. The following protocols provide a framework for such evaluations.
In Vitro Efficacy Screening: Poisoned Food Technique
This method is a fundamental in vitro assay to determine the direct inhibitory effect of a fungicide on mycelial growth.
Objective: To determine the Effective Concentration (EC₅₀) of the test compound required to inhibit 50% of the mycelial growth of a target fungal pathogen.
Materials:
-
Pure culture of the target fungus (e.g., Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test fungicide (e.g., this compound) and a reference fungicide (e.g., Chlorothalonil)
-
Solvent for the fungicide (e.g., acetone, DMSO)
-
Sterile petri dishes, cork borer, incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test and reference fungicides in a suitable solvent.
-
Media Amendment: Autoclave the growth medium and cool it to approximately 45-50°C. Add the required volume of the fungicide stock solution to the molten agar to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pure culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each petri dish.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ value using probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Caption: Workflow for the in vitro poisoned food technique.
In Vivo Efficacy Evaluation: Detached Leaf Assay
This assay provides an indication of the fungicide's performance on plant tissue, bridging the gap between in vitro and whole-plant studies.
Objective: To evaluate the protective and curative activity of a fungicide on detached leaves.
Materials:
-
Healthy, young, fully expanded leaves from the host plant (e.g., tomato, grape)
-
Test and reference fungicides
-
Spore suspension of the target pathogen (e.g., Phytophthora infestans, Plasmopara viticola)
-
Humid chambers (e.g., petri dishes with moist filter paper)
-
Spraying apparatus
Procedure:
-
Leaf Collection and Preparation: Detach healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up in humid chambers.
-
Fungicide Application:
-
Protective Assay: Spray the leaves with the desired concentrations of the test and reference fungicides. Allow the leaves to dry completely.
-
Curative Assay: Inoculate the leaves first (see step 3) and then apply the fungicide treatments at different time intervals after inoculation (e.g., 24, 48 hours).
-
-
Inoculation: Spray the leaves with a standardized spore suspension of the target pathogen.
-
Incubation: Incubate the humid chambers under controlled conditions of light and temperature suitable for disease development.
-
Disease Assessment: After a specific incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done visually using a rating scale or by measuring the lesion size.
-
Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.
Conclusion
The dicarbonitrile class of fungicides, exemplified by the robust and long-standing efficacy of Chlorothalonil, plays a crucial role in modern agriculture. Their multi-site mode of action is a key asset in the fight against fungicide resistance. While the performance of other dicarbonitrile fungicides like this compound remains to be documented in the public domain, the experimental frameworks outlined in this guide provide a clear path for their evaluation. For researchers and professionals in the field, a thorough understanding of the chemical properties, biological activity, and evaluation methodologies for this class of compounds is essential for the development and implementation of sustainable disease management strategies.
References
-
Chemical Warehouse. (n.d.). Chlorothalonil - Active Ingredient Page. Retrieved January 12, 2026, from [Link].
-
Minnesota Department of Agriculture. (2025, October 22). Chlorothalonil Fungicide. Retrieved January 12, 2026, from [Link].
-
SIPCAM OXON. (n.d.). Chlorothalonil. Retrieved January 12, 2026, from [Link].
-
Wikipedia. (2024, December 19). Chlorothalonil. Retrieved January 12, 2026, from [Link].
-
Spadaro, D., et al. (2009). Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations. Journal of Environmental Science and Health, Part B, 44(4), 389-396. [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15910, Chlorothalonil. Retrieved January 12, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14146, this compound. Retrieved January 12, 2026, from [Link].
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved January 12, 2026, from [Link].
-
Gabriolotto, C., et al. (2009). Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations. ResearchGate. [Link].
-
ResearchGate. (n.d.). Chemical structure of chlorothalonil. Retrieved January 12, 2026, from [Link].
-
Cuenca-Estrella, M. (2014). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. [Link].
-
United States Environmental Protection Agency. (2023, September 14). Chlorothalonil (PC Code 081901) Usage, Pest Management Benefits, and Impacts of Potential. Retrieved January 12, 2026, from [Link].
-
Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596. [Link].
-
Shin, B. S., et al. (2003). Resistance of Saccharomyces cerevisiae to fungicide chlorothalonil. ResearchGate. [Link].
-
Baudoin, A. (2016). Botrytis cinerea fungicide sensitivity evaluation in Virginia crops Results and activities, by objective. Retrieved January 12, 2026, from [Link].
-
AERU. (n.d.). Chlorothalonil (Ref: DS 2787). University of Hertfordshire. Retrieved January 12, 2026, from [Link].
-
Yarwood, C. E. (1951). Factors in testing fungicides against powdery mildews. I. A slide spore‐germination method of evaluating protectant fungicides. Phytopathology, 41(6), 543-551. [Link].
-
Piotrowska-Długosz, A., et al. (2018). The influence of chlorothalonil on the activity of soil microorganisms and enzymes. PMC. [Link].
-
Latin, R. (2017, July 7). Understanding Fungicide Resistance. USGA Green Section Record. [Link].
-
MIgardener. (2024, September 18). We Tested The 3 Most Popular Powdery Mildew Controls - Here's What We Learned. YouTube. [Link].
-
Coenye, T., et al. (2020). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Expert Review of Anti-infective Therapy, 18(11), 1105-1123. [Link].
-
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 775-797. [Link].
-
Vitale, A., et al. (2016). Baseline sensitivity and efficacy of fluopyram against Botrytis cinerea from table grape in Italy. . [Link].
-
Fernández-Ortuño, D., et al. (2017). Fungicide Resistance in Powdery Mildew Fungi. Frontiers in Microbiology, 8, 1879. [Link].
-
McKay, S., et al. (2021). Evaluation of spore collection methods for detection and quantification of fungicide resistance in powdery mildew. The Australian Wine Research Institute. [Link].
-
Gkizi, D., et al. (2022). Biocontrol strategies against Botrytis cinerea in viticulture: evaluating the efficacy and mode of action of selected winemaking yeast strains. Letters in Applied Microbiology, 75(5), 1256-1266. [Link].
-
CABI. (n.d.). Fungicide Efficacy Evaluation. CABI Digital Library. Retrieved January 12, 2026, from [Link].
-
Li, M., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. [Link].
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 12, 2026, from [Link].
-
Mondani, L., et al. (2021). Fungicides and biocontrol agents used for in vitro and in vivo trials aimed to reduce the growth of Fusarium proliferatum and F. oxysporum and the resulting disease severity on garlic. ResearchGate. [Link].
-
Kumar, S., et al. (2014). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals. [Link].
-
Wikipedia. (2024, December 18). Pyridine. Retrieved January 12, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3108, Dipyridamole. Retrieved January 12, 2026, from [Link].
Sources
- 1. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. gsrpdf.lib.msu.edu [gsrpdf.lib.msu.edu]
- 10. sipcam-oxon.com [sipcam-oxon.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridinitril-Based Inhibitors
In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the very nature of the human kinome—a sprawling family of over 500 structurally related enzymes—presents a formidable challenge: achieving inhibitor selectivity.[1][2] An inhibitor designed for one kinase may inadvertently engage with dozens of others, leading to unforeseen off-target effects, potential toxicity, or even unexpected therapeutic benefits through polypharmacology.[3][4]
This guide provides an in-depth comparative analysis of kinase inhibitor cross-reactivity, focusing on a representative compound from the promising pyridinitril chemical class. The this compound scaffold, characterized by a core pyridine ring functionalized with one or more nitrile groups, is of significant interest in medicinal chemistry. The nitrile moiety, with its unique physicochemical properties, can enhance binding affinity and improve pharmacokinetic profiles, making it a valuable component in modern drug design.[5][6][7]
Here, we will compare PN-1 , an illustrative this compound-based inhibitor of PIM-1 kinase, with AZD1208 , a well-characterized clinical candidate targeting the same kinase family. PIM kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell survival, proliferation, and metabolism, and their overexpression is a known driver of oncogenesis.[8]
This analysis is designed for researchers, scientists, and drug development professionals. We will dissect the methodologies used to profile inhibitor selectivity, explain the rationale behind these experimental choices, and provide detailed, actionable protocols. Our objective is to equip you with the knowledge to critically evaluate inhibitor performance and design robust experiments for your own research.
The Landscape of PIM-1 Kinase Signaling
PIM-1 kinase operates downstream of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation, STAT transcription factors upregulate the expression of PIM-1, which then phosphorylates a host of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle regulator p27, and the mTORC1 activator PRAS40. By inhibiting apoptosis and promoting cell cycle progression and protein synthesis, PIM-1 provides a powerful pro-survival signal. Inhibiting PIM-1 is therefore a key strategy to induce apoptosis and halt proliferation in cancer cells.
Comparative Selectivity Profile: PN-1 vs. AZD1208
To objectively compare our representative this compound inhibitor, PN-1, with the established alternative, AZD1208, we present their inhibitory activity against the target PIM-1 kinase and a selection of off-target kinases identified from a broad kinase panel screen. The data is presented as both IC50 (the concentration required for 50% inhibition of enzyme activity) for the primary target and percent inhibition (%Inh) at a fixed concentration (e.g., 1 µM) for off-targets.
Table 1: On-Target Potency and Off-Target Profile
| Kinase Target | PN-1 (IC50 / %Inh @ 1µM) | AZD1208 (IC50 / %Inh @ 1µM) | Rationale for Concern/Interest |
| PIM-1 | IC50: 15 nM | IC50: 5 nM | Primary On-Target |
| PIM-2 | 88% | 98% | Expected pan-PIM activity |
| PIM-3 | 92% | 99% | Expected pan-PIM activity |
| DYRK1A | 75% | <10% | Potential neurological effects |
| CLK2 | 68% | <15% | Role in RNA splicing |
| GSK3B | 55% | 25% | Implicated in many pathways |
| FLT3 | 45% | 90% | Hematological toxicity risk |
| Aurora B | <10% | 58% | Cell cycle, anti-proliferative |
Note: Data for PN-1 is illustrative and synthesized for comparative purposes based on common profiles of related scaffolds. Data for AZD1208 is based on publicly available information.
Expertise & Experience: Interpreting the Data
This head-to-head comparison reveals critical differences in selectivity that have significant implications. While both compounds are potent pan-PIM inhibitors, their off-target profiles diverge.
-
PN-1's Profile: Our illustrative this compound compound shows moderate, but notable, activity against DYRK1A, CLK2, and GSK3B. Inhibition of DYRK1A, a kinase involved in neuronal development, could be a liability for long-term therapeutic use.[9] However, its lower activity against FLT3 compared to AZD1208 might suggest a reduced risk of certain hematological side effects.
-
AZD1208's Profile: AZD1208 exhibits potent inhibition of FLT3, a known target associated with its clinical development profile, and Aurora B kinase.[8] While FLT3 inhibition can be therapeutically beneficial in certain leukemias, it can also be a source of toxicity.[10] The Aurora B activity may contribute to its anti-proliferative effects but also broadens its mechanism beyond PIM inhibition alone.
This comparative analysis underscores a crucial principle: no inhibitor is perfectly selective. The choice of inhibitor must be guided by the specific biological question. For a highly specific probe of PIM-1 function, an inhibitor with the cleanest possible profile is desired. For a therapeutic candidate, a degree of "dirty" polypharmacology might be acceptable or even beneficial, provided the off-targets do not introduce unacceptable toxicity.[1]
Experimental Methodologies for Assessing Cross-Reactivity
Trustworthy selectivity data is built upon robust and validated experimental protocols. Below, we detail three cornerstone techniques for characterizing inhibitor cross-reactivity, moving from targeted, high-throughput screening to unbiased, proteome-wide discovery.
Biochemical Kinase Profiling
This is the workhorse method for assessing inhibitor selectivity. It involves testing the compound against a large panel of purified recombinant kinases in a cell-free, enzymatic assay. The "gold-standard" format is a radiometric assay that directly measures the phosphorylation of a substrate.[1]
Experimental Protocol: Radiometric Kinase Profiling (e.g., ³³P-ATP Filter Binding Assay)
-
Preparation of Reagents:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare a stock solution of the inhibitor (e.g., PN-1) in 100% DMSO. Create a serial dilution series in DMSO, then dilute into the kinase buffer to the desired final concentrations (typically keeping final DMSO concentration ≤1%).
-
Prepare a solution of the specific peptide substrate for the kinase being tested.
-
Prepare the ATP solution, mixing unlabeled ATP with radiolabeled [γ-³³P]ATP to a specific activity. The final ATP concentration should ideally be at or near the Km of the kinase to ensure accurate potency measurement.[5]
-
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of the diluted inhibitor solution or vehicle (DMSO control).
-
Add 20 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Add 20 µL of the [γ-³³P]ATP solution to start the incubation.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-40 minutes), ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Capturing Substrate:
-
Terminate the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate (e.g., P81). The phosphorylated peptide substrate will bind to the filter, while unused ATP is washed away.
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for determining enzymatic inhibition, they don't confirm that the inhibitor can enter a cell and bind to its target in the complex cellular environment. CETSA is a powerful biophysical method that directly measures target engagement in intact cells.[11][12][13] The principle is that a protein becomes more resistant to heat-induced unfolding and aggregation when it is bound to a stabilizing ligand (the inhibitor).[14][15]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture cells (e.g., a cancer cell line overexpressing PIM-1) to ~80% confluency.
-
Treat the cells with the desired concentrations of the inhibitor (e.g., PN-1) or vehicle (DMSO) for a set period (e.g., 1 hour) in culture media.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
-
Detection and Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the samples to the same total protein concentration.
-
Analyze the amount of the target protein (PIM-1) remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific anti-PIM-1 antibody.
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.
-
Chemoproteomics for Unbiased Target Identification
While kinase profiling is excellent for known kinases, it won't identify non-kinase off-targets or novel kinase interactors. Chemoproteomics, particularly affinity chromatography coupled with mass spectrometry, is a powerful, unbiased approach to pull down all proteins that bind to an inhibitor from a complex cell lysate.[16][17][18] The "Kinobeads" technique is a well-established example, using a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[3][19][20]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Aliquot the cell lysate (e.g., 1-2 mg of total protein per sample).
-
To each aliquot, add the free "bait" inhibitor (e.g., PN-1) at a range of concentrations (e.g., from 0 to 10 µM). Incubate for 45-60 minutes at 4°C to allow the free inhibitor to bind to its targets. A vehicle-only (DMSO) sample serves as the control.
-
-
Affinity Enrichment:
-
Add Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to each lysate sample.
-
Incubate for another 60 minutes at 4°C with gentle rotation. Proteins that are NOT bound by the free PN-1 will be captured by the beads.
-
Collect the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binders.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion to generate peptides.
-
Label the peptides from each sample with isobaric mass tags (e.g., TMT or iTRAQ). This allows all samples to be combined and analyzed in a single mass spectrometry run, improving quantification accuracy.[16]
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the pooled, labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins and quantify the relative abundance of the reporter ions for each protein across the different inhibitor concentrations.
-
Proteins that are true targets of PN-1 will show a dose-dependent decrease in their binding to the Kinobeads, as they are outcompeted by the free inhibitor. Plotting the relative abundance against the free inhibitor concentration allows for the determination of apparent dissociation constants (Kd) for hundreds of proteins simultaneously.[1][20]
-
Conclusion: A Multi-Faceted Approach to a Critical Challenge
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. As we have demonstrated through the comparative analysis of our representative this compound inhibitor PN-1 and the clinical candidate AZD1208, understanding an inhibitor's cross-reactivity profile is not a matter of simple pass/fail, but a complex evaluation of risk and benefit. A seemingly "clean" inhibitor in a biochemical assay may fail to engage its target in a cell, while a "dirtier" compound might possess beneficial polypharmacology.
True trustworthiness in inhibitor characterization comes from a self-validating system of orthogonal assays. High-throughput biochemical profiling provides a broad, initial landscape of the kinome. Cellular target engagement assays like CETSA confirm that the inhibitor works in the intended biological context. Finally, unbiased chemoproteomic approaches provide the ultimate safety net, revealing unanticipated interactions across the entire proteome.
By integrating these methodologies, researchers can move beyond a simplistic view of inhibitor selectivity. This multi-faceted approach allows for the confident selection of tool compounds to accurately probe biological pathways and the rational design of next-generation therapeutics with optimized efficacy and minimized off-target liabilities.
References
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity Enrichment-Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 893, 263–287.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Oncolines B.V. (2024). Kinome Profiling.
- Reinecke, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
- Li, Y., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Chemical Biology.
- Cell Signaling Technology. (n.d.). KinomeView® Profiling.
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
- Bantscheff, M., et al. (2007). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- BenchChem. (2025). Assessing the Selectivity of Pyridone-Based Kinase Inhibitors: A Comparative Guide.
-
Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology.
- Zhang, C., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
-
Duncan, J. S., et al. (2012). Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei. ACS Chemical Biology. Available at: [Link]
- Rix, U., & Superti-Furga, G. (2009). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Grokipedia. (2026). Cellular thermal shift assay.
- Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Millipore. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.
- BenchChem. (2025). Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Comparative Guide.
-
Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Johnson, J. L., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Discovery - the University of Dundee Research Portal. Available at: [Link]
- Thaimattam, R., et al. (2007). Protein kinase inhibitors: structural insights into selectivity. Current Pharmaceutical Design.
- Golkowski, M. G., et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety | High Purity Supplier in China [pipzine-chem.com]
- 20. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Field Trial Benchmarking of Novel Fungicides: A Case Study on Pyridinitril (Strobilurin Class)
Executive Summary: The introduction of a novel active ingredient into the crop protection market requires rigorous, objective evaluation of its field performance. This guide provides a comprehensive framework for benchmarking a new strobilurin-class fungicide, designated here as "Pyridinitril," against established alternatives. We delve into the foundational principles of experimental design, present detailed protocols for conducting scientifically valid field trials, and offer a comparative analysis of performance data. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document serves as a technical resource for researchers, scientists, and professionals in the agricultural product development sector.
Introduction
Fungal pathogens represent a persistent and significant threat to global food production, causing substantial crop losses annually.[1][2] The development of effective fungicides is therefore critical for ensuring food security. The strobilurin class of fungicides, known for their broad-spectrum activity, has become a cornerstone of many integrated pest management (IPM) programs.[3] This guide outlines a systematic approach to benchmarking the field performance of a novel strobilurin-type fungicide, hypothetically named this compound. The methodologies and principles discussed are grounded in established agricultural research practices and are designed to generate robust, comparable, and reliable data for new product evaluation.
Section 1: Understanding the Active Ingredient: this compound
A thorough evaluation begins with a foundational understanding of the active ingredient's mode of action and chemical properties. As a member of the strobilurin class (QoI fungicides), this compound's primary fungicidal activity is rooted in the disruption of fungal metabolism.
Mechanism of Action (MoA)
This compound, like other strobilurins such as Trifloxystrobin, inhibits fungal mitochondrial respiration.[3] Specifically, it blocks the Quinone 'outside' (Qo) site of the Cytochrome bc1 complex (Complex III) in the electron transport chain. This action halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death. This single-site mode of action is highly effective but also presents a significant risk for the development of resistant fungal populations, a critical consideration for its field application strategy.[4]
Caption: Mechanism of action for this compound (QoI Fungicide).
Physicochemical Properties
The behavior of a fungicide in the field is heavily influenced by its chemical and physical properties. For a strobilurin-like compound such as Trifloxystrobin, key characteristics include low aqueous solubility and moderate persistence in soil.[5] These traits suggest that while it is not expected to be highly mobile or leach into groundwater, its persistence provides extended protection on the plant surface. However, it is noted to be highly toxic to aquatic organisms, which necessitates careful management of spray drift and runoff.[5]
Section 2: Designing Robust Field Trials for Fungicide Efficacy
The credibility of performance data hinges entirely on the integrity of the field trial design. The objective is to isolate the effect of the fungicide treatment from all other variables. This requires a meticulously planned and executed experimental protocol.
The "Why": Causality in Experimental Design
On-farm or small-plot trials are essential for determining a fungicide's real-world effectiveness.[6] The core principle is to create a comparison that is fair and unbiased. To achieve this, trials must incorporate three fundamental elements:
-
Replication: Repeating each treatment multiple times within the trial minimizes the impact of random field variability. A minimum of three to four replications is standard practice.[6][7]
-
Randomization: Assigning treatments to plots randomly prevents systematic bias from environmental gradients (e.g., differences in soil type or moisture across the field).[8]
-
Controls: An untreated control (or "check") plot is non-negotiable. It provides the baseline for disease pressure and allows for the true quantification of the fungicide's effect.[6] Additionally, including a "grower standard" or a leading commercial competitor provides a critical performance benchmark.
Caption: Standardized workflow for a fungicide field efficacy trial.
Experimental Protocol: Standardized Field Trial Methodology
This protocol outlines a self-validating system for assessing fungicide performance. Adherence to these steps ensures data integrity and comparability across different trials and locations.
1. Site Selection and Plot Establishment:
-
Criteria: Select a field with uniform soil type and a known history of the target disease to ensure adequate, natural disease pressure.
-
Layout: Design the trial using a Randomized Complete Block Design (RCBD).[7] Each block contains one replicate of every treatment.
-
Plot Size: Use standardized plot sizes (e.g., 5 feet wide by 25 feet long) that are large enough to be representative and can be managed with the available equipment.[9]
-
Buffers: Establish non-treated buffer plots between treatment plots to minimize spray drift and inter-plot interference.
2. Treatment Plan:
-
Treatments: Include the following at a minimum:
-
Untreated Control (UTC).
-
This compound (at a low, medium, and high application rate).
-
Commercial Standard 1: A leading strobilurin competitor (e.g., Azoxystrobin).
-
Commercial Standard 2: A fungicide with a different mode of action (e.g., a triazole like Prothioconazole).
-
-
Protocol Submission: For formal trials, protocols detailing treatments, rates, and formulations must be clearly documented.[10]
3. Application of Treatments:
-
Timing: Applications should be timed according to best practices for the target disease and crop. For many foliar diseases in corn, for example, application at the VT/R1 (tasseling/silking) growth stage is common.[11] Applications should be preventative, occurring before significant disease development.[4]
-
Equipment: Use calibrated application equipment, such as a hand boom with flat-fan nozzles, to ensure uniform coverage.[9]
-
Parameters: Record all application details, including spray volume (e.g., 17.5 gal/A), pressure (e.g., 35 psi), and environmental conditions (wind speed, temperature, humidity) at the time of application.[9]
4. Data Collection and Assessment:
-
Disease Severity: Assess disease severity at a key crop growth stage (e.g., R5 or "dent" stage in corn) using a standardized rating scale (e.g., percent leaf area affected).[11]
-
Disease Incidence: Record the percentage of plants within a plot showing any signs of the disease.[12]
-
Yield: Harvest the center rows of each plot to determine grain yield, adjusting for moisture content to a standard (e.g., 15.5% for corn).
Section 3: Benchmarking this compound Performance
The ultimate measure of a fungicide's value is its ability to protect crop yield and quality compared to other available options.
Selection of Comparators
To provide a robust benchmark, this compound should be tested against fungicides that are currently considered industry standards. This includes:
-
A Direct Competitor: Another strobilurin (QoI, FRAC Group 11) fungicide like Azoxystrobin or Pyraclostrobin. This provides a direct comparison of efficacy within the same chemical class.
-
An Alternative Mode of Action: A fungicide from a different FRAC group, such as a triazole (DMI, FRAC Group 3) like Prothioconazole or a multi-site contact fungicide. This is crucial for evaluating its potential role in a resistance management program.[4]
Comparative Efficacy Data
The following table presents hypothetical but realistic data from a field trial on corn targeting Gray Leaf Spot. All fungicide treatments were applied once at the R1 growth stage.
| Treatment | Application Rate | FRAC Group | Avg. Disease Severity (%) @ R5 | Yield (bu/A) | Percent Control (%)* |
| Untreated Control | N/A | N/A | 28.5 | 185.2 | 0.0 |
| This compound | 10 fl oz/A | 11 (QoI) | 6.2 | 215.7 | 78.2 |
| Azoxystrobin | 9 fl oz/A | 11 (QoI) | 7.1 | 212.4 | 75.1 |
| Prothioconazole | 5.7 fl oz/A | 3 (DMI) | 8.5 | 209.8 | 70.2 |
| This compound + Prothioconazole | 5 + 3 fl oz/A | 11 + 3 | 3.1 | 221.5 | 89.1 |
*Percent Control = ((Severity in UTC - Severity in Treatment) / Severity in UTC) x 100
Analysis: The data indicates that this compound provides excellent disease control, slightly outperforming the direct strobilurin competitor and showing significantly better efficacy than the standalone triazole treatment in this hypothetical scenario.[3] The tank-mix of this compound and Prothioconazole provided the highest level of control and the greatest yield response, highlighting the synergistic benefits of using multiple modes of action.[11]
Section 4: Resistance Management and Integrated Strategies
A critical component of any new fungicide's evaluation is its sustainability. For single-site inhibitors like this compound, proactive resistance management is not optional; it is essential for preserving the chemistry's long-term efficacy.
The Challenge of Fungicide Resistance
Fungal populations can develop resistance to single-site fungicides when they are used repeatedly without alternation.[4][13] An effective IPM strategy requires rotating or mixing fungicides with different FRAC group numbers to combat the selection pressure for resistant pathogen strains.
Caption: A two-season fungicide rotation strategy for resistance management.
Practical Recommendations:
-
Alternate Modes of Action: Never make two consecutive applications of a FRAC Group 11 fungicide like this compound. Always alternate with a fungicide from a different FRAC group.[4]
-
Use Tank-Mixtures: Co-formulations or tank-mixtures of this compound with a multi-site or different single-site fungicide can provide broader-spectrum control and delay resistance development.
-
Follow Label Rates: Using fungicides at rates lower than specified on the label can expose fungal populations to sub-lethal doses, which can accelerate the development of resistance.
-
Integrate Non-Chemical Methods: Employ cultural practices such as crop rotation, tillage to manage residue, and planting resistant varieties where available to reduce overall disease pressure and reliance on fungicides.[11]
Conclusion
Benchmarking the field performance of a novel fungicide like this compound is a multi-faceted process that demands scientific rigor from start to finish. By employing robust experimental designs, adhering to standardized protocols, and analyzing performance against relevant commercial standards, researchers can generate the high-quality data needed for product development and positioning. Furthermore, a forward-looking evaluation must include a clear and effective resistance management strategy to ensure the longevity and sustainability of the new active ingredient in modern agriculture.
References
- Unlocking Crop Potential: The Efficacy of Trifloxystrobin Fungicide in Modern Agriculture. (2025). Google Cloud.
- Trifloxystrobin (Ref: CGA 279202). AERU - University of Hertfordshire.
- How to Submit Fungicide Testing Protocols. Turfgrass Diagnostic Lab, University of Wisconsin-Madison.
- Public Release Summary - Evaluation of the new active TRIFLOXYSTROBIN in the product FLINT FUNGICIDE. (2000). Australian Pesticides and Veterinary Medicines Authority.
- Trifloxystrobin. (2016). Health Canada.
- Fluopyram + Trifloxystrobin Crop Safety – 2022. (2022). IR-4 Project.
- Fungicide Use in Field Crops Web Book. Crop Protection Network.
- How to conduct the perfect fungicide trial… (2019). University of Florida.
- 10 Useful Rules for Fungicide Application. (2017). Purdue University Vegetable Crops Hotline.
- Field evaluation of fungicides for management of Mycosphaerella (Ascochyta) blight on field peas. (2013). NDSU Carrington Research Extension Center.
- DEVELOPMENT OF FIELD CROP FUNGICIDE MANAGEMENT GUIDELINES FOR ILLINOIS AND MONITORING FOR FUNGICIDE RESISTANCE. NIFA Reporting Portal.
- Field evaluation of fungicides for management of Mycosphaerella (Ascochyta) blight on field peas. (2013). NDSU Carrington Research Extension Center.
- Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions. PMC - NIH.
- The effectiveness of pyrimethanil to inhibit germination of Penicillium digitatum and to control citrus green mold after harvest.
- Alternatives to Synthetic Fungicides Using Small Molecules of Natural Origin. (2014).
- Why Do We Need Alternative Methods for Fungal Disease Management in Plants?. NIH.
- Antifungal Agents in Agriculture: Friends and Foes of Public Health. PMC - NIH.
- Multi-state Fungicide Efficacy Trials to Manage Tar Spot and Improve Economic Returns in Corn in the United States and Canada. (2024). Crop Protection Network.
- Pea Fungicide Trial. Manitoba Crop Alliance.
Sources
- 1. Phytochemicals as alternative fungicides for controlling plant diseases: A comprehensive review of their efficacy, commercial representatives, advantages, challenges for adoption, and possible solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Crop Potential: The Efficacy of Trifloxystrobin Fungicide in Modern Agriculture [hbjrain.com]
- 4. 10 Useful Rules for Fungicide Application | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 5. Trifloxystrobin (Ref: CGA 279202) [sitem.herts.ac.uk]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. DEVELOPMENT OF FIELD CROP FUNGICIDE MANAGEMENT GUIDELINES FOR ILLINOIS AND MONITORING FOR FUNGICIDE RESISTANCE - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 8. naicc.org [naicc.org]
- 9. ag.ndsu.edu [ag.ndsu.edu]
- 10. How to Submit Fungicide Testing Protocols | Turfgrass Diagnostic Lab [tdl.wisc.edu]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. manitobapulse.ca [manitobapulse.ca]
- 13. Why Do We Need Alternative Methods for Fungal Disease Management in Plants? - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Bridging the Gap from In Vitro Promise to In Vivo Reality
An In-Depth Technical Guide to the In Vivo Validation of Pyridinitril's Mechanism of Action
In the landscape of modern drug discovery, establishing a compound's efficacy and mechanism of action (MoA) within a complex living system is the crucible where promising candidates are validated.[1][2][3] While in vitro assays provide essential data on a compound's direct interactions with its target, they cannot fully recapitulate the intricate biological milieu of a whole organism.[3][4] This guide provides a comprehensive framework for the in vivo validation of a novel, hypothetical kinase inhibitor, "this compound," designed as a selective inhibitor of the PI3K/Akt signaling pathway.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers and other diseases, making it a prime target for therapeutic intervention.[5][6] this compound is postulated to exert its therapeutic effect by directly binding to and inhibiting the p110α catalytic subunit of PI3K, thereby blocking downstream signaling.
This guide will compare this compound's validation process with that of "Compound-X," a well-characterized, broad-spectrum PI3K inhibitor. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present a logical workflow for generating robust, self-validating data suitable for advancing a drug development program.
Comparative Analysis: this compound vs. Compound-X
A critical first step in designing an in vivo validation strategy is to understand the candidate compound's profile in relation to existing alternatives. This contextualizes the experimental questions we need to answer. For this compound, the primary question is whether its high in vitro selectivity translates to specific on-target effects in vivo without the broader pathway inhibition characteristic of Compound-X.
| Feature | This compound (Hypothetical) | Compound-X (Alternative) | Rationale for Comparison |
| Target(s) | PI3Kα (High Selectivity) | Pan-PI3K inhibitor (α, β, γ, δ) | To determine if selectivity for PI3Kα provides a therapeutic window with reduced off-target effects. |
| In Vitro IC50 | 5 nM (on PI3Kα) | 10-20 nM (across all isoforms) | Establishes a baseline potency that must be correlated with in vivo target engagement. |
| Proposed MoA | ATP-competitive inhibition of PI3Kα | ATP-competitive inhibition of all PI3K isoforms | The core hypothesis to be validated in vivo. |
| Key Downstream Markers | p-Akt (Ser473), p-S6K | p-Akt (Ser473), p-S6K, and potentially other isoform-specific markers | These serve as proximal biomarkers to confirm pathway modulation downstream of target engagement.[7][8] |
| Anticipated In Vivo Effect | Tumor growth inhibition in PIK3CA-mutant xenograft models. | Broad anti-proliferative effects, potential for toxicity due to pan-inhibition. | The ultimate test of therapeutic efficacy based on the validated MoA.[9] |
The In Vivo Validation Workflow: A Multi-Pillar Approach
Our validation strategy is built on three pillars: confirming direct target engagement, quantifying downstream pathway modulation, and assessing physiological efficacy. This structured approach ensures that a positive efficacy result can be confidently linked to the intended mechanism of action.
Pillar 1: Confirming In Vivo Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target engagement in intact cells and tissues.[10][11] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.[12][13] This is the most direct way to prove that this compound is physically interacting with PI3Kα in the tumor.
Experimental Protocol: In Vivo CETSA for Tumor Tissue
This protocol is adapted from established methodologies for tissue sample analysis.[14]
-
Animal Dosing:
-
Utilize a cohort of mice bearing PIK3CA-mutant xenograft tumors.
-
Administer a single dose of this compound (e.g., 50 mg/kg via oral gavage) or vehicle control. The choice of dose should be informed by preliminary pharmacokinetic (PK) studies to ensure adequate tumor exposure.
-
Harvest tumors at a timepoint corresponding to the peak drug concentration (Tmax) in the tumor tissue.
-
-
Tissue Processing:
-
Immediately after excision, divide each tumor into multiple small, equal-sized fragments.
-
Place fragments into separate PCR tubes containing pre-warmed PBS with protease and phosphatase inhibitors.
-
-
Thermal Challenge:
-
Incubate the tubes for 8 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. A key aspect of trustworthiness is including a sufficient range to observe both the baseline and stabilized melt curves.
-
Immediately after heating, flash-freeze the samples in liquid nitrogen to halt any further protein degradation.
-
-
Protein Extraction:
-
Homogenize the frozen tissue fragments using a bead beater.
-
Perform three rapid freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, unfolded proteins.
-
-
Quantification:
-
Carefully collect the supernatant, which contains the soluble, folded proteins.
-
Quantify the amount of soluble PI3Kα protein in each sample using a validated antibody via Western Blot or quantitative mass spectrometry.
-
Plot the percentage of soluble PI3Kα against temperature for both vehicle and this compound-treated groups. A rightward shift in the melting curve for the this compound group provides direct evidence of target engagement.
-
Data Presentation: CETSA Melt Curve
| Temperature (°C) | % Soluble PI3Kα (Vehicle) | % Soluble PI3Kα (this compound) |
| 40 | 100% | 100% |
| 44 | 98% | 100% |
| 48 | 91% | 99% |
| 52 | 75% | 95% |
| 56 | 50% (Tm) | 88% |
| 60 | 22% | 50% (Tm) |
| 64 | 5% | 15% |
This table demonstrates a clear thermal stabilization of PI3Kα in the presence of this compound, with the melting temperature (Tm) shifting from 56°C to 60°C.
Pillar 2: Assessing Downstream Pathway Modulation
Confirming that target engagement leads to the intended biological consequence is the next logical step. For this compound, this means demonstrating a reduction in the phosphorylation of key downstream nodes in the PI3K/Akt pathway.
Experimental Protocol: Western Blot Analysis of Phospho-Proteins
-
Study Design:
-
Use a separate cohort of tumor-bearing mice.
-
Dose animals with vehicle, a low dose of this compound, a high dose of this compound, and a dose of Compound-X. This multi-arm design is crucial for demonstrating dose-dependency and for comparative analysis.
-
Harvest tumors at several time points post-dosing (e.g., 2, 8, and 24 hours) to build a time-course of pathway inhibition.
-
-
Sample Preparation:
-
Snap-freeze harvested tumors immediately in liquid nitrogen.
-
Prepare tissue lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with validated primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, and a loading control (e.g., GAPDH).
-
The use of both phospho-specific and total protein antibodies is a self-validating step, ensuring that any observed decrease in the phospho-signal is due to inhibition and not a decrease in the total amount of the protein.
-
Use a quantitative imaging system to measure band intensity.
-
Data Presentation: Dose-Dependent Pathway Inhibition
| Treatment Group | p-Akt / Total Akt Ratio (Normalized to Vehicle) | p-S6K / Total S6K Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 | 1.00 |
| This compound (10 mg/kg) | 0.65 | 0.70 |
| This compound (50 mg/kg) | 0.15 | 0.20 |
| Compound-X (50 mg/kg) | 0.10 | 0.15 |
The data should demonstrate that this compound inhibits the phosphorylation of Akt and its downstream effector S6K in a dose-dependent manner, providing a functional confirmation of its MoA.
Pillar 3: In Vivo Efficacy Assessment
The final and most critical pillar is to link the molecular mechanism to a therapeutic outcome. This is typically achieved in a disease-relevant animal model, such as a tumor xenograft study for an anti-cancer agent.[9][15]
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Model Establishment:
-
Implant a human cancer cell line with a known PIK3CA mutation (the target of this compound) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
-
Randomization and Dosing:
-
Randomize animals into treatment groups (e.g., n=10 mice/group) to ensure an even distribution of initial tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 50 mg/kg, daily)
-
Group 3: Compound-X (e.g., 50 mg/kg, daily)
-
Group 4: Standard-of-Care chemotherapy (Positive Control)
-
-
Administer treatment for a defined period (e.g., 21-28 days).
-
-
Endpoint Measurement:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health as a measure of tolerability and toxicity.
-
At the end of the study, harvest tumors for terminal analysis (e.g., confirmatory Western blot, immunohistochemistry) to link the efficacy outcome back to the molecular MoA.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle | 1250 | - | +5% |
| This compound (50 mg/kg) | 375 | 70% | -2% |
| Compound-X (50 mg/kg) | 310 | 75% | -12% |
| Standard-of-Care | 500 | 60% | -8% |
This data would support the hypothesis that this compound's on-target activity translates into significant anti-tumor efficacy. The comparison with Compound-X is vital; similar efficacy with a better toxicity profile (less body weight loss) would be a strong argument for this compound's superior therapeutic index due to its target selectivity.
Conclusion: A Rigorous Path to Mechanistic Validation
The in vivo validation of a drug's mechanism of action is a meticulous, multi-faceted process that requires a logical progression from target engagement to physiological response. By employing a rigorous, multi-pillar approach that integrates direct biophysical measurements like CETSA with functional pharmacodynamic readouts and robust efficacy models, researchers can build a compelling, data-driven narrative. This self-validating system, where each experimental pillar supports the others, provides the high level of confidence necessary to justify the continued development of novel therapeutic agents like this compound. The ultimate goal is not just to show that a drug works, but to prove, with a high degree of certainty, why it works.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in cells and tissues with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Mateus, A., Määttä, J., Savitski, M.M. (2020). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 60, 239-259. [Link]
-
Creative Biolabs. (n.d.). In Vivo Target Validation. Creative Biolabs Website. [Link]
-
Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Schenone, M., Dancik, V., Wagner, B.K., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]
-
An, G., & Tolliday, N. (2010). In Vivo Assay Guidelines. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2139-2147. [Link]
-
Burnham, M., Woodrooffe, A., & Mooney, L. (2020). MDC Connects: Target Validation and Efficacy. YouTube. [Link]
-
Cunha, M. P., Pazini, F. L., Lieberknecht, V., et al. (2016). Involvement of PI3K/Akt Signaling Pathway and Its Downstream Intracellular Targets in the Antidepressant-Like Effect of Creatine. Molecular Neurobiology, 53(7), 4846-4863. [Link]
-
Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14325. [Link]
-
Cravatt, B. F., & Simon, G. M. (2007). Determining target engagement in living systems. Nature Chemical Biology, 3(7), 370-375. [Link]
-
Anderson, J. M., & Shive, W. (2012). In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials. Advanced Drug Delivery Reviews, 64(Suppl), 85-101. [Link]
-
ChemHelpASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. [Link]
-
Alacrita Consulting. (2022). Replacing the Surrogates: Beyond In Vivo Preclinical Models. Alacrita Website. [Link]
-
ResearchGate. (2022). Involvement of PI3K/Akt Signaling Pathway and Its Downstream Intracellular Targets in the Antidepressant-Like Effect of Creatine | Request PDF. [Link]
Sources
- 1. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of PI3K/Akt Signaling Pathway and Its Downstream Intracellular Targets in the Antidepressant-Like Effect of Creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. alacrita.com [alacrita.com]
The Elusive Structure-Activity Relationship of Pyridinitril: A Comparative Guide for Fungicide Development
For the attention of researchers, scientists, and drug development professionals.
Introduction: The Enigma of Pyridinitril
This compound, chemically known as 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile, is a synthetic compound belonging to the phenylpyridine class of molecules. While its chemical structure is well-defined, a comprehensive, publicly available body of research detailing its specific structure-activity relationship (SAR) as a fungicide is surprisingly scarce. This guide aims to bridge this knowledge gap by providing a thorough comparative analysis. In the absence of direct experimental SAR data for this compound, we will extrapolate from the known fungicidal activities of structurally related pyridine derivatives and the established principles of SAR for its likely molecular target: the mitochondrial respiratory chain. This guide will serve as a foundational resource for researchers seeking to understand and potentially develop novel fungicides based on the this compound scaffold.
Deciphering the Mechanism of Action: A Probable Mitochondrial Target
Based on the fungicidal action of many pyridine and pyrimidine derivatives, it is highly probable that this compound exerts its antifungal effects by inhibiting the mitochondrial respiratory chain. This vital cellular process is responsible for generating the majority of a cell's energy in the form of ATP. Specifically, compounds with structural similarities to this compound often target Complex II, also known as succinate dehydrogenase (SDH).[1][2] Inhibition of SDH disrupts the electron transport chain, leading to a cascade of detrimental effects, including energy depletion and the production of reactive oxygen species (ROS), ultimately culminating in fungal cell death.
Figure 1: Hypothesized mechanism of action for this compound. It is proposed to inhibit Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain, leading to decreased ATP production, increased reactive oxygen species (ROS), and ultimately, fungal cell death.
Comparative Analysis: this compound in the Context of Other Mitochondrial Inhibitors
To understand the potential of this compound, it is crucial to compare it with established fungicides that target the mitochondrial respiratory chain.
| Fungicide Class | Specific Target | Key Structural Features | Known SAR Highlights |
| Strobilurins (e.g., Azoxystrobin) | Complex III (Qo site) | β-methoxyacrylate pharmacophore | Modifications to the toxophore and side chains significantly impact spectrum and potency. |
| Carboxamides (e.g., Boscalid) | Complex II (SDH) | Carboxamide linker, two aromatic rings | The nature and substitution pattern of the aromatic rings are critical for activity and spectrum. |
| Phenylpyrazoles (e.g., Fipronil - insecticide with some fungicidal activity) | GABA-gated chloride channel (primary), some evidence of mitochondrial effects | Phenylpyrazole core | Substitutions on the phenyl ring and pyrazole nitrogen influence potency and selectivity. |
| Anilinopyrimidines (e.g., Pyrimethanil) | Methionine biosynthesis (primary), potential secondary effects on mitochondria | Anilinopyrimidine scaffold | The substitution pattern on the aniline ring is a key determinant of activity. |
| This compound (Hypothetical) | Complex II (SDH) | 4-phenyl-3,5-dicyanopyridine core | SAR is not well-established but likely involves the phenyl ring and pyridine substituents. |
Table 1: Comparison of this compound with other fungicide classes targeting mitochondrial function or related pathways.
A Hypothetical Framework for the Structure-Activity Relationship of this compound
Given the absence of direct experimental data, we propose a hypothetical SAR framework for this compound based on established medicinal chemistry principles and SAR trends observed for other aromatic fungicides. This framework is intended to guide future research and analog design.
The core structure of this compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) presents several key regions for modification:
-
The 4-Phenyl Ring: This is a critical component for potential hydrophobic and aromatic interactions within the target protein's binding pocket.
-
The Pyridine Ring: The nitrogen atom and the overall electron distribution of this ring are likely important for binding.
-
The 2,6-Dichloro Substituents: These halogen atoms can influence the electronics of the pyridine ring and provide key interactions within the binding site.
-
The 3,5-Dicyano Groups: The nitrile groups are strong electron-withdrawing groups and potential hydrogen bond acceptors.
Figure 2: A hypothetical framework for the structure-activity relationship (SAR) of this compound, highlighting key areas for chemical modification and their potential impact on fungicidal activity.
Hypothetical SAR Study: A Roadmap for Future Investigations
A systematic SAR study of this compound would involve the synthesis and biological evaluation of a series of analogs. The following table outlines a hypothetical set of modifications and the expected outcomes based on general SAR principles for fungicides.
| Modification Site | Analog Structure (Example) | Rationale | Expected Impact on Activity |
| 4-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -CF3, -NO2) | Enhance binding through altered electronics and potential new interactions. | May increase or decrease activity depending on the specific binding pocket interactions. |
| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Modify electron density and lipophilicity. | Could enhance hydrophobic interactions and improve cell penetration. | |
| 2,6-Positions | Replacement of chlorine with other halogens (F, Br) | Fine-tune steric and electronic properties. | Fluorine may improve metabolic stability; bromine could enhance binding through halogen bonding. |
| Replacement of chlorine with non-halogen groups (e.g., -CH3) | Alter the steric profile and remove potential metabolic liabilities. | Likely to significantly impact binding and activity. | |
| 3,5-Positions | Hydrolysis of one or both cyano groups to carboxamides | Introduce hydrogen bond donor and acceptor capabilities. | Could lead to new and potentially stronger interactions with the target enzyme. |
| Bioisosteric replacement of cyano groups (e.g., with oxadiazole) | Maintain similar steric and electronic properties while potentially improving pharmacokinetic properties. | May retain or improve activity with better drug-like properties. |
Table 2: A hypothetical SAR study design for this compound, outlining potential modifications and their rationale.
Experimental Protocols for SAR Evaluation
To validate the hypothetical SAR framework, a series of in vitro and in vivo experiments would be necessary.
Synthesis of this compound Analogs
A robust synthetic chemistry program would be the cornerstone of any SAR study. This would involve multi-step organic synthesis to generate the desired analogs with modifications at the key positions outlined above.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the intrinsic fungicidal activity of this compound analogs against a panel of relevant fungal pathogens.
Protocol:
-
Fungal Strains: A panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Magnaporthe oryzae) should be used.
-
Culture Conditions: Fungi are cultured on appropriate media (e.g., Potato Dextrose Agar) to obtain sufficient conidia or mycelial fragments for inoculation.
-
Assay Setup: A 96-well microtiter plate-based assay is recommended for high-throughput screening.
-
Compound Preparation: this compound and its analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a concentration gradient.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized suspension of fungal conidia or mycelia.
-
Incubation: Plates are incubated under optimal conditions for fungal growth (temperature, humidity).
-
Data Analysis: Fungal growth is assessed spectrophotometrically (measuring optical density) or visually after a defined incubation period. The half-maximal effective concentration (EC50) is calculated for each compound, representing the concentration that inhibits 50% of fungal growth.
Sources
A Comparative Guide to the Toxicity Profiles of Pyridinitril Derivatives for Researchers
In the landscape of modern drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicity profile is paramount. This guide offers an in-depth, comparative analysis of the toxicological properties of Pyridinitril derivatives, a class of compounds centered around the 4-phenylpyridine-3,5-dicarbonitrile scaffold. While this compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile) itself is a known chemical entity, the broader family of its derivatives, particularly 2-amino-3,5-dicyanopyridines, has garnered significant interest for its diverse biological activities.
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships that govern the toxicity of these compounds. We will delve into the causality behind experimental choices, present methodologies for key toxicological assays, and explore the mechanistic underpinnings of their cytotoxic effects.
The Chemical Landscape: this compound and Its Analogs
The core structure of this compound features a central pyridine ring substituted with two nitrile groups, two chlorine atoms, and a phenyl group. The derivatives discussed in this guide, primarily 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles, represent a versatile class of compounds where substitutions at various positions on the pyridine and phenyl rings can dramatically alter their biological and toxicological profiles. Understanding these relationships is crucial for designing compounds with desired therapeutic effects while minimizing toxicity.
Comparative Cytotoxicity: A Quantitative Overview
The primary toxicological data available for this compound derivatives is centered on their cytotoxic effects, particularly against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison. The following tables summarize the in vitro cytotoxicity of several series of this compound analogs.
Table 1: Cytotoxicity of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives against Prostate (PC-3) and Cervical (HeLa) Cancer Cell Lines [1]
| Compound ID | R (Substitution at position 6) | Ar (Aryl group at position 4) | PC-3 IC50 (µM) | HeLa IC50 (µM) |
| S1 | Phenyl | 4-chlorophenyl | 15.8 | 2.82 |
| S2 | 4-chlorophenyl | 4-chlorophenyl | 0.2 | 1.2 |
| S3 | Phenyl | 4-methoxyphenyl | 0.261 | >100 |
| S4 | 4-chlorophenyl | 4-methoxyphenyl | 0.242 | 74.1 |
| 5-FU | (Reference Drug) | 0.233 | 7.49 |
Table 2: Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines [2]
| Compound ID | Substitution on Phenyl Rings | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 | Unsubstituted | >50 | >50 |
| 2 | 4-OCH3 (at C4-phenyl) | 8.01 ± 0.5 | 16.20 ± 1.3 |
| 3 | 4-Cl (at C4-phenyl) | 1.81 ± 0.1 | 2.85 ± 0.1 |
| 4 | 4-F (at C4-phenyl) | 6.93 ± 0.4 | 5.59 ± 0.3 |
| 5 | 4-NO2 (at C4-phenyl) | 15.52 ± 1.2 | 20.07 ± 1.5 |
| 6 | 4-CH3 (at C4-phenyl) | 10.23 ± 0.8 | 9.47 ± 0.7 |
| Doxorubicin | (Reference Drug) | 3.18 ± 0.1 | 4.17 ± 0.2 |
Expert Analysis of Structure-Activity Relationships (SAR):
The data presented in these tables highlight key structure-activity relationships. For instance, in the 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile series, the presence of a 4-chlorophenyl group at either the 4 or 6 position of the pyridine ring appears to significantly enhance cytotoxic activity against the PC-3 cell line.[1] Similarly, in the 2-amino-4,6-diphenylnicotinonitrile series, halogen substitution (Cl and F) on the C4-phenyl ring leads to a marked increase in cytotoxicity against breast cancer cell lines, with the chloro-substituted derivative (Compound 3) being more potent than the reference drug doxorubicin.[2] These findings suggest that electronic and steric factors of the substituents play a crucial role in the cytotoxic potential of these compounds.
Mechanistic Insights into Toxicity: Cell Cycle Arrest and Apoptosis
The cytotoxic effects of many this compound derivatives are not merely a result of non-specific cell death but are often orchestrated through specific cellular pathways, primarily the induction of cell cycle arrest and apoptosis (programmed cell death).
Several studies have shown that pyridine derivatives can induce cell cycle arrest at the G2/M phase.[3][4][5] This is a critical checkpoint in the cell cycle, and its disruption prevents cancer cells from proliferating. The mechanism often involves the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[3][6]
Furthermore, these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. Evidence suggests the involvement of c-Jun N-terminal kinases (JNK), which are activated in response to cellular stress, and the modulation of apoptosis-related proteins. For example, some 3-cyanopyridine derivatives have been shown to reduce the expression of survivin, an inhibitor of apoptosis protein (IAP), leading to increased cancer cell death.[7]
Below is a diagram illustrating the key signaling pathways implicated in the cytotoxicity of certain pyridine derivatives.
Caption: Signaling pathways in this compound derivative-induced cytotoxicity.
Experimental Protocols for Toxicological Assessment
To ensure scientific integrity and reproducibility, standardized protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro toxicity assays that are crucial for evaluating the safety profile of this compound derivatives.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the compounds for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8][9] It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.
Caption: Workflow for the Ames test.
Step-by-Step Protocol:
-
Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.
-
Metabolic Activation (S9 Mix): Prepare the S9 fraction from the livers of rats induced with a P450 inducer (e.g., Aroclor 1254). Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer.
-
Plate Incorporation Assay:
-
To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).
Experimental Workflow: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage.[10][11][12][13][14] It identifies micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Caption: Workflow for the in vitro micronucleus assay.
Step-by-Step Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) to a suitable confluency.
-
Compound Treatment: Treat the cells with at least three concentrations of the this compound derivative for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (equivalent to 1.5-2 normal cell cycle lengths) without S9.
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or acridine orange.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Acute Oral Toxicity Testing
For in vivo assessment, acute oral toxicity studies are conducted to determine the median lethal dose (LD50) and to identify signs of toxicity.[15] These studies should be performed in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[16][17][18][19][20]
Key Principles of OECD Test Guidelines (e.g., TG 420, 423, 425):
-
Animal Welfare: The guidelines are designed to minimize the number of animals used and to reduce pain and distress.
-
Dose Progression: The studies typically involve a stepwise dosing procedure where the outcome of dosing one animal determines the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
Conclusion
The toxicological evaluation of this compound derivatives reveals a complex interplay between chemical structure and biological activity. The available data, primarily from in vitro cytotoxicity studies, demonstrate that specific substitutions on the pyridine and phenyl rings can significantly enhance their anti-proliferative effects against cancer cells. The mechanisms underlying this cytotoxicity often involve the induction of cell cycle arrest and apoptosis, highlighting the potential for these compounds to be developed as targeted therapeutic agents.
This guide provides a framework for the comparative assessment of these derivatives, offering not only a synthesis of existing data but also detailed protocols for the generation of new toxicological information. By applying these standardized methods, researchers can ensure the integrity and comparability of their findings, ultimately contributing to a more comprehensive understanding of the safety and therapeutic potential of this promising class of compounds.
References
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology, 5. Available at: [Link]
-
OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.). ResearchGate. Available at: [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2016). Oncology Letters, 12(5), 3653-3659. Available at: [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology, 5. Available at: [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD. Available at: [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (2015). SlideShare. Available at: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Available at: [Link]
-
OECD Test Guideline 401: Acute Oral Toxicity. (1987). National Toxicology Program. Available at: [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). KREATiS. Available at: [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). Molecules, 27(10), 3233. Available at: [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology, 5. Available at: [Link]
-
Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. (2018). Cell Biology International, 42(3), 324-334. Available at: [Link]
-
An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). Journal of Visualized Experiments, (147). Available at: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2018). Bioorganic & Medicinal Chemistry Letters, 28(12), 2186-2191. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters, 18(6), 6356-6364. Available at: [Link]
-
Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). Molecules, 25(21), 4940. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1835. Available at: [Link]
-
Summary of amino-2,3-dicyanopyrido[1,2-a]benzimidazole SAR and preferred analogues 10 and 11. (n.d.). ResearchGate. Available at: [Link]
-
The acute Toxicity of the Prepared Compounds (LD50, Expressed as g/kg BW). (n.d.). ResearchGate. Available at: [Link]
-
Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. (2021). Tropical Journal of Pharmaceutical Research, 20(10), 2127-2133. Available at: [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Online Biology Notes. Available at: [Link]
-
The Ames Test. (n.d.). Lawrence University. Available at: [Link]
-
acute toxicity ld50: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test. (2025). Journal of Trace Elements and Minerals, 7, 100140. Available at: [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021). RSC Advances, 11(20), 12134-12157. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2022). Molecules, 27(10), 3233. Available at: [Link]
-
Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. (2019). Molecules, 24(21), 3848. Available at: [Link]
-
Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. (2019). Molecules, 24(21), 3848. Available at: [Link]
-
Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. (2025). Journal of Biochemical and Molecular Toxicology, e23793. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 46949-46967. Available at: [Link]
-
Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466). (1988). Arzneimittelforschung, 38(11), 1646-1652. Available at: [Link]
-
Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. (2018). ResearchGate. Available at: [Link]
-
Acute Oral Toxicity. (n.d.). Department of Toxic Substances Control. Available at: [Link]
-
A New Benzo[12][18]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2022). Molecules, 27(10), 3233. Available at: [Link]
-
4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. (2019). Molecules, 24(21), 3848. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3233. Available at: [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021). RSC Advances, 11(20), 12134-12157. Available at: [Link]
-
2-Amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile. (n.d.). PubChem. Available at: [Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyryridines and thieno[2,3-b]pyridines as ligands of adenosine receptors. (2021). ResearchGate. Available at: [Link]
-
Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. (2005). European Journal of Medicinal Chemistry, 40(11), 1087-1095. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. enamine.net [enamine.net]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 15. dtsc.ca.gov [dtsc.ca.gov]
- 16. researchgate.net [researchgate.net]
- 17. umwelt-online.de [umwelt-online.de]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
The Statistical Gauntlet: A Framework for Validating Experimental Results with Pyridinitril
A Senior Application Scientist's Guide to Rigorous Comparative Analysis
Foundational Understanding: Pyridinitril and its Postulated Mechanism
This compound (CAS RN: 1086-02-8) is a phenylpyridine compound with the chemical formula C13H5Cl2N3.[1][2][3] While extensive peer-reviewed data on its specific biological mechanism of action is still emerging, preliminary investigations suggest potential activity in pathways related to cellular signaling and proliferation. For the purpose of this guide, we will hypothesize a scenario where this compound is being evaluated as an inhibitor of a specific kinase pathway implicated in a disease model. This provides a concrete context for designing and validating our experiments.
Our hypothetical alternative for comparison will be "Compound-X," a well-established kinase inhibitor with a known efficacy and safety profile. This allows for a rigorous head-to-head comparison to benchmark the performance of this compound.
The Experimental Blueprint: From Assay Design to Data Acquisition
A self-validating experimental protocol is the bedrock of trustworthy results. This means incorporating controls and systematic checks at every stage.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a typical in-vitro cell-based assay to evaluate the inhibitory effects of this compound and Compound-X on our target kinase.
-
Cell Culture and Seeding:
-
Culture a relevant cell line known to express the target kinase at consistent passage numbers.
-
Seed cells into 96-well plates at a predetermined density to ensure optimal growth and response.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and Compound-X in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a dose-response curve (e.g., 8-point curve from 10 µM to 0.1 nM).
-
Treat the cells with the compounds, including a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation and Lysis:
-
Incubate the treated cells for a predetermined time period sufficient to observe an effect on the target kinase.
-
Lyse the cells to release cellular proteins for subsequent analysis.
-
-
Kinase Activity Assay:
-
Utilize a commercially available kinase assay kit (e.g., ELISA-based or luminescence-based) to measure the activity of the target kinase in the cell lysates.
-
-
Data Acquisition:
-
Read the assay plates using a microplate reader to obtain raw data (e.g., absorbance or luminescence values).
-
Caption: High-level workflow for in-vitro kinase inhibition assay.
Statistical Validation: The Core of Trustworthiness
Statistical analysis is not merely a post-experimental step but a critical component of the entire research design.[4][5] The goal is to determine if the observed differences between this compound, Compound-X, and the control are due to the compounds' effects or simply random chance.
Data Summary and Visualization
For clarity and ease of comparison, the dose-response data should be summarized in a table.
| Compound | Concentration (nM) | Mean Kinase Activity (Normalized) | Standard Deviation |
| This compound | 0.1 | 0.98 | 0.05 |
| 1 | 0.85 | 0.07 | |
| 10 | 0.52 | 0.06 | |
| 100 | 0.21 | 0.04 | |
| 1000 | 0.08 | 0.03 | |
| Compound-X | 0.1 | 0.95 | 0.06 |
| 1 | 0.75 | 0.08 | |
| 10 | 0.41 | 0.05 | |
| 100 | 0.15 | 0.04 | |
| 1000 | 0.05 | 0.02 | |
| Vehicle | - | 1.00 | 0.04 |
Hypothesis Testing and Statistical Significance
The fundamental question we are asking is whether there is a statistically significant difference in kinase inhibition between the treatment groups.
Null Hypothesis (H₀): There is no difference in the mean kinase activity between the this compound-treated group, the Compound-X-treated group, and the vehicle control group.
Alternative Hypothesis (H₁): There is a difference in the mean kinase activity between at least two of the groups.
Choosing the Right Statistical Test:
The choice of statistical test is paramount and depends on the nature of the data and the experimental design.[6]
-
For comparing multiple groups (e.g., different concentrations of this compound vs. control): An Analysis of Variance (ANOVA) is appropriate.[5] A significant ANOVA result indicates that there is a difference somewhere among the groups, but it doesn't specify which groups are different.
-
Post-Hoc Analysis: If the ANOVA is significant, a post-hoc test (e.g., Tukey's HSD or Dunnett's test) is necessary to determine which specific group means are different from one another.
Interpreting the p-value: The p-value represents the probability of observing the data (or more extreme data) if the null hypothesis were true. A common threshold for statistical significance is p < 0.05. This means there is less than a 5% probability that the observed differences are due to random chance alone.
Logical Flow of Statistical Validation
Caption: Decision-making process for statistical validation.
Comparative Analysis: this compound vs. Compound-X
Once statistical significance is established, the next step is to quantify and compare the performance of this compound and Compound-X. The most common metric for this is the IC₅₀ (half-maximal inhibitory concentration) . This is the concentration of an inhibitor where the response is reduced by half.
The IC₅₀ values can be calculated by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve).
| Compound | IC₅₀ (nM) | 95% Confidence Interval |
| This compound | 12.5 | [10.2, 15.3] |
| Compound-X | 8.7 | [7.1, 10.6] |
In this hypothetical example, both compounds show potent inhibition of the target kinase. Compound-X appears to be slightly more potent than this compound. The non-overlapping confidence intervals suggest that this difference in potency is statistically significant.
Conclusion: Synthesizing the Evidence
The rigorous application of statistical validation provides a high degree of confidence in our experimental findings. In our hypothetical case, we can conclude that this compound is a potent inhibitor of the target kinase, with an IC₅₀ in the low nanomolar range. While slightly less potent than the established inhibitor Compound-X, its efficacy is comparable, warranting further investigation in more complex models.
This guide has laid out a framework for the statistical validation of experimental results with this compound. By adhering to the principles of robust experimental design, appropriate statistical analysis, and clear data interpretation, researchers can ensure the integrity and trustworthiness of their findings, paving the way for confident decision-making in the drug development pipeline.
References
-
This compound . CAS Common Chemistry. [Link]
-
This compound | C13H5Cl2N3 | CID 14146 . PubChem. [Link]
-
UNDERSTANDING OF STATISTICS IN TESTING OF PHARMACOLOGICAL HYPOTHESIS . ResearchGate. [Link]
-
Statistics in Pharmacology . ResearchGate. [Link]
-
MANUFACTURER of Chemical this compound [ 1086-02-8 ] . Chemolink.com. [Link]
-
Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers . PubMed Central. [Link]
-
Statistical reporting of clinical pharmacology research . PubMed Central. [Link]
-
Chapter-11 Biostatistics in Pharmacology . JaypeeDigital. [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. echemi.com [echemi.com]
- 3. This compound | C13H5Cl2N3 | CID 14146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Pyridinitril and a Known MEK Inhibitor in MAPK Pathway Inhibition
A Guide for Researchers in Cellular Signaling and Drug Discovery
This guide provides a comprehensive analysis of the experimental fungicide, Pyridinitril, and its potential efficacy as a signaling pathway inhibitor. Due to the limited availability of recent peer-reviewed data on this compound, this document will draw from foundational biochemical principles and historical data to frame a comparative analysis against a well-characterized class of inhibitors, specifically those targeting the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention. While this compound's original development was focused on agricultural applications, its core chemical structure presents features that warrant investigation into its potential as a kinase inhibitor.
This guide will explore the hypothetical efficacy of this compound as a MEK inhibitor, comparing its potential performance with established inhibitors. We will detail the necessary experimental protocols to validate this hypothesis, providing a framework for researchers to conduct their own investigations.
Comparative Analysis of Inhibitor Efficacy
To assess the potential of this compound as a MEK inhibitor, we will compare its hypothetical inhibitory concentration (IC50) and its effect on downstream signaling with a known MEK inhibitor, such as Selumetinib.
| Compound | Target | IC50 (in vitro kinase assay) | Cellular Potency (p-ERK EC50) | Observed Off-Target Effects |
| This compound (Hypothetical) | MEK1/2 | 50 nM | 200 nM | Minimal effects on JNK and p38 pathways at concentrations < 1 µM |
| Selumetinib (AZD6244) | MEK1/2 | 14 nM | 100 nM | Known to have some off-target effects on other kinases at higher concentrations |
Note: The data for this compound is hypothetical and presented for illustrative purposes to guide potential research. The data for Selumetinib is based on publicly available information.
Experimental Protocols for Efficacy Validation
The following protocols outline the necessary steps to validate the efficacy of a novel compound like this compound as a MEK inhibitor.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MEK1/2.
Protocol:
-
Reagent Preparation:
-
Recombinant human MEK1 and ERK2 proteins.
-
ATP and a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100).
-
Test compounds (this compound and a reference inhibitor) dissolved in DMSO.
-
-
Assay Procedure:
-
Add MEK1, ERK2 (as a substrate), and the test compound to a 96-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction and measure the amount of phosphorylated ERK (p-ERK) using a suitable detection method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream Signaling
This experiment assesses the compound's ability to inhibit the MAPK pathway within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A375 melanoma cells, which have a BRAF mutation leading to constitutive MAPK activation) to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the p-ERK signal.
-
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating a MEK inhibitor and the core MAPK signaling cascade.
Caption: Workflow for in vitro and cellular validation of a MEK inhibitor.
Caption: The MAPK signaling pathway with the hypothetical inhibition point of this compound.
References
Due to the historical and limited nature of publicly available research on this compound, this section provides references for the well-characterized aspects of the MAPK pathway and established MEK inhibitors, which serve as the basis for the comparative framework presented in this guide.
-
Title: The RAS/RAF/MEK/ERK Pathway in Cancer and Cancer Therapy Source: Nature Reviews Cancer URL: [Link]
-
Title: Discovery of Selumetinib (AZD6244), a Potent, Selective, Orally Bioavailable MEK1/2 Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A specific problem for a specific solution: targeting the MAPK pathway in melanoma Source: Oncotarget URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pyridinitril
This guide provides in-depth technical and safety information for the proper handling and disposal of Pyridinitril (CAS 1086-02-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment.
Section 1: Hazard Profile & Chemical Properties
This compound, also known as 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile, is an organochlorine fungicide.[1] Although now considered obsolete, it may still be present in chemical inventories.[1] Organochlorine pesticides as a class are characterized by their environmental persistence and potential for toxicity.[2] Understanding the specific hazards of this compound is the foundation for its safe handling and disposal.
Key Hazards:
-
Environmental Persistence: Organochlorine compounds are known for their stability and resistance to natural degradation, leading to bioaccumulation.[2] Improper disposal can lead to long-term environmental contamination.
-
Hazardous Decomposition: Thermal decomposition poses a significant risk. Heating nitrile-containing compounds can release highly toxic gases, including hydrogen cyanide, nitrogen oxides (NOx), and hydrogen chloride.[3][4]
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile | [1] |
| CAS Number | 1086-02-8 | [1] |
| Molecular Formula | C₁₃H₅Cl₂N₃ | [5] |
| Molecular Weight | 274.14 g/mol | [1] |
| Classification | Organochlorine Fungicide | [1] |
Section 2: Regulatory Framework
In the United States, the disposal of pesticides is regulated by the Environmental Protection Agency (EPA). While the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the use and sale of pesticides, disposal falls under the Resource Conservation and Recovery Act (RCRA).[6]
A critical determination for any chemical waste is whether it is classified as "Acutely Hazardous Waste," designated by an EPA "P-list" code.[7][8] This compound (CAS 1086-02-8) is not on the EPA's P-list. [8][9][10] This is a crucial piece of information, as it means that while the chemical is hazardous, the stringent regulations for acutely hazardous waste (e.g., prohibiting the rinsing of empty containers) do not apply.[11] However, it must still be managed as a standard hazardous waste.
Section 3: The Disposal Hierarchy - Prioritizing Your Options
Effective and responsible chemical management prioritizes the reduction of waste. Before proceeding to disposal, consider the following hierarchy.
Caption: Disposal Decision Hierarchy for this compound.
Section 4: Personal Protective Equipment (PPE) and Safety Precautions
Given the hazards associated with organochlorines and nitriles, stringent adherence to safety protocols is mandatory.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (inspect prior to use). | Provides a barrier against dermal absorption.[5] Double-gloving is recommended for handling concentrates. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust. A face shield is required when handling larger quantities or performing reactions.[5] |
| Skin/Body Protection | Chemical-resistant lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only within a certified chemical fume hood. | Prevents inhalation of dust or vapors. |
Section 5: Disposal Protocols
Protocol 5.1: Unused or Waste this compound
This protocol applies to the disposal of the pure chemical, expired stock, or solutions containing this compound.
-
Designation: Designate the material as hazardous waste.
-
Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams.
-
Labeling: Affix a hazardous waste tag. Clearly label with:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound (2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile)"
-
CAS Number: "1086-02-8"
-
Associated Hazards: "Toxic"
-
-
Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.
-
Pickup: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office.
Protocol 5.2: Empty this compound Containers
Since this compound is not a P-listed waste, empty containers must be thoroughly decontaminated before disposal to render them non-hazardous.[11]
-
Triple Rinse:
-
Add a suitable solvent (e.g., acetone or ethanol) to the container until it is approximately 10% full.
-
Secure the cap and shake vigorously for 30 seconds.
-
Pour the solvent rinsate into a designated hazardous waste container for halogenated organic solvents. Do not pour down the drain.
-
Repeat this process two more times.
-
-
Deface the Label: Obliterate or remove the original product label.
-
Disposal: Dispose of the triple-rinsed, air-dried container in the appropriate laboratory glass or plastic recycling bin, as per institutional policy.
Protocol 5.3: Contaminated Labware, PPE, and Debris
This applies to items with gross contamination (visible residue) such as weigh boats, stir bars, and heavily contaminated gloves or bench paper.
-
Collection: Place all contaminated solid waste into a designated, sealed plastic bag or a lined container.
-
Labeling: Label the container as "Hazardous Waste" with the chemical name "this compound Contaminated Debris."
-
Disposal: Manage the container as hazardous waste for EHS pickup. Lightly contaminated items, such as gloves used with dilute solutions, can typically be disposed of in regular lab trash, but consult your EHS office for specific guidance.
Protocol 5.4: Spill Management and Waste Disposal
-
Evacuate: Ensure all non-essential personnel leave the area.
-
Control: Prevent the spread of the spill using absorbent pads or spill socks.
-
Neutralize/Absorb: For a small spill, cover with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., acetone). Collect all cleaning materials and rinsate as hazardous waste.
-
Label and Store: Seal and label the waste container as "this compound Spill Debris" and manage for EHS pickup.
Section 6: Chemical Inactivation via Alkaline Hydrolysis (Advanced Protocol)
For laboratories equipped to perform chemical reactions, alkaline hydrolysis is an effective method to degrade organochlorine pesticides and nitrile groups into less toxic compounds before disposal.[12] This process cleaves the ester or ether linkages and hydrolyzes nitrile groups to carboxylate salts.
Causality: The high pH environment provides a high concentration of hydroxide ions (OH⁻), a strong nucleophile. These ions attack the electrophilic carbon atoms in the this compound molecule, leading to the cleavage of C-Cl and C-CN bonds and their replacement with C-O bonds, ultimately breaking down the parent compound. The rate of this reaction increases significantly with pH.[13]
Caption: Simplified workflow for chemical inactivation of this compound.
Experimental Protocol: Disclaimer: This is a representative protocol. It must be validated on a small scale and adapted as necessary. Perform this procedure in a certified chemical fume hood.
-
Preparation: For every 1 gram of this compound waste, prepare a 2M solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., a 1:1 mixture of water and ethanol to aid solubility). A significant excess of NaOH is recommended to drive the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound waste.
-
Initiate Reaction: Slowly add the 2M NaOH solution to the flask.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The required time depends on the specific compound and conditions; periodic sampling and analysis (e.g., by TLC or GC) may be needed to monitor the disappearance of the parent compound.
-
Cooldown: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the resulting alkaline solution with dilute hydrochloric acid (HCl) to a pH between 6 and 8. Monitor the pH closely.
-
Disposal: Collect the final neutralized aqueous solution in a hazardous waste container, label it appropriately (e.g., "Hydrolyzed this compound Waste"), and arrange for EHS pickup.
Section 7: Summary of Waste Streams and Disposal Paths
| Waste Stream | Container | Disposal Path |
| Unused/Waste this compound | Labeled Hazardous Waste Bottle | EHS Pickup |
| Solvent Rinsate from Containers | Halogenated Organic Waste | EHS Pickup |
| Triple-Rinsed Empty Containers | Laboratory Glass/Plastic Recycling | Institutional Recycling |
| Grossly Contaminated Solids | Lined, Labeled Waste Container | EHS Pickup |
| Spill Cleanup Debris | Lined, Labeled Waste Container | EHS Pickup |
| Neutralized Hydrolysis Product | Labeled Aqueous Waste Bottle | EHS Pickup |
By adhering to these scientifically-grounded procedures, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and protect the environment.
References
-
MATEC Web of Conferences. Detection, Treatment and Remediation for Organochlorines. Available from: [Link]
-
Environmental Resource Center. (2018). Hazardous Waste Codes [40 CFR 261.33]. Available from: [Link]
-
U.S. Government Publishing Office. 40 CFR 261.33 Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Available from: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Available from: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available from: [Link]
-
Jayaraj, R., Megha, P., & Sreedev, P. (2016). Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. Interdisciplinary Toxicology, 9(3-4), 90-100. Available from: [Link]
-
SciSpace. Advanced Oxidation Processes for the Degradation of Organochlorine Pesticides. Available from: [Link]
-
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 7 Organochlorines. Available from: [Link]
-
ResearchGate. (2019). Recent advances on the removal of priority organochlorine and organophosphorus biorecalcitrant pesticides defied by Directive 2013/39/EU from environmental matrices by using advanced oxidation processes: An overview (2007-2018). Available from: [Link]
-
University of Memphis. P-List. Available from: [Link]
-
Angene Chemical. (2021). Pyridinium tribromide Safety Data Sheet. Available from: [Link]
-
University of Hertfordshire. This compound. AERU. Available from: [Link]
-
Chemolink.com. (2023). MANUFACTURER of Chemical this compound [ 1086-02-8 ]. Available from: [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Available from: [Link]
-
Nutrol. Alkaline Hydrolysis Can Cost You Time and Money. Available from: [Link]
-
HW Drugs. EPA Subpart P Regulations. Available from: [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from: [Link]
-
Cole-Parmer. Chemical Compatibility Database. Available from: [Link]
-
Tsuchiya, Y., & Sumi, K. (1977). Thermal decomposition products of polyacrylonitrile. Journal of Applied Polymer Science, 21(4), 975-980. Available from: [Link]
-
PubMed. (2020). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Available from: [Link]
-
PubMed. (1990). Thermal degradation products of homopolymer polystyrene in air. Available from: [Link]
-
Sciencemadness.org. (2018). Alkaline hydrolysis of dinitrochlorobenzene. Autoclaves and diphenyl ethers. Available from: [Link]
-
PubMed. (1979). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Available from: [Link]
-
Semantic Scholar. (2022). The Thermal Decomposition Behavior of Pyrite-Pyrrhotite Mixtures in Nitrogen Atmosphere. Available from: [Link]
-
ResearchGate. (1998). Spectroscopic investigations of polyacrylonitrile thermal degradation. Available from: [Link]
-
Chemline. Chemical Resistance Guide. Available from: [Link]
-
ResearchGate. (1995). Alkaline hydrolysis of polyacrylonitrile, 2. On the product swelling. Available from: [Link]
-
Promag Enviro Systems. Chemical Resistance Chart. Available from: [Link]
Sources
- 1. This compound [sitem.herts.ac.uk]
- 2. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. angenechemical.com [angenechemical.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Codes [40 CFR 261.33] | Environmental Resource Center [ercweb.com]
- 8. memphis.edu [memphis.edu]
- 9. deq.mt.gov [deq.mt.gov]
- 10. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 12. matec-conferences.org [matec-conferences.org]
- 13. pnfertilizers.com [pnfertilizers.com]
Navigating the Risks: A Technical Guide to Personal Protective Equipment for Handling Pyridinitril (2-Cyanopyridine)
<Step>
For Immediate Release
This guide provides essential safety and handling protocols for Pyridinitril, also known as 2-Cyanopyridine (CAS No. 100-70-9), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment by outlining the necessary personal protective equipment (PPE), emergency protocols, and disposal plans.
Section 1: Hazard Identification and Risk Assessment
Before any handling of 2-Cyanopyridine, a thorough risk assessment is mandatory. The compound presents significant health risks, being harmful if swallowed and toxic in contact with skin.[1][2][3] Understanding the specific hazards is the first step in mitigating exposure.
Key Hazards:
-
Acute Toxicity (Dermal): Toxic and potentially fatal upon skin contact.[1][2]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Can cause serious eye irritation.[4]
-
Combustibility: It is a combustible material and containers may explode when heated.[6]
| Hazard Classification (GHS) | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
Data sourced from various Safety Data Sheets (SDS).[1][2][4]
The initial step in any protocol involving 2-Cyanopyridine is a careful evaluation of the planned procedure to determine the potential for exposure.
Caption: Risk assessment workflow before handling 2-Cyanopyridine.
Section 2: Core Personal Protective Equipment (PPE) Ensemble
Based on the hazard profile, a specific ensemble of PPE is required. All PPE must be selected and used in compliance with OSHA regulations (29 CFR 1910.132).[7]
Eye and Face Protection
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][8]
-
Recommended for Splash Hazard: When there is a risk of splashing, a full-face shield must be worn in addition to safety goggles.[2]
Hand Protection
The selection of appropriate gloves is critical, as 2-Cyanopyridine can be absorbed through the skin. Standard latex or vinyl gloves may not offer sufficient protection.[9]
-
Selection: Always consult the glove manufacturer's chemical resistance data.[10] While specific data for 2-Cyanopyridine may be limited, nitrile gloves are generally recommended for protection against nitriles, though breakthrough times must be verified.[11] However, some sources indicate that cyanopyridines can penetrate rubber and plastic, making glove selection a critical point of the risk assessment.[9]
-
Inspection and Use: Gloves must be inspected for any signs of degradation or puncture before use.[12] Use proper removal techniques to avoid skin contact with the glove's outer surface. Contaminated gloves must be disposed of immediately as hazardous waste.[12]
Body Protection
-
Standard Operations: A flame-resistant lab coat should be worn and buttoned completely.
-
High-Risk Operations: For tasks with a higher risk of splashes or significant contamination, impervious clothing or a chemical-resistant apron over the lab coat is necessary.[1][2]
Respiratory Protection
Respiratory protection is necessary if engineering controls (e.g., fume hood) are insufficient or when exposure limits might be exceeded.[1]
-
Standard Use: All handling of 2-Cyanopyridine solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If Limits Exceeded: If exposure limits are exceeded, a NIOSH-approved full-face respirator with an appropriate organic vapor cartridge is required.[1][6] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential.[13]
Section 3: Operational Protocol: Donning, Doffing, and Disposal
The integrity of your safety protocol relies not just on the PPE itself, but on the disciplined procedure of its use.
Step-by-Step PPE Donning and Doffing Sequence
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Standard sequence for donning and doffing PPE.
Waste Disposal Plan
All disposable PPE and materials contaminated with 2-Cyanopyridine are considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Chemical Waste: Unused 2-Cyanopyridine and solutions must be disposed of through a licensed professional waste disposal service.[8] Do not pour down the drain.[1] The compound is toxic to aquatic life.[1]
-
Regulatory Compliance: Disposal must adhere to all local, regional, and national hazardous waste regulations.[6][14]
Section 4: Emergency Procedures
Immediate and correct response to an exposure is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek emergency medical help immediately.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][14] Call a poison control center or doctor immediately.[1][4]
-
Spill Cleanup: Evacuate the area. Remove all ignition sources.[6] Wear the full PPE ensemble, including respiratory protection. Use spark-proof tools.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[15][16]
By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with the handling of 2-Cyanopyridine, ensuring both personal safety and the integrity of their work environment.
References
-
2-Cyanopyridine SDS, 100-70-9 Safety Data Sheets. ECHEMI.
-
2-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia. (2024-02-21)
-
2-Cyanopyridine | 100-70-9. Benchchem.
-
OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction.
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.
-
2-Cyanopyridine | 100-70-9. Tokyo Chemical Industry (India) Pvt. Ltd.
-
OSHA Regulations for Chemical Protective Clothing. International Enviroguard. (2019-04-08)
-
Protective Equipment. American Chemistry Council.
-
OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply. (2019-07-18)
-
3-CYANOPYRIDINE. Apollo Scientific. (2024-05-15)
-
4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration.
-
3,5-Dichloro-2-cyanopyridine. AK Scientific, Inc.
-
SAFETY DATA SHEET - 2-Cyanopyridine. Fisher Scientific.
-
SAFETY DATA SHEET - 2-Cyanopyridine. Thermo Fisher Scientific.
-
Material Safety Data Sheet - 3-Cyanopyridine, 98%. Cole-Parmer.
-
OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington.
-
SAFETY DATA SHEET - Pyridinium tribromide. Angene Chemical. (2021-05-01)
Sources
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Cyanopyridine | 100-70-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chempanda.com [chempanda.com]
- 10. mjhughes.com [mjhughes.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
